Flucycloxuron
Description
benzoylphenylurea insecticide; a chitin synthesis inhibitor effective on reproductive events and thickness of chorion in mealworms
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[[4-[[[(4-chlorophenyl)-cyclopropylmethylidene]amino]oxymethyl]phenyl]carbamoyl]-2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClF2N3O3/c26-18-10-8-17(9-11-18)23(16-6-7-16)31-34-14-15-4-12-19(13-5-15)29-25(33)30-24(32)22-20(27)2-1-3-21(22)28/h1-5,8-13,16H,6-7,14H2,(H2,29,30,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKNFPQPGUWFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=NOCC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClF2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034356 | |
| Record name | Flucycloxuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113036-88-7 | |
| Record name | Flucycloxuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113036-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flucycloxuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-({[(Z)-[(4-chlorophenyl)(cyclopropyl)methylidene]amino]oxy}methyl)phenyl]-3-(2,6-difluorobenzoyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Flucycloxuron's Mechanism of Action on Chitin Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flucycloxuron, a member of the benzoylurea class of insecticides, exerts its potent insecticidal activity by disrupting the synthesis of chitin, an essential biopolymer for the formation of the insect exoskeleton. This guide provides a comprehensive technical overview of the molecular mechanism of action of this compound, focusing on its direct inhibition of the enzyme chitin synthase 1 (CHS1). It delves into the hormonal regulation of chitin synthesis, presents quantitative data on the biological efficacy of this compound, and provides detailed experimental protocols for studying its effects. Visual diagrams of the key signaling pathway and experimental workflows are included to facilitate a deeper understanding of the subject matter.
Introduction to this compound and Chitin Synthesis Inhibition
This compound is a non-systemic insect growth regulator that primarily acts on the larval stages of various insect and mite species.[1] Like other benzoylphenylurea (BPU) insecticides, it does not cause immediate paralysis or death but rather interferes with the molting process, leading to mortality.[2][3] The primary molecular target of this compound is the enzyme chitin synthase (CHS), which is responsible for the polymerization of N-acetylglucosamine (GlcNAc) into chitin chains.[4] Chitin is a critical structural component of the insect cuticle, providing support and protection.[5] By inhibiting chitin synthesis, this compound disrupts the formation of a new exoskeleton, leading to a failure of ecdysis (molting), physical deformities, and ultimately, death of the insect.
Molecular Mechanism of Action
Recent research has provided compelling evidence that benzoylurea insecticides, including this compound, directly interact with and inhibit chitin synthase 1 (CHS1). This contradicts earlier hypotheses that suggested an indirect mode of action. The current understanding is that these compounds bind to a site on the CHS1 enzyme, likely at a post-catalytic step, interfering with the translocation of the growing chitin polymer across the cell membrane.
Studies on insecticide resistance have been instrumental in elucidating this mechanism. A specific point mutation, I1042M, in the CHS1 gene of the diamondback moth, Plutella xylostella, has been shown to confer high levels of resistance to several benzoylureas, including lufenuron, a close analog of this compound. This strongly suggests a direct binding interaction between the insecticide and the CHS1 protein.
Hormonal Regulation of Chitin Synthesis
The synthesis of chitin in insects is a tightly regulated process, primarily controlled by two major hormones: 20-hydroxyecdysone (20E) and juvenile hormone (JH). Understanding this regulatory pathway is crucial for comprehending the overall impact of chitin synthesis inhibitors.
3.1 Ecdysone Signaling Pathway
The steroid hormone 20E is the primary trigger for molting. A peak in the 20E titer initiates a cascade of gene expression that leads to the synthesis of a new cuticle and the degradation of the old one. 20E binds to a heterodimeric nuclear receptor complex consisting of the Ecdysone Receptor (EcR) and Ultraspiracle (USP). This activated receptor complex then binds to ecdysone response elements (EcREs) on the DNA, regulating the transcription of numerous genes, including those involved in the chitin biosynthesis pathway.
The diagram below illustrates the ecdysone signaling pathway leading to the activation of chitin synthesis genes.
3.2 Juvenile Hormone Signaling Pathway
Juvenile hormone (JH) generally acts to maintain the larval state and prevent metamorphosis. High titers of JH during a molt ensure that the insect molts into another larval instar. A drop in the JH titer is necessary for the transition to the pupal and adult stages. JH signaling can antagonize the ecdysone-induced expression of certain genes, thus modulating the timing and nature of the molt. The interaction between JH and ecdysone signaling pathways is complex and involves cross-talk between their respective receptor proteins and downstream targets.
Quantitative Data on this compound Efficacy
| Compound | Insect Species | Instar | Parameter | Value (%) |
| This compound | Dysdercus koenigii | 5th | LC50 | 0.012 |
| This compound | Dysdercus koenigii | 5th | LC90 | 0.094 |
Table 1: Toxicity of this compound to Dysdercus koenigii nymphs.
These values demonstrate the potent activity of this compound in disrupting the molting process and causing mortality in a target insect species.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to study the effects of this compound on chitin synthesis.
5.1 In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)
This protocol describes a high-throughput, non-radioactive assay to measure the inhibitory activity of this compound on chitin synthase. The assay is based on the binding of newly synthesized chitin to wheat germ agglutinin (WGA) coated microtiter plates, followed by colorimetric detection.
5.1.1 Materials
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Insect tissue rich in chitin synthase (e.g., integument from molting larvae)
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and protease inhibitors
-
Trypsin solution (1 mg/mL)
-
Soybean trypsin inhibitor (2 mg/mL)
-
WGA-coated 96-well microtiter plates
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM N-acetylglucosamine, 10 mM MgCl₂
-
Substrate Solution: 2 mM UDP-N-acetylglucosamine (UDP-GlcNAc) in Reaction Buffer
-
This compound stock solution in DMSO
-
WGA-Horseradish Peroxidase (HRP) conjugate solution
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
5.1.2 Enzyme Preparation
-
Homogenize insect tissue in ice-cold Extraction Buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in Extraction Buffer.
-
To activate the zymogenic form of chitin synthase, add trypsin solution and incubate at 30°C for 15 minutes.
-
Stop the activation by adding soybean trypsin inhibitor. The enzyme preparation is now ready for use.
5.1.3 Assay Procedure
-
Add 2 µL of various concentrations of this compound (in DMSO) or DMSO alone (control) to the wells of the WGA-coated plate.
-
Add 48 µL of the enzyme preparation to each well.
-
Initiate the reaction by adding 50 µL of Substrate Solution to each well.
-
Incubate the plate at 30°C for 1-2 hours.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add 100 µL of WGA-HRP conjugate solution to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate solution and incubate until color develops.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the absorbance at 450 nm using a plate reader.
5.1.4 Data Analysis
-
Calculate the percentage of inhibition for each this compound concentration relative to the control.
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Plot the percentage of inhibition against the logarithm of the this compound concentration.
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Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve.
The following diagram illustrates the workflow for the in vitro chitin synthase inhibition assay.
5.2 Measurement of Cuticle Thickness
This protocol describes a method for measuring the thickness of the insect cuticle following treatment with this compound, using scanning electron microscopy (SEM).
5.2.1 Materials
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Insect larvae (treated with this compound and control)
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Fixative solution (e.g., 2.5% glutaraldehyde in phosphate buffer)
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Dehydration series of ethanol (e.g., 50%, 70%, 90%, 100%)
-
Critical point dryer
-
Sputter coater with gold-palladium target
-
Scanning Electron Microscope (SEM)
-
Image analysis software
5.2.2 Sample Preparation
-
Collect insect larvae at the desired time point after treatment with this compound.
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Fix the larvae in the fixative solution for at least 2 hours at 4°C.
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Dehydrate the samples through a graded ethanol series.
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Critical point dry the samples to preserve their structure.
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Mount the dried samples on SEM stubs.
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Sputter coat the samples with a thin layer of gold-palladium to make them conductive.
5.2.3 SEM Analysis
-
Observe the cross-sections of the insect cuticle under the SEM.
-
Capture images of the cuticle at a suitable magnification.
-
Use image analysis software to measure the thickness of the cuticle from the captured images. Multiple measurements should be taken from different areas of the cuticle and from several individuals to ensure accuracy.
5.2.4 Data Analysis
-
Calculate the average cuticle thickness for both the this compound-treated and control groups.
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Perform statistical analysis (e.g., t-test) to determine if there is a significant difference in cuticle thickness between the two groups.
Conclusion
This compound is a potent inhibitor of chitin synthesis in insects, acting directly on the enzyme chitin synthase 1. Its mode of action disrupts the crucial process of molting, leading to effective pest control. This technical guide has provided a detailed overview of the molecular mechanisms, hormonal regulation, and quantitative effects of this compound. The experimental protocols outlined herein offer a practical framework for researchers to further investigate the intricate details of its activity and to aid in the development of novel and improved insect growth regulators. A deeper understanding of the interaction between this compound and its target site, as well as the upstream regulatory pathways, will be invaluable for managing insecticide resistance and designing more sustainable pest management strategies.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Chemical and Physical Properties of Flucycloxuron Crystals
Introduction
This compound is a benzoylphenylurea insecticide and acaricide primarily used to control the egg and larval stages of various mite species and other insect pests on crops such as citrus, pome fruit, vegetables, and tea.[1][2] As an insect growth regulator, its mechanism of action involves the inhibition of chitin biosynthesis, which disrupts the molting process in insects.[1][3][4] Commercially, this compound is available as a mixture of E- and Z-isomers, typically with the E-isomer comprising 50-80% of the mixture. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound crystals, including detailed experimental protocols and data presented for clarity and comparative analysis.
Chemical Properties
This compound is a chiral molecule with the chemical formula C₂₅H₂₀ClF₂N₃O₃. It is identified by the CAS Registry Number 113036-88-7 for the isomeric mixture. The original drug presents as an off-white to yellow or gray solid.
Table 1: General Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₀ClF₂N₃O₃ | |
| Molecular Weight | 483.89 g/mol | |
| CAS Registry Number | 113036-88-7 (mixture) | |
| 94050-52-9 (E-isomer) | ||
| 94050-53-0 (Z-isomer) | ||
| Physical State | Off-white to yellow crystals; Gray to yellow solid | |
| Isomerism | Exists as a mixture of E- and Z-isomers. | |
| (Typically 50-80% E-isomer and 20-50% Z-isomer) | ||
| IUPAC Name | reaction mixture comprising 50–80% N-({4-[({[(E)-(4-chlorophenyl)cyclopropylmethylidene]amino}oxy)methyl]phenyl}carbamoyl)-2,6-difluorobenzamide and 50–20% N-({4-[({[(Z)-(4-chlorophenyl)cyclopropylmethylidene]amino}oxy)methyl]phenyl}carbamoyl)-2,6-difluorobenzamide |
Physical Properties
The physical characteristics of this compound crystals have been determined through various analytical methods. These properties are crucial for formulation development, environmental fate assessment, and handling.
Table 2: Physical Properties of this compound Crystals
| Property | Value | Temperature (°C) | Source(s) |
| Melting Point | 143.6 °C (with decomposition) | N/A | |
| Density | 1.37 ± 0.1 g/cm³ (Predicted) | N/A | |
| Vapor Pressure | <4.4 x 10⁻³ Pa | 20 | |
| pKa | 8.90 ± 0.46 (Predicted) | N/A | |
| LogP (Octanol/Water Partition Coefficient) | 6.56070 | N/A |
Solubility
This compound exhibits low aqueous solubility and varying degrees of solubility in organic solvents. This is a key factor in its environmental persistence and biological availability.
Table 3: Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Source(s) |
| Water (pH 7) | <0.001 mg/L (0.001 mg/L) | 20 | |
| DMSO | 60 mg/mL (124 mM) | N/A | |
| 1-Methyl-2-pyrrolidone | 940 g/L | 20 | |
| Xylene | 200 mg/L (0.2 g/L) | 20 | |
| Cyclohexanone | 3300 mg/L | 20 | |
| Ethanol | 3.9 g/L | 20 | |
| Cyclohexane | 3.3 g/L | 20 |
Experimental Protocols & Methodologies
Commercial Synthesis of this compound
The commercial production of this compound is a multi-step chemical synthesis process designed to construct its complex benzoylphenylurea structure with high yield and purity. The reactions are conducted in organic solvents under controlled temperature and pH conditions.
Protocol Overview:
-
Preparation of Intermediates: The synthesis begins with the separate preparation of a substituted benzoyl chloride and a phenylurea derivative.
-
Formation of the Core Scaffold: The prepared benzoyl chloride is reacted with the phenylurea derivative. This key reaction forms the central benzoylphenylurea scaffold of the molecule.
-
Introduction of Functional Groups: Specific functional groups, such as cyclohexyl and fluorinated moieties, are introduced to the core scaffold. These groups are crucial for enhancing the compound's biological activity and chemical stability.
-
Purification: The final product is purified to isolate the this compound crystals from byproducts and unreacted starting materials.
Analysis by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
For the identification and quantification of pesticide residues like this compound, LC-HRMS is a standard method. An exact mass database is often used in conjunction with software for target screening analysis.
Protocol Overview:
-
Sample Preparation: Samples (e.g., from fruit or soil) are extracted and prepared to be compatible with the LC-HRMS system.
-
Chromatographic Separation: The sample is injected into a liquid chromatography system to separate this compound from other components in the matrix.
-
Mass Spectrometry Analysis: The separated components are introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) instrument.
-
Data Acquisition: Data is acquired in full-scan mode, often with broadband Collision-Induced Dissociation (bbCID) to generate both precursor ion and fragment ion data simultaneously. For this compound (C₂₅H₂₀ClF₂N₃O₃), the exact mass of the protonated molecule [M+H]⁺ is 484.1234.
-
Data Processing: The acquired data is processed using specialized software (e.g., Bruker TASQ) to identify and quantify the target analyte by comparing its exact mass, retention time, and fragmentation pattern against a reference database.
Mechanism of Action: Chitin Synthesis Inhibition
This compound is a non-systemic insecticide that acts by inhibiting the moulting process. Its primary mode of action is the inhibition of chitin biosynthesis, specifically affecting the enzyme chitin synthase 1 (CHS1). Chitin is a vital structural component of the insect exoskeleton. By blocking its synthesis, this compound causes abnormal endocuticular deposition, leading to failed molting and ultimately, the death of the larval or nymphal stage of the insect.
References
An In-depth Technical Guide to the Synthesis and Structural Analysis of Flucycloxuron
For Researchers, Scientists, and Drug Development Professionals
Abstract
Synthesis of Flucycloxuron
The commercial synthesis of this compound is a multi-step process that involves the formation of a complex urea-based structure.[1] The general approach involves the reaction of a substituted benzoyl chloride with a phenylurea derivative to construct the core benzoylphenylurea scaffold.[1] Key functional groups, including a cyclopropyl and fluorinated moieties, are introduced to enhance its biological activity and stability.[1] These reactions are typically conducted in organic solvents under controlled temperature and pH to optimize yield and purity.[1]
A crucial patent (US 4,550,202) is cited in the literature as describing the preparation of this compound, but detailed experimental procedures from this patent are not readily accessible in public databases.[2]
General Synthetic Pathway
The synthesis can be conceptually broken down into the formation of two key intermediates, followed by their condensation.
-
Intermediate 1: 2,6-Difluorobenzoyl isocyanate: This intermediate is typically formed from 2,6-difluorobenzamide by reaction with oxalyl chloride or a similar reagent.
-
Intermediate 2: 1-(α-(4-chloro-α-cyclopropylbenzylideneaminooxy)-p-tolyl)amine: The synthesis of this intermediate is more complex and involves multiple steps, including the formation of the oxime ether linkage.
These two intermediates are then reacted to form the final this compound molecule.
Disclaimer: A detailed, step-by-step experimental protocol for the synthesis of this compound, including specific reagents, reaction conditions, and yields, is not available in the reviewed public literature. The following workflow is a generalized representation based on the known chemistry of benzoylphenylurea synthesis.
Quantitative Data
Due to the lack of detailed published experimental protocols, quantitative data such as reaction yields and purity for each step of the this compound synthesis are not available. Commercial production aims for high yield and purity.
Structural Analysis of this compound
The structural analysis of this compound is essential for its identification, characterization, and quality control. This compound exists as a mixture of (E)- and (Z)-isomers. The isomeric mixture typically contains 50-80% of the (E)-isomer and 20-50% of the (Z)-isomer.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₀ClF₂N₃O₃ | |
| Molecular Weight | 483.89 g/mol | |
| Physical State | Off-white to yellow crystals | |
| Melting Point | 143.6 °C | |
| Water Solubility | < 1 mg/L (at 20°C) | |
| Solubility in Organic Solvents (at 20°C) | Xylene: 0.2 g/L, Cyclohexane: 3.3 g/L, Ethanol: 3.9 g/L |
X-ray Crystallography
A search of the Crystallography Open Database did not yield a crystal structure for this compound. However, the crystal structure of the related benzoylphenylurea insecticide, Flufenoxuron, has been determined and can serve as a reference for the general conformational properties of this class of compounds.
Illustrative Example: Crystallographic Data for Flufenoxuron
| Parameter | Value |
| Formula | C₂₁H₁₁ClF₆N₂O₃ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.017(2) |
| b (Å) | 10.640(2) |
| c (Å) | 10.677(2) |
| α (°) | 62.520(9) |
| β (°) | 75.874(8) |
| γ (°) | 81.831(8) |
| Volume (ų) | 978.4(4) |
| Z | 2 |
Source: Acta Crystallographica Section E 2014, 70(10), o1110.
Experimental Protocol for X-ray Crystallography (General)
A general protocol for obtaining a crystal structure involves the following steps. Specific conditions for this compound are not available.
-
Crystallization: The compound is dissolved in a suitable solvent or mixture of solvents to near saturation. Crystallization is induced by slow evaporation of the solvent, by changing the temperature, or by vapor diffusion of a non-solvent.
-
Crystal Mounting: A single crystal of suitable size and quality is selected and mounted on a goniometer head.
-
Data Collection: The crystal is exposed to a beam of X-rays, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined (structure solution) and then optimized to best fit the experimental data (refinement).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol for NMR Spectroscopy (General)
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
-
Data Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed to obtain the NMR spectrum. The chemical shifts, coupling patterns, and integration of the signals are analyzed to elucidate the structure of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for the identification and quantification of this compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is commonly employed for the analysis of pesticide residues in various matrices.
Quantitative Data from LC-MS/MS
The following Multiple Reaction Monitoring (MRM) transitions have been reported for this compound:
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| 484.0 | 132.1 | 289.1 |
Source: Pesticides LC/MS/MS MRM Spreadsheet.
Experimental Protocol for LC-MS/MS Analysis (General)
-
Sample Preparation: The sample matrix (e.g., crop, soil, water) is extracted with an organic solvent (e.g., acetonitrile). The extract may be subjected to a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.
-
Chromatographic Separation: The extract is injected into a liquid chromatograph, where this compound is separated from other components on a reversed-phase column (e.g., C18).
-
Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer. This compound is ionized (typically by electrospray ionization - ESI), and the precursor ion (e.g., [M+H]⁺) is selected in the first quadrupole. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.
Mechanism of Action: Inhibition of Chitin Synthesis
This compound, like other benzoylphenylurea insecticides, acts by inhibiting the synthesis of chitin in insects. Chitin is a crucial polymer of N-acetylglucosamine that forms the primary structural component of the insect's exoskeleton. By disrupting chitin formation, this compound interferes with the molting process, leading to a failure to shed the old exoskeleton, resulting in larval mortality.
The precise molecular target is believed to be the enzyme Chitin Synthase 1 (CHS1) . Evidence for this includes the identification of mutations in the CHS1 gene that confer resistance to this class of insecticides. The inhibition of CHS1 prevents the polymerization of UDP-N-acetylglucosamine into chitin chains, leading to a weakened and malformed cuticle.
Conclusion
This compound is an effective insecticide whose mode of action is the targeted inhibition of chitin synthesis, a process vital for insect growth and development. While the general principles of its synthesis are understood, detailed experimental protocols and comprehensive quantitative data for its synthesis and structural analysis are not widely available in the public domain. This guide provides a summary of the known information and presents generalized experimental workflows that can serve as a foundation for researchers working with this compound and related benzoylphenylurea compounds. Further research to publish detailed synthetic and analytical methodologies would be of significant value to the scientific community.
References
Initial Toxicity Screening of Flucycloxuron on Non-Target Organisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flucycloxuron is a benzoylphenylurea insecticide and acaricide designed to control the egg and larval stages of various mite and insect pests.[1] Its mode of action is the non-systemic inhibition of chitin biosynthesis, a process vital for the formation of the exoskeleton in arthropods.[1] This targeted mechanism of action suggests a degree of selectivity; however, the potential for adverse effects on non-target organisms that also possess chitin or related physiological pathways necessitates a thorough toxicological evaluation. This guide provides a comprehensive overview of the initial toxicity screening of this compound on a range of non-target aquatic and terrestrial organisms, presenting key toxicological data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Toxicity of this compound
The following tables summarize the acute and chronic toxicity of this compound to various non-target organisms. The data is compiled from the Pesticide Properties DataBase (PPDB).[1]
Table 1: Aquatic Organism Toxicity Data for this compound
| Species | Endpoint | Duration | Value (µg/L) |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 h | >100,000 |
| Daphnia magna (Water Flea) | EC50 | 48 h | 0.58 |
| Daphnia magna (Water Flea) | NOEC | 21 d | 0.032 |
| Pseudokirchneriella subcapitata (Green Algae) | ErC50 | 72 h | >1,000 |
Table 2: Terrestrial Organism Toxicity Data for this compound
| Species | Endpoint | Duration | Value | Unit |
| Colinus virginianus (Bobwhite Quail) | LD50 | Single Dose | >2000 | mg/kg bw |
| Anas platyrhynchos (Mallard Duck) | LD50 | Single Dose | >5000 | mg/kg bw |
| Anas platyrhynchos (Mallard Duck) | LC50 | 5 d | >5000 | mg/kg diet |
| Apis mellifera (Honeybee) | LD50 (Contact) | 48 h | >100 | µ g/bee |
| Apis mellifera (Honeybee) | LD50 (Oral) | 48 h | >100 | µ g/bee |
| Eisenia fetida (Earthworm) | LC50 | 14 d | >1000 | mg/kg soil |
| Eisenia fetida (Earthworm) | NOEC (Reproduction) | 56 d | 100 | mg/kg soil |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the toxicity screening of this compound, based on internationally recognized OECD guidelines.
Aquatic Toxicity Testing
1. Fish, Acute Toxicity Test (Following OECD Guideline 203)
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Objective: To determine the median lethal concentration (LC50) of this compound to fish over a 96-hour exposure period.
-
Test Organism: Rainbow trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio).
-
Procedure:
-
Fish are acclimated to laboratory conditions.
-
Groups of fish are exposed to a range of concentrations of this compound in water under static or semi-static conditions for 96 hours. A control group is maintained in water without the test substance.
-
Mortality and any sublethal effects (e.g., loss of equilibrium, abnormal swimming behavior) are observed and recorded at 24, 48, 72, and 96 hours.
-
Water quality parameters (pH, dissolved oxygen, temperature) are monitored throughout the test.
-
The LC50 value and its 95% confidence limits are calculated at the end of the exposure period using appropriate statistical methods.
-
2. Daphnia sp., Acute Immobilisation Test (Following OECD Guideline 202)
-
Objective: To determine the concentration of this compound that results in the immobilization of 50% of the exposed Daphnia magna (EC50) within a 48-hour period.
-
Test Organism: Daphnia magna, less than 24 hours old at the start of the test.
-
Procedure:
-
Young daphnids are exposed to a series of this compound concentrations in a static or semi-static system for 48 hours. A control group is also maintained.
-
The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.
-
The EC50 value is calculated based on the immobilization data at 48 hours.
-
3. Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Following OECD Guideline 201)
-
Objective: To determine the effect of this compound on the growth of a freshwater green alga, typically Pseudokirchneriella subcapitata.
-
Procedure:
-
Exponentially growing algal cultures are exposed to various concentrations of this compound in a nutrient-rich medium for 72 hours.
-
The growth of the algae is measured at 24, 48, and 72 hours by determining cell concentration or another biomass surrogate (e.g., fluorescence).
-
The 72-hour EC50 (concentration causing a 50% reduction in growth rate or yield) is calculated.
-
Terrestrial Toxicity Testing
1. Earthworm, Acute Toxicity Test (Following OECD Guideline 207)
-
Objective: To assess the acute toxicity of this compound to the earthworm Eisenia fetida.
-
Procedure:
-
Adult earthworms are placed in containers with artificial soil treated with a range of this compound concentrations.
-
Mortality is assessed after 7 and 14 days of exposure.
-
The 14-day LC50 is determined.
-
2. Honeybee, Acute Contact and Oral Toxicity Test (Following OECD Guidelines 214 and 213)
-
Objective: To determine the acute contact and oral toxicity of this compound to adult honeybees (Apis mellifera).
-
Contact Toxicity (OECD 214):
-
A specified dose of this compound, dissolved in a suitable solvent, is applied directly to the dorsal thorax of each bee.
-
Mortality is recorded at 24 and 48 hours.
-
The contact LD50 (the dose causing 50% mortality) is calculated.
-
-
Oral Toxicity (OECD 213):
-
Bees are fed a sucrose solution containing a specific concentration of this compound for a defined period.
-
Mortality is observed over 48 hours.
-
The oral LD50 is determined.
-
3. Avian Acute Oral Toxicity Test (Following OECD Guideline 223)
-
Objective: To determine the acute oral toxicity (LD50) of a single dose of this compound to birds.
-
Test Organism: Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).
-
Procedure:
-
Birds are fasted and then administered a single oral dose of this compound.
-
The birds are observed for mortality and signs of toxicity for at least 14 days.
-
The LD50 is calculated based on the observed mortality.
-
Signaling Pathways and Experimental Workflows
Chitin Biosynthesis Inhibition Pathway
This compound, as a benzoylphenylurea insecticide, primarily acts by inhibiting chitin synthase, a critical enzyme in the chitin biosynthesis pathway. This pathway is essential for the formation of the insect's cuticle. The disruption of this process leads to a failure in molting, ultimately causing the death of the larval or nymphal stages. The pathway is also under the regulatory control of the molting hormone, 20-hydroxyecdysone (20E).
Caption: Chitin biosynthesis pathway and its inhibition by this compound.
Experimental Workflow for Acute Aquatic Toxicity Testing
The following diagram illustrates a generalized workflow for conducting acute toxicity tests on aquatic organisms, such as fish and Daphnia.
Caption: Generalized workflow for acute aquatic toxicity testing.
Conclusion
The initial toxicity screening of this compound reveals a distinct toxicity profile. While it exhibits low acute toxicity to terrestrial vertebrates and honeybees, it is highly toxic to aquatic invertebrates, particularly Daphnia magna.[1] This is consistent with its mode of action as a chitin synthesis inhibitor, a process crucial for crustaceans. The provided data and experimental protocols offer a foundational understanding for researchers and professionals involved in the development and risk assessment of pesticides. Further research focusing on chronic exposure effects, particularly on sensitive aquatic ecosystems, and the broader impacts on the intricate signaling networks of non-target organisms is warranted for a complete environmental risk profile.
References
Metabolic Degradation of Flucycloxuron in Insects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flucycloxuron is a member of the benzoylphenylurea (BPU) class of insecticides, which act as insect growth regulators by inhibiting chitin synthesis, a critical component of the insect exoskeleton.[1] Understanding the metabolic degradation pathways of this compound in target and non-target insect species is paramount for assessing its efficacy, potential for resistance development, and environmental fate. While specific metabolic data for this compound in insects is limited in publicly available literature, this guide synthesizes information from studies on structurally similar BPU insecticides, such as diflubenzuron, flufenoxuron, and lufenuron, to provide a comprehensive overview of the likely metabolic pathways.
This technical guide outlines the probable enzymatic systems involved in the degradation of this compound, proposes potential metabolic pathways, and provides detailed experimental protocols for researchers to investigate these pathways in various insect species.
Core Metabolic Pathways and Enzymatic Systems
The metabolism of xenobiotics in insects is primarily carried out by three major families of enzymes: cytochrome P450 monooxygenases (CYP450s), carboxylesterases (CarEs), and glutathione S-transferases (GSTs).[2][3][4] Based on the metabolism of other benzoylphenylurea insecticides, the degradation of this compound is likely to proceed through two main pathways: hydrolysis and oxidation, followed by conjugation.
Phase I Metabolism: Hydrolysis and Oxidation
Hydrolysis: The urea bridge is a common target for hydrolytic cleavage in BPU insecticides.[5] This reaction is likely catalyzed by carboxylesterases , leading to the formation of two primary metabolites. For this compound, this would result in the formation of 2,6-difluorobenzamide and a substituted aniline derivative.
Oxidation: Cytochrome P450 monooxygenases are key enzymes in the oxidative metabolism of insecticides. In the case of this compound, P450-mediated hydroxylation can occur at various positions on the aromatic rings and the cyclohexyl group. This increases the water solubility of the compound, facilitating its excretion.
Phase II Metabolism: Conjugation
The metabolites formed during Phase I reactions, particularly hydroxylated metabolites, can undergo conjugation with endogenous molecules. This process is primarily mediated by glutathione S-transferases (GSTs) , which conjugate glutathione to the metabolites, and UDP-glucuronosyltransferases (UGTs), which add glucuronic acid. These conjugation reactions further increase the water solubility of the metabolites, aiding in their detoxification and elimination from the insect's body.
Proposed Metabolic Degradation Pathway of this compound
Based on the degradation of related BPU insecticides, the following metabolic pathway for this compound in insects is proposed.
Caption: Proposed metabolic pathway of this compound in insects.
Quantitative Data on Benzoylphenylurea Metabolism in Insects
| Insecticide | Insect Species | Enzyme System | Metabolic Rate/Activity | Reference |
| Flufenoxuron | Spodoptera littoralis | Not specified | 92% of absorbed dose remained unchanged after 24h | |
| Lufenuron | Aedes aegypti | α-esterases | 1.05 to 1.15-fold increase in activity | |
| Lufenuron | Aedes aegypti | β-esterases | 1.29 to 1.62-fold increase in activity | |
| Lufenuron | Aedes aegypti | Glutathione-S-transferases | 1.19 to 3.1-fold increase in activity | |
| Lufenuron | Aedes aegypti | Cytochrome P450s | 1.15-fold increase in activity | |
| Lufenuron | Spodoptera frugiperda | P450 monooxygenases | Upregulation of 24 transcripts in resistant larvae |
Experimental Protocols
Investigating the metabolic degradation of this compound in insects involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
Insect Microsome Preparation
Microsomes are vesicular fragments of the endoplasmic reticulum and are a rich source of metabolic enzymes, particularly cytochrome P450s.
Caption: Workflow for insect microsome preparation.
Detailed Methodology:
-
Tissue Dissection: Dissect the desired tissues (e.g., fat body, midgut, or whole abdomens) from the insects of interest in ice-cold homogenization buffer. The buffer typically contains a buffering agent (e.g., potassium phosphate), osmotic stabilizers (e.g., glycerol), and protease inhibitors to prevent enzyme degradation.
-
Homogenization: Homogenize the tissues using a Potter-Elvehjem homogenizer or a similar device on ice.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet cell debris, nuclei, and mitochondria.
-
Carefully collect the supernatant (post-mitochondrial supernatant).
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction.
-
-
Washing and Storage:
-
Discard the supernatant (cytosolic fraction, which can be saved for GST assays).
-
Resuspend the microsomal pellet in a storage buffer (similar to the homogenization buffer but may contain a higher concentration of glycerol for cryoprotection).
-
Determine the protein concentration of the microsomal suspension using a standard method (e.g., Bradford assay).
-
Aliquot and store the microsomes at -80°C until use.
-
In Vitro Metabolism Assays
These assays are used to determine the rate of metabolism of this compound and to identify the metabolites formed.
Caption: Experimental workflow for in vitro metabolism assays.
Detailed Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Insect microsomes (at a specific protein concentration).
-
This compound (at various concentrations to determine kinetic parameters).
-
A buffer system (e.g., potassium phosphate buffer).
-
For P450-mediated metabolism, an NADPH-regenerating system (to provide the necessary cofactor).
-
For carboxylesterase activity, no cofactors are typically needed.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for a specific time course.
-
Reaction Termination: Stop the reaction by adding a quenching solvent, such as acetonitrile or methanol, which also serves to precipitate the proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
Analytical Chemistry: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate, identify, and quantify the parent compound and its metabolites.
Enzyme Inhibition Assays
These assays help to identify the specific enzyme families involved in this compound metabolism.
Detailed Methodology:
-
Perform in vitro metabolism assays as described above.
-
Include specific enzyme inhibitors in the reaction mixture:
-
For Cytochrome P450s: Use a general P450 inhibitor like piperonyl butoxide (PBO).
-
For Carboxylesterases: Use a general esterase inhibitor like S,S,S-tributyl phosphorotrithioate (DEF).
-
For Glutathione S-Transferases: Deplete glutathione from the reaction mixture or use a GST inhibitor.
-
-
Compare the rate of this compound metabolism in the presence and absence of the inhibitors. A significant decrease in metabolism in the presence of a specific inhibitor suggests the involvement of that enzyme family.
Conclusion
The metabolic degradation of this compound in insects is a critical area of research for understanding its efficacy and potential for resistance. While direct studies on this compound are limited, a robust understanding of the metabolism of other benzoylphenylurea insecticides provides a strong foundation for inferring its degradation pathways. The primary routes of metabolism are likely hydrolysis of the urea linkage by carboxylesterases and oxidation by cytochrome P450s, followed by conjugation reactions. The experimental protocols detailed in this guide provide a framework for researchers to elucidate the specific metabolic pathways of this compound in various insect species, contributing to the development of more effective and sustainable pest management strategies.
References
The Structure-Activity Relationship of Flucycloxuron and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Flucycloxuron is a member of the benzoylphenylurea (BPU) class of insecticides, which act as insect growth regulators (IGRs).[1] Unlike conventional neurotoxic insecticides, BPUs interfere with the biochemical process of chitin synthesis, leading to abortive molting and mortality in the larval stages of susceptible arthropods.[2] this compound has demonstrated high toxicity against various agricultural pests.[2][3] The core chemical structure of this compound consists of a 2,6-difluorobenzoyl group linked to a substituted phenylurea moiety. The specific substituents on the phenyl ring are critical for its biological activity. This guide will explore the known structure-activity relationships of this compound, leveraging data from related BPU compounds to infer the impact of structural modifications on its insecticidal potency.
Chemical Structure and Properties
This compound is chemically known as 1-[α-(4-chloro-α-cyclopropylbenzylideneamino-oxy)-p-tolyl]-3-(2,6-difluorobenzoyl)urea. A key feature of its structure is the presence of E- and Z-isomers, which can influence its biological activity.[2] The introduction of a cyclopropyl group and a chlorine atom on the benzylideneamino-oxy moiety, along with the 2,6-difluorobenzoyl group, are crucial for its high insecticidal efficacy.
Mechanism of Action: Inhibition of Chitin Synthesis
This compound, like other BPUs, inhibits chitin biosynthesis. Chitin is a long-chain polymer of N-acetylglucosamine and is a primary component of the arthropod cuticle. The inhibition of chitin synthase prevents the proper formation of the new cuticle during molting, leading to a fragile and malformed exoskeleton that cannot withstand the pressures of ecdysis, ultimately resulting in larval death.
The following diagram illustrates the generalized pathway of chitin biosynthesis and the proposed point of inhibition by benzoylphenylurea insecticides like this compound.
Structure-Activity Relationship (SAR) of Benzoylphenylureas
While specific SAR studies on a wide array of this compound analogs are limited, the general principles for benzoylphenylurea insecticides provide a strong foundation for predicting the impact of structural modifications. The SAR can be broadly divided into the contributions of the benzoyl moiety and the phenylurea moiety.
The Benzoyl Moiety
The 2,6-disubstituted benzoyl group is a critical feature for high insecticidal activity. The presence of halogen atoms, particularly fluorine or chlorine, at the 2 and 6 positions generally enhances activity. These substituents are thought to stabilize the conformation of the molecule, allowing for optimal binding to the target site.
The Phenylurea Moiety
The substituents on the aniline (phenyl) ring of the urea bridge significantly influence the compound's potency and spectrum of activity. The electronic and hydrophobic properties of these substituents are key determinants. For many BPUs, electron-withdrawing groups on the aniline ring tend to increase activity. The complex substituent found in this compound, containing a tolyl group linked to a chloro-cyclopropyl-benzylideneamino-oxy moiety, is a highly optimized structure for potent insecticidal action.
Based on these general principles, a hypothetical SAR for this compound analogs can be proposed:
-
Modification of the 2,6-difluorobenzoyl group: Replacement of the fluorine atoms with other halogens or small alkyl groups may modulate activity, but significant deviations are likely to reduce potency.
-
Modification of the p-tolyl group: Altering the methyl substituent on the tolyl ring could impact hydrophobic interactions and metabolic stability.
-
Modification of the benzylidene moiety: Changes to the chlorine and cyclopropyl groups on the benzylidene ring are expected to have a substantial effect on activity, as these are key features of this compound's unique structure.
Quantitative Data
Limited publicly available data provides a snapshot of this compound's potency against specific insect species.
| Compound | Test Organism | Parameter | Value | Reference |
| This compound (Andalin) | Dysdercus koenigii (5th instar nymphs) | LC50 | 0.012% | |
| This compound (Andalin) | Dysdercus koenigii (5th instar nymphs) | LC90 | 0.094% | |
| This compound | Tenebrio molitor (pupae) | ID50 | 0.37 µ g/pupa | |
| Diflubenzuron | Tenebrio molitor (pupae) | ID50 | 0.98 µ g/pupa | |
| Triflumuron | Tenebrio molitor (pupae) | ID50 | 0.85 µ g/pupa |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and its analogs.
General Synthesis of Benzoylphenylureas
The synthesis of benzoylphenylureas, including this compound, generally follows a convergent approach.
Protocol:
-
Preparation of the Substituted Benzoyl Chloride: A substituted benzoic acid is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane, toluene) to yield the corresponding benzoyl chloride. The reaction is typically carried out at room temperature or with gentle heating.
-
Preparation of the Substituted Phenylurea: A substituted aniline is reacted with an isocyanate or phosgene equivalent to form the phenylurea derivative.
-
Coupling Reaction: The substituted benzoyl chloride is added dropwise to a solution of the substituted phenylurea in an appropriate organic solvent (e.g., tetrahydrofuran, acetonitrile) in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl generated during the reaction. The reaction mixture is stirred at room temperature or elevated temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the pure benzoylphenylurea analog.
In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)
This assay measures the activity of chitin synthase by detecting the incorporation of N-acetylglucosamine into chitin, which is then quantified using a wheat germ agglutinin (WGA)-based detection method.
Protocol:
-
Enzyme Preparation:
-
Dissect the target tissue (e.g., insect midguts) from late-instar larvae on ice.
-
Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
The supernatant, containing the crude enzyme extract, is used for the assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add the enzyme extract to each well.
-
Add the test compounds (this compound analogs) at various concentrations. Include a positive control (a known chitin synthase inhibitor) and a negative control (solvent only).
-
Initiate the reaction by adding the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).
-
Incubate the plate at 30°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction and detect the newly synthesized chitin. This can be done by transferring the reaction mixture to a WGA-coated plate, which will bind to the chitin.
-
After washing away unbound components, add a horseradish peroxidase (HRP)-conjugated WGA.
-
Following another wash step, add a colorimetric HRP substrate (e.g., TMB).
-
Measure the absorbance at the appropriate wavelength (e.g., 650 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion
This compound remains a significant insecticide due to its potent and selective mode of action. While a comprehensive SAR study based on a large, publicly available dataset of its analogs is currently lacking, the well-established principles of benzoylphenylurea chemistry provide a strong predictive framework for guiding the design of new, potentially more effective analogs. The detailed experimental protocols provided in this guide offer a practical resource for researchers aiming to synthesize and evaluate novel chitin synthesis inhibitors. Further research focusing on the systematic modification of the this compound scaffold and the quantitative assessment of the resulting analogs' insecticidal activity is crucial for the development of next-generation insect growth regulators with improved efficacy and environmental profiles.
References
Flucycloxuron's Effect on the Developmental Stages of Mites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flucycloxuron is a benzoylurea acaricide that acts as a potent insect growth regulator by inhibiting chitin synthesis. This technical guide provides a comprehensive overview of the effects of this compound on the various developmental stages of mites, with a primary focus on economically significant species such as Tetranychus urticae (two-spotted spider mite) and Panonychus ulmi (European red mite). This document synthesizes available data on its mode of action, efficacy against eggs, larvae, and nymphs, and provides detailed experimental protocols for evaluating these effects. The guide also includes visualizations of the chitin biosynthesis pathway and experimental workflows to aid in research and development.
Introduction
This compound belongs to the benzoylphenylurea class of insecticides and acaricides, which function by disrupting the formation of chitin, a critical component of the arthropod exoskeleton.[1][2] This mode of action makes it particularly effective against the immature stages of mites, which undergo multiple molts during their development.[3] Understanding the precise effects of this compound on each developmental stage is crucial for its effective use in integrated pest management (IPM) programs and for the development of new acaricidal compounds.
Mode of Action: Inhibition of Chitin Synthesis
This compound, like other benzoylureas, is a non-systemic acaricide with contact and stomach action.[1] Its primary mode of action is the inhibition of chitin synthase 1 (CHS1), a key enzyme in the chitin biosynthesis pathway.[1] Chitin is a long-chain polymer of N-acetylglucosamine and is essential for the formation of the procuticle, the main structural component of the arthropod exoskeleton.
By inhibiting CHS1, this compound disrupts the deposition of chitin, leading to a malformed and weakened cuticle. This interference with the molting process results in the death of larval and nymphal stages as they are unable to successfully shed their old exoskeleton or form a new, functional one.
Signaling Pathway of Chitin Biosynthesis and Inhibition
The following diagram illustrates the key steps in the chitin biosynthesis pathway in arthropods and the point of inhibition by benzoylurea acaricides like this compound.
Effects on Mite Developmental Stages
This compound exhibits varying degrees of efficacy against the different life stages of mites. Its primary impact is on the immature, molting stages.
Ovicidal Effects
This compound possesses ovicidal activity, meaning it can kill mite eggs. This can occur through two primary mechanisms:
-
Direct Contact: When eggs are directly sprayed with this compound, the active ingredient can penetrate the eggshell and affect the developing embryo. The ovicidal contact activity of this compound on the two-spotted spider mite has been observed to be negatively correlated with the age of the eggs treated.
-
Transovarial Activity: When adult female mites are exposed to this compound, they can transfer the compound to their eggs during oogenesis. This transovarial transmission leads to a reduction in egg viability and hatching rates.
Larvicidal and Nymphicidal Effects
The larval and nymphal stages are highly susceptible to this compound. As these immature mites feed and grow, they must undergo several molts. This compound's inhibition of chitin synthesis is most lethal during these molting periods. Affected larvae and nymphs are unable to form a new, functional cuticle, leading to mortality.
Studies on Tetranychus urticae and Panonychus ulmi have shown that the contact activity of this compound gradually decreases in successive developmental stages. Larvae and protonymphs of both species exhibit similar levels of susceptibility. However, deutonymphs of T. urticae are less susceptible to the contact activity of this compound compared to the same stage in P. ulmi.
Data Presentation
Table 1: Effect of this compound on Developmental Stages of Tetranychus urticae
| Developmental Stage | Effect | LC50 (ppm) | Citation(s) |
| Egg | Ovicidal (Direct Contact & Transovarial) | Data not available | |
| Larva | High Mortality (Inhibition of Molting) | Data not available | |
| Protonymph | High Mortality (Inhibition of Molting) | Data not available | |
| Deutonymph | Moderate Mortality (Decreased Susceptibility) | Data not available |
Table 2: Effect of this compound on Developmental Stages of Panonychus ulmi
| Developmental Stage | Effect | LC50 (ppm) | Citation(s) |
| Egg | Ovicidal | Data not available | |
| Larva | High Mortality (Inhibition of Molting) | Data not available | |
| Protonymph | High Mortality (Inhibition of Molting) | Data not available | |
| Deutonymph | High Mortality (Inhibition of Molting) | Data not available |
Experimental Protocols
The following are detailed methodologies for conducting bioassays to evaluate the efficacy of this compound against the different developmental stages of mites.
Ovicidal Bioassay (Leaf Disc Dip Method)
This method assesses the direct contact toxicity of a compound on mite eggs.
Detailed Steps:
-
Preparation of Test Arenas: Punch leaf discs (approximately 2-3 cm in diameter) from a suitable host plant (e.g., bean, apple) and place them, abaxial side up, on a layer of water-saturated cotton wool in a Petri dish.
-
Oviposition: Transfer a cohort of healthy, adult female mites (e.g., 10-15 mites) onto each leaf disc.
-
Egg Collection: Allow the females to lay eggs for a specific period (e.g., 24 hours) to obtain eggs of a uniform age. After the oviposition period, carefully remove all adult mites from the leaf discs.
-
Preparation of Test Solutions: Prepare a stock solution of this compound in an appropriate solvent and then make serial dilutions in distilled water containing a non-ionic surfactant (e.g., Triton X-100 at 0.01%). A control group should be treated with distilled water and surfactant only.
-
Treatment: Gently dip each leaf disc containing the mite eggs into the respective test solution for a standardized duration (e.g., 5-10 seconds).
-
Drying and Incubation: Allow the treated leaf discs to air-dry completely. Place the Petri dishes in an incubator under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% RH, and a 16:8 hour light:dark photoperiod).
-
Assessment: After a period sufficient for eggs in the control group to hatch (typically 7-10 days), examine each leaf disc under a stereomicroscope. Count the number of hatched larvae (or empty eggshells) and unhatched (dead) eggs.
-
Data Analysis: Calculate the percentage of egg mortality for each concentration, correcting for control mortality using Abbott's formula. Use probit analysis to determine the LC50 value.
Larvicidal/Nymphicidal Bioassay (Leaf Disc Spray Method)
This method evaluates the toxicity of a compound to the motile immature stages of mites.
Detailed Steps:
-
Preparation of Test Arenas: Prepare leaf discs on water-saturated cotton wool in Petri dishes as described for the ovicidal bioassay.
-
Synchronization of Mite Stages: To obtain a sufficient number of larvae or nymphs of a similar age, allow a large population of adult females to oviposit on host plant leaves for a short period (e.g., 12-24 hours). Rear the resulting offspring until they reach the desired developmental stage (larva, protonymph, or deutonymph).
-
Infestation: Using a fine brush, transfer a known number of the synchronized immature mites (e.g., 20-30) onto each leaf disc.
-
Preparation of Test Solutions: Prepare serial dilutions of this compound as described previously.
-
Treatment: Place the Petri dishes with the infested leaf discs in a Potter spray tower or a similar calibrated spraying apparatus. Apply a uniform deposit of the test solution to the leaf discs.
-
Drying and Incubation: After spraying, allow the leaf discs to air-dry. Incubate the Petri dishes under controlled conditions.
-
Assessment: At predetermined time intervals (e.g., 24, 48, and 72 hours) after treatment, count the number of dead and live mites on each leaf disc. A mite is considered dead if it is unable to move when gently prodded with a fine brush.
-
Data Analysis: Calculate the percentage of mortality for each concentration, correcting for control mortality. Use probit analysis to determine the LC50 values at each time point.
Conclusion
This compound is an effective acaricide that targets the developmental processes of mites, primarily through the inhibition of chitin synthesis. Its ovicidal, larvicidal, and nymphicidal properties make it a valuable tool for the management of mite populations. While quantitative data on the specific LC50 values for this compound against various mite life stages are not extensively documented in the available literature, the provided experimental protocols offer a standardized approach for generating such data. Further research to quantify the dose-response relationships for different mite species and developmental stages will enhance the strategic use of this compound in IPM programs and contribute to the development of more effective and sustainable acaricides.
References
An In-depth Technical Guide to Benzoylurea Insecticides and the Role of Flucycloxuron
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoylurea insecticides represent a significant class of insect growth regulators (IGRs) that have been pivotal in integrated pest management (IPM) programs for decades. Their unique mode of action, targeting chitin biosynthesis, provides a high degree of selectivity and lower mammalian toxicity compared to conventional neurotoxic insecticides. This technical guide provides a comprehensive review of benzoylurea insecticides, with a particular focus on Flucycloxuron. It delves into their mechanism of action, structure-activity relationships, resistance mechanisms, and the experimental protocols used for their evaluation. Quantitative data on their efficacy and inhibitory activities are presented in structured tables for comparative analysis. Furthermore, this guide offers detailed diagrams of key biological pathways and experimental workflows to facilitate a deeper understanding of this important class of insecticides.
Introduction to Benzoylurea Insecticides
Benzoylphenylureas (BPUs) are a class of insecticides that act as insect growth regulators (IGRs) by disrupting the molting process.[1] Unlike traditional insecticides that are often neurotoxic, BPUs interfere with the synthesis of chitin, a vital component of an insect's exoskeleton.[1][2] This mode of action makes them highly selective against arthropods and relatively safe for vertebrates and plants, which do not synthesize chitin.[3][4] The first commercially successful BPU was Diflubenzuron, introduced in 1975. Since then, numerous other BPU compounds have been developed and commercialized, including this compound.
Mechanism of Action: Inhibition of Chitin Biosynthesis
The primary mode of action of benzoylurea insecticides is the inhibition of chitin synthesis. Chitin, a polymer of N-acetylglucosamine, is a critical structural component of the insect cuticle. During the molting process, insects must synthesize a new cuticle, and the inhibition of chitin formation leads to a malformed and weakened exoskeleton that cannot withstand the turgor pressure or the physical stresses of ecdysis, ultimately resulting in larval death.
The specific molecular target of benzoylureas is the enzyme chitin synthase 1 (CHS1) . This enzyme catalyzes the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains. Benzoylureas are believed to bind directly to CHS1, non-competitively inhibiting its function and preventing the elongation of the chitin polymer.
Below is a diagram illustrating the insect chitin biosynthesis pathway and the point of inhibition by benzoylurea insecticides.
This compound: A Benzoylphenylurea Acaricide
This compound is a benzoylphenylurea insecticide that was primarily used to control the egg and larval stages of several mite species, making it an effective acaricide. Although now largely considered obsolete, it serves as a relevant case study within the BPU class. It is a non-systemic insecticide that acts through the inhibition of chitin biosynthesis, consistent with the mode of action of other BPUs.
3.1. Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C25H20ClF2N3O3 | |
| Molecular Weight | 483.89 g/mol | |
| Physical State | Off-white to yellow crystals | |
| Water Solubility | Low | |
| Volatility | Low |
3.2. Efficacy of Benzoylurea Acaricides
| Acaricide | Target Pest | LC50 (ppm) | Reference |
| Abamectin | Tetranychus urticae | 0.39 | |
| Fenpyroximate | Tetranychus urticae | 5.67 | |
| Spiromesifen | Tetranychus urticae | 12.53 | |
| Chlorfenapyr | Tetranychus urticae | 32.24 | |
| Propargite | Tetranychus urticae | 77.05 |
Structure-Activity Relationships (SAR)
The insecticidal potency of benzoylurea derivatives is significantly influenced by the nature and position of substituents on both the benzoyl and aniline rings. Quantitative structure-activity relationship (QSAR) studies have shown that electronic and steric parameters of the substituents on the benzoyl moiety play a crucial role in determining the inhibitory activity against chitin synthesis. Conversely, the hydrophobicity of substituents on the aniline ring can also impact activity.
For instance, studies on 5-benzoylamino-3-phenylisoxazoles, which share structural similarities with BPUs, have demonstrated that 2,6-difluoro substitution on the benzoyl ring significantly enhances chitin synthesis inhibition compared to 2,6-dimethoxy substitution.
Resistance to Benzoylurea Insecticides
The development of resistance is a significant challenge in the long-term use of any insecticide. For benzoylureas, the primary mechanism of resistance is target-site insensitivity due to mutations in the chitin synthase 1 (CHS1) gene.
A key mutation identified in several resistant insect and mite species is a substitution at a specific isoleucine residue. For example, the I1042M mutation in the diamondback moth, Plutella xylostella, confers cross-resistance to several benzoylureas, including diflubenzuron and lufenuron. A homologous mutation, I1017F, is associated with etoxazole resistance in the two-spotted spider mite, Tetranychus urticae.
Table of Resistance Ratios in Plutella xylostella
| Insecticide | Resistant Strain | LC50 (mg/L) | Susceptible Strain LC50 (mg/L) | Resistance Ratio (RR) | Reference |
| Lufenuron | BZR-R | 870.5 | 0.71 | 1224.3 | |
| Lufenuron | Bezerros County | - | - | 705.2 | |
| Indoxacarb | Bezerros County | - | - | 25.3 | |
| Abamectin | Bezerros County | - | - | 61.7 |
Experimental Protocols
6.1. In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)
This assay measures the ability of a compound to inhibit the activity of chitin synthase in an in vitro setting.
Protocol Steps:
-
Enzyme Preparation: Homogenize insect tissue (e.g., integument from molting larvae) in a cold buffer and prepare a microsomal fraction containing chitin synthase via centrifugation.
-
Plate Coating: Coat the wells of a 96-well microtiter plate with Wheat Germ Agglutinin (WGA).
-
Reaction Setup: Add the enzyme preparation, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and a suitable buffer to the WGA-coated wells.
-
Inhibitor Addition: Add the benzoylurea compound at various concentrations. Include a solvent control.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a set period.
-
Detection: Wash the plate to remove unbound reagents. Add a WGA-Horseradish Peroxidase (HRP) conjugate followed by a chromogenic substrate. The amount of color development is proportional to the amount of chitin synthesized.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the percent inhibition for each concentration. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
6.2. Insect Bioassay for LC50 Determination
This bioassay determines the concentration of an insecticide that is lethal to 50% of a test population.
Protocol Steps:
-
Insect Rearing: Rear a healthy, susceptible population of the target insect species under controlled conditions.
-
Insecticide Preparation: Prepare a series of dilutions of the benzoylurea insecticide in a suitable solvent.
-
Treatment: Apply the insecticide dilutions to an artificial diet or host plant leaves. A control group with solvent only should be included.
-
Exposure: Place a known number of larvae (e.g., 20-30) onto the treated diet or leaves for each concentration.
-
Incubation: Maintain the bioassay containers under controlled temperature, humidity, and photoperiod.
-
Mortality Assessment: Record the number of dead larvae at specific time points (e.g., 24, 48, 72 hours).
-
Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence intervals.
6.3. Molecular Detection of Resistance Mutations
Techniques like pyrosequencing can be used to detect specific point mutations in the CHS1 gene associated with resistance.
Protocol Steps:
-
DNA Extraction: Extract genomic DNA from individual insects.
-
PCR Amplification: Amplify the specific region of the CHS1 gene known to harbor resistance mutations using PCR with one biotinylated primer.
-
Single-Strand Preparation: Capture the biotinylated PCR products on streptavidin-coated beads and denature to obtain single-stranded DNA templates.
-
Pyrosequencing: Perform pyrosequencing using a sequencing primer that anneals adjacent to the mutation site. The instrument dispenses nucleotides sequentially, and light is generated upon incorporation, which is detected and recorded in a pyrogram.
-
Data Analysis: Analyze the pyrogram to determine the nucleotide sequence at the target position and identify the presence of any resistance-conferring mutations.
Commercial Synthesis of this compound
The commercial production of this compound involves a multi-step synthesis. A general outline of the process is as follows:
-
Preparation of a substituted benzoyl chloride: This is a key starting material.
-
Reaction with a phenylurea derivative: The benzoyl chloride is reacted with a specific phenylurea derivative to form the core benzoylphenylurea structure.
-
Introduction of functional groups: Key functional groups, such as the cyclohexyl and fluorinated moieties, are introduced in subsequent steps to enhance the biological activity and stability of the final molecule.
The reactions are typically carried out in organic solvents under controlled temperature and pH to ensure high yield and purity.
Conclusion
Benzoylurea insecticides remain a cornerstone of modern pest management due to their high selectivity and unique mode of action. This compound, while less common today, exemplifies the application of this chemical class as an effective acaricide. A thorough understanding of their mechanism of action at the molecular level, particularly their interaction with chitin synthase 1, is crucial for the development of new, more effective analogues and for managing the emergence of resistance. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals in the field of insecticide science and drug development, facilitating further research and innovation in the pursuit of sustainable pest control solutions.
References
Environmental Fate and Persistence of Flucycloxuron in Soil and Water: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and persistence of the insecticide Flucycloxuron in soil and water systems. This compound, a benzoylphenylurea insecticide, is primarily used to control the egg and larval stages of various mite species.[1] Understanding its behavior in the environment is crucial for assessing its potential ecological impact. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important processes to facilitate a thorough understanding of its environmental characteristics.
Physicochemical Properties
This compound is characterized by its low aqueous solubility and low volatility, which are key factors influencing its environmental distribution.[1] It is a chiral molecule that typically exists as a mixture of E- and Z-isomers.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-{α-[(EZ)-4-chloro-α-cyclopropylbenzylideneaminooxy]-p-tolyl}-3-(2,6-difluorobenzoyl)urea | [1] |
| Molecular Formula | C28H24ClF2N3O3 | |
| Molecular Weight | 539.96 g/mol | |
| Water Solubility | Low | [1] |
| Vapor Pressure | Low | |
| Isomerism | Exists as a mixture of 50-80% (E)-isomer and 20-50% (Z)-isomer |
Degradation in Soil and Water
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and microbial degradation.
Hydrolysis
Hydrolysis can be a significant degradation pathway for this compound, particularly under alkaline conditions. The rate of hydrolysis is pH-dependent.
Table 2: Hydrolysis Half-life of this compound in Water
| pH | Temperature (°C) | Half-life (t½) in days |
| 5 | 25 | 112 |
| 7 | 25 | 104 |
| 9 | 25 | 36.7 |
| 12 | 25 | 2.7 |
(Data for the structurally similar compound Flufenoxuron, as specific data for this compound was not available)
Photolysis
Photodegradation can contribute to the breakdown of this compound in both aquatic and terrestrial environments upon exposure to sunlight. For the structurally similar compound flufenoxuron, the aqueous photodemarcation half-life is reported to be 11 days. The primary degradation pathway for benzoylurea insecticides like flufenoxuron and hexaflumuron through aqueous photolysis is the cleavage of the C-N bond.
Microbial Degradation in Soil
Microbial metabolism is a key factor in the degradation of this compound in soil. The typical aerobic soil metabolism half-life (DT50) is estimated to be 208 days, indicating that it can be persistent in soil under certain conditions.
Table 3: Soil Degradation Half-life of this compound
| Condition | Parameter | Value (days) | Persistence Classification |
| Aerobic | Typical DT50 | 208 | Persistent |
Mobility and Adsorption in Soil
The mobility of this compound in soil, which dictates its potential to leach into groundwater, is largely governed by its adsorption to soil particles. The organic carbon-water partitioning coefficient (Koc) is a key indicator of this tendency. A high Koc value suggests strong adsorption to soil organic matter and therefore low mobility.
Table 4: Soil Adsorption and Mobility of this compound
| Parameter | Value | Interpretation | Source |
| Koc | >9995 ml/g | Immobile |
Given its high Koc value, this compound is not expected to leach to groundwater.
Experimental Protocols
The following sections outline the detailed methodologies for key experiments used to assess the environmental fate of pesticides like this compound, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Hydrolysis Study (Following OECD Guideline 111)
Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.
Methodology:
-
Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Application: Add a known concentration of radiolabeled or non-radiolabeled this compound to the buffer solutions.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
-
Sampling: Collect samples at predetermined intervals.
-
Analysis: Analyze the samples for the concentration of the parent compound and potential hydrolysis products using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the first-order rate constant and the half-life (t½) for the degradation at each pH.
Aqueous Photolysis Study (Following OECD Guideline 316)
Objective: To determine the rate of photolytic degradation of this compound in water under simulated sunlight.
Methodology:
-
Test Solutions: Prepare aqueous solutions of this compound in sterile, purified water.
-
Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). The light intensity should be measured and controlled.
-
Incubation: Expose the test solutions to the light source in temperature-controlled cells. Dark control samples should be incubated under the same conditions but shielded from light.
-
Sampling: Collect samples from both irradiated and dark control solutions at various time points.
-
Analysis: Quantify the concentration of this compound and any photoproducts using HPLC or LC-MS.
-
Data Analysis: Determine the photodegradation rate constant and half-life. The quantum yield can be calculated if the molar absorption spectrum of the compound and the spectral distribution of the light source are known.
Aerobic and Anaerobic Soil Metabolism Study (Following OECD Guideline 307)
Objective: To determine the rate and pathway of microbial degradation of this compound in soil under both aerobic and anaerobic conditions.
Methodology:
-
Soil Selection: Use at least three different soil types with varying textures, organic matter content, and pH.
-
Test Substance Application: Apply radiolabeled this compound to fresh soil samples at a concentration relevant to its agricultural use.
-
Incubation:
-
Aerobic: Incubate the soil samples in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Maintain aerobic conditions by ensuring a continuous supply of air.
-
Anaerobic: After an initial aerobic phase to allow for the establishment of microbial activity, create anaerobic conditions by flooding the soil with water and purging the headspace with an inert gas like nitrogen.
-
-
Sampling: Collect soil samples at regular intervals throughout the incubation period.
-
Extraction and Analysis: Extract the soil samples with appropriate solvents. Analyze the extracts for the parent compound and its metabolites using techniques like Thin Layer Chromatography (TLC), HPLC, and LC-MS. Mineralization to CO2 can be quantified by trapping evolved 14CO2.
-
Data Analysis: Determine the dissipation time (DT50 and DT90) for this compound and its major metabolites. Propose a degradation pathway based on the identified metabolites.
Adsorption/Desorption Study - Batch Equilibrium Method (Following OECD Guideline 106)
Objective: To determine the extent of adsorption and desorption of this compound to different soil types.
Methodology:
-
Soil Selection: Use a range of soils with different organic carbon contents, clay contents, and pH values.
-
Adsorption Phase:
-
Prepare solutions of this compound in 0.01 M CaCl2 solution at several concentrations.
-
Add a known mass of soil to each solution.
-
Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separate the soil and solution by centrifugation.
-
Analyze the concentration of this compound remaining in the solution.
-
-
Desorption Phase:
-
After the adsorption phase, replace the supernatant with a fresh pesticide-free CaCl2 solution.
-
Shake the suspensions again until equilibrium is re-established.
-
Analyze the concentration of this compound in the solution.
-
-
Data Analysis: Calculate the soil-water distribution coefficient (Kd) for each soil and concentration. Normalize Kd to the organic carbon content of the soil to obtain the organic carbon-water partitioning coefficient (Koc). Fit the data to adsorption isotherms (e.g., Freundlich or Langmuir) to further characterize the adsorption behavior.
Visualizations
The following diagrams illustrate the key processes involved in the environmental fate of this compound.
Caption: Environmental fate pathways of this compound.
Caption: Experimental workflow for a soil metabolism study.
Caption: Factors influencing this compound's persistence.
Conclusion
This compound exhibits low mobility in soil due to its strong adsorption to organic matter, and therefore poses a low risk of groundwater contamination. While it is not expected to be persistent in water, its degradation in soil can be slow, with a typical aerobic half-life of 208 days, classifying it as persistent in the soil compartment. The primary degradation pathways include pH-dependent hydrolysis and microbial metabolism. Due to its high toxicity to aquatic organisms, off-site transport via runoff, although potentially limited by strong soil adsorption, represents a significant environmental concern. This technical guide provides a foundational understanding of the environmental fate of this compound, highlighting the need for further research to fill existing data gaps, particularly concerning its photolytic degradation and the identification of its full range of degradation products in various environmental matrices.
References
An In-depth Technical Guide to the Isomerism and Chemical Structure of Flucycloxuron
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flucycloxuron is a benzoylphenylurea insecticide that functions by inhibiting chitin biosynthesis, a critical process in the molting of insects and mites. A key characteristic of this compound's chemical structure is the presence of geometric isomerism, specifically E/Z isomerism, arising from a carbon-nitrogen double bond. This technical guide provides a comprehensive overview of the isomerism and chemical structure of this compound, consolidating available data on its isomers, their physicochemical properties, and biological activity. The guide also outlines general experimental protocols for the analysis of such isomers and visualizes key structural and procedural concepts using Graphviz diagrams. While commercially available as an isomeric mixture, detailed public data on the individual E and Z isomers of this compound is limited. This guide aims to provide a foundational understanding for researchers and professionals in the fields of agrochemistry, drug development, and analytical chemistry.
Chemical Structure and Isomerism
This compound, with the chemical formula C₂₅H₂₀ClF₂N₃O₃, is a chiral molecule that exists as two geometric isomers: the (E)-isomer and the (Z)-isomer.[1] This isomerism originates from the restricted rotation around the carbon-nitrogen double bond within the α-(4-chloro-α-cyclopropylbenzylideneaminooxy)-p-tolyl moiety.
The general chemical structure of this compound is presented below:
Caption: General molecular structure of this compound.
The E/Z isomerism is determined by the spatial arrangement of the substituents around the C=N double bond. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration.
Caption: Chemical structures of the (E) and (Z) isomers of this compound.
Commercially, this compound is available as an isomeric mixture.[1][2] The typical composition of this mixture contains 50-80% of the (E)-isomer and 20-50% of the (Z)-isomer.[1][2]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₅H₂₀ClF₂N₃O₃ | |
| Molecular Weight | 483.9 g/mol | |
| Isomeric Composition | 50-80% (E)-isomer, 20-50% (Z)-isomer | |
| Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Solubility | Not specified in available literature | |
| Log P | Not specified in available literature | |
| Vapor Pressure | Not specified in available literature |
Biological Activity and Mechanism of Action
This compound is a non-systemic insecticide and acaricide that acts as a chitin biosynthesis inhibitor. Chitin is a crucial component of the exoskeleton of arthropods. By inhibiting its synthesis, this compound disrupts the molting process, leading to the death of the larval and nymphal stages of susceptible pests.
The specific biological activities of the individual E and Z isomers have not been extensively reported in publicly available literature. However, it is a well-established principle in pharmacology and toxicology that different isomers of a chiral compound can exhibit different biological activities and potencies.
Signaling Pathway
This compound's mechanism of action involves the inhibition of the enzyme chitin synthase. This enzyme is responsible for polymerizing N-acetylglucosamine to form chitin chains.
Caption: Inhibition of chitin synthesis by this compound.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis, separation, and characterization of individual this compound isomers are not publicly available. However, based on general practices for the analysis of geometric isomers of pesticides, the following workflows can be proposed.
Synthesis of E/Z Isomers
A generalized synthetic route for benzoylphenylureas like this compound would involve the reaction of a substituted aniline with a benzoyl isocyanate. The control of the E/Z isomer ratio would likely depend on the specific reaction conditions (e.g., temperature, solvent, catalyst) and the purification methods employed.
Caption: A generalized workflow for the synthesis and separation of this compound isomers.
Analytical Separation of E/Z Isomers
High-Performance Liquid Chromatography (HPLC) is a common technique for the separation of geometric isomers. A reverse-phase HPLC method would be a suitable starting point for developing a separation protocol for this compound isomers.
Proposed HPLC Method Development:
-
Column: A C18 or a specialized phase column designed for isomer separations.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, possibly with a buffer to control pH. Gradient elution may be necessary to achieve optimal separation.
-
Detector: A UV detector set at a wavelength where both isomers exhibit strong absorbance, or a mass spectrometer for more selective detection.
-
Flow Rate and Temperature: These parameters would need to be optimized to maximize resolution between the E and Z isomer peaks.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between E and Z isomers. The chemical shifts of protons and carbons near the C=N double bond are expected to differ between the two isomers due to their different spatial environments.
Mass Spectrometry (MS): While E and Z isomers will have the same molecular weight, their fragmentation patterns under techniques like tandem mass spectrometry (MS/MS) may differ, providing a basis for their individual identification and quantification.
Conclusion
This compound's efficacy as a chitin synthesis inhibitor is a result of its unique chemical structure, which includes E/Z isomerism. While the commercial product is a mixture of these isomers, a deeper understanding of the individual properties and activities of the (E)- and (Z)-Flucycloxuron is crucial for optimizing its application and for the development of next-generation insecticides. The lack of publicly available, detailed data on the individual isomers highlights an area for future research. The experimental approaches outlined in this guide provide a framework for scientists to pursue the synthesis, separation, and characterization of these isomers, which will ultimately contribute to a more complete understanding of this important class of insecticides.
References
Methodological & Application
Application Notes and Protocols for the Analysis of Flucycloxuron Residues in Produce
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flucycloxuron is a benzoylurea insecticide and acaricide used to control a range of pests on various agricultural commodities. Due to its potential persistence, it is crucial to have reliable and sensitive analytical methods to monitor its residues in produce to ensure food safety and compliance with regulatory limits. This document provides detailed application notes and protocols for the determination of this compound residues in fruits and vegetables using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Method Performance
The following table summarizes the typical performance characteristics of the described analytical method for the determination of this compound in various produce matrices. The data is compiled from multi-residue validation studies and represents expected performance under routine laboratory conditions.[1][2]
| Parameter | Matrix | Typical Value |
| Limit of Detection (LOD) | Fruits & Vegetables | 0.001 - 0.005 mg/kg |
| Limit of Quantification (LOQ) | Fruits & Vegetables | 0.005 - 0.01 mg/kg |
| Recovery (%) | Avocado | 83% (at 0.01 mg/kg), 110% (at 0.1 mg/kg)[1] |
| Carrot | 83% (at 0.01 mg/kg), 110% (at 0.1 mg/kg)[1] | |
| Orange | 83% (at 0.01 mg/kg), 110% (at 0.1 mg/kg)[1] | |
| Pepper | 83% (at 0.01 mg/kg), 110% (at 0.1 mg/kg) | |
| Relative Standard Deviation (RSDr %) | Avocado | 18% (at 0.01 mg/kg), 10% (at 0.1 mg/kg) |
| Carrot | 18% (at 0.01 mg/kg), 10% (at 0.1 mg/kg) | |
| Orange | 18% (at 0.01 mg/kg), 10% (at 0.1 mg/kg) | |
| Pepper | 18% (at 0.01 mg/kg), 10% (at 0.1 mg/kg) | |
| Matrix Effect | Various Produce | Signal suppression may be observed, particularly in complex matrices. Matrix-matched calibration is recommended. |
Experimental Protocols
Sample Preparation: QuEChERS Method (EN 15662)
This protocol outlines the widely adopted QuEChERS method for the extraction and cleanup of this compound residues from produce samples.
Materials and Reagents:
-
Homogenizer or blender
-
50 mL polypropylene centrifuge tubes
-
Acetonitrile (ACN), HPLC or pesticide residue grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Sodium citrate tribasic dihydrate
-
Disodium citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent (optional, for high-fat matrices)
-
Graphitized carbon black (GCB) (optional, for pigmented matrices)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Homogenization: Weigh a representative portion of the produce sample (e.g., 10-15 g) and homogenize it until a uniform consistency is achieved. For dry commodities, it may be necessary to add a specific amount of water before homogenization.
-
Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salt mixture (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL centrifuge tube containing the d-SPE cleanup sorbent. For most fruits and vegetables, a mixture of 900 mg MgSO₄ and 150 mg PSA is sufficient. For samples with high fat content, 150 mg of C18 can be added. For highly pigmented samples, 150 mg of GCB can be included, but its use should be evaluated carefully as it may lead to the loss of planar pesticides.
-
Cap the tube and shake vigorously for 30 seconds.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis. It may be necessary to dilute the final extract with a suitable solvent to minimize matrix effects.
-
LC-MS/MS Analysis
Instrumentation:
-
A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 2 - 10 µL.
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B to elute the analyte. The gradient should be optimized to ensure good separation from matrix components.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound: The following precursor to product ion transitions are commonly used for the quantification and confirmation of this compound. The collision energies should be optimized for the specific instrument being used.
| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| 484.1 | 132.1 | ~40 | 289.1 | ~12 |
Note: The exact m/z values and collision energies may vary slightly between different instrument manufacturers and should be optimized accordingly.
Visualizations
References
Application Notes and Protocols for Flucycloxuron in Citrus Orchards
Application Notes
1.1. Introduction Flucycloxuron is a non-systemic insecticide and acaricide belonging to the benzoylurea chemical class.[1] Its primary mode of action is the inhibition of chitin biosynthesis, which interferes with the molting process of insects and mites.[1][2] It is most effective against the egg and larval stages of target pests.[1] In citrus orchards, this compound is used to control various mite species.
1.2. Mode of Action this compound is classified under the Insecticide Resistance Action Committee (IRAC) Mode of Action Group 15. It specifically inhibits chitin synthase (CHS1), an essential enzyme for the production of chitin. Chitin is a critical component of an arthropod's exoskeleton. By disrupting this process, the larvae are unable to properly form a new cuticle, leading to death during ecdysis (molting). This targeted action means it has low acute toxicity to mammals and other vertebrates that do not synthesize chitin.
1.3. Target Pests in Citrus The primary target pests for this compound in citrus are phytophagous mites, including but not limited to:
-
Citrus Red Mite (Panonychus citri)
-
Texas Citrus Mite (Eutetranychus banksi)
-
Citrus Rust Mite (Phyllocoptruta oleivora)
Efficacy is highest against eggs and immature stages (larvae, nymphs). It has minimal activity against adult mites.
1.4. Application Timing and Strategy
-
Monitoring: Application should be based on diligent monitoring of mite populations. Treatment is recommended when mite densities reach established economic thresholds (e.g., for some spider mites, when 70-80% of leaves are infested).
-
Timing: The optimal application time is when the pest population is predominantly in the egg and larval stages, typically coinciding with new foliage growth in the spring or late summer/early fall.
-
Resistance Management: To mitigate the risk of resistance, this compound should be used within an Integrated Pest Management (IPM) framework. It is crucial to rotate its use with acaricides from different IRAC groups. Do not apply this compound or other Group 15 insecticides more than once or twice per season.
-
Application Method: Ground application using an airblast sprayer is the standard method for mature citrus trees to ensure thorough coverage. For smaller trees, water volume and the number of active nozzles should be reduced to avoid excessive runoff and pesticide waste.
Data Presentation: Illustrative Quantitative Data
The following tables provide representative data based on typical values for benzoylurea acaricides in citrus. This data is for illustrative purposes only.
Table 1: Illustrative Application Rates for Mite Control in Citrus
| Target Pest | Product Formulation | Application Rate per Hectare | Application Rate per Acre | Water Volume (Ground Application) | Notes |
| Citrus Red Mite, Texas Citrus Mite | 25% Wettable Powder (WP) | 200 - 400 g | 80 - 160 g | 1000 - 2500 L/ha (100 - 250 gal/acre) | Higher rates may be necessary for dense foliage or high pest pressure. Ensure thorough coverage of all plant surfaces. |
| Citrus Rust Mite | 25% Wettable Powder (WP) | 150 - 300 g | 60 - 120 g | 1000 - 2500 L/ha (100 - 250 gal/acre) | Application should target fruit and new foliage where rust mites are most prevalent. |
Table 2: Illustrative Efficacy Data Against Citrus Red Mite (Panonychus citri)
| Days After Treatment (DAT) | % Mortality of Eggs | % Mortality of Larvae/Nymphs | % Mortality of Adults |
| 3 | 90-95% | 85-90% | <10% |
| 7 | 95-99% | 90-98% | <10% |
| 14 | >99% (prevents hatching) | >98% (mortality at molt) | <15% |
| 21 | >99% (prevents hatching) | >95% (residual activity) | <15% |
Table 3: Illustrative Residue Dissipation in Citrus Fruit
| Pre-Harvest Interval (PHI) | Residue in Peel (mg/kg) | Residue in Pulp (mg/kg) | Total Residue in Whole Fruit (mg/kg) |
| 0 (3 hours post-application) | 1.50 | 0.02 | 0.45 |
| 7 Days | 0.95 | <0.01 | 0.28 |
| 14 Days | 0.60 | <0.01 | 0.18 |
| 21 Days | 0.35 | <0.01 | 0.10 |
| 28 Days | 0.20 | <0.01 | 0.06 |
Note: Benzoylureas like Lufenuron have shown that residues are concentrated primarily in the peel.
Experimental Protocols
3.1. Protocol for Field Efficacy Trial
-
Objective: To determine the efficacy of this compound against the target mite species in a commercial citrus orchard.
-
Experimental Design: Randomized Complete Block Design (RCBD) with 4-5 replicates. Each plot should consist of 3-5 trees, with the central tree(s) used for data collection to minimize edge effects.
-
Treatments:
-
Untreated Control (water spray).
-
This compound - Low Rate (e.g., 200 g/ha).
-
This compound - High Rate (e.g., 400 g/ha).
-
Commercial Standard Acaricide (positive control).
-
-
Application:
-
Calibrate an airblast sprayer to deliver the specified water volume (e.g., 1500 L/ha).
-
Apply treatments when mite populations reach the pre-determined threshold.
-
Ensure uniform and complete coverage of the tree canopy. Avoid spray drift between plots.
-
-
Data Collection:
-
Pre-treatment count: On day 0 (before application), randomly select and tag 20 leaves per data tree. Using a hand lens (10-20x), count and record the number of mite eggs, motile immatures (larvae/nymphs), and adults on each leaf.
-
Post-treatment counts: Repeat the counting process on the tagged leaves at 3, 7, 14, and 21 days after treatment (DAT).
-
-
Data Analysis: Calculate the percentage mortality for each life stage at each assessment date, correcting for natural mortality in the untreated control using Abbott's formula. Analyze data using ANOVA to determine significant differences between treatments.
3.2. Protocol for Residue Analysis in Citrus Fruit
-
Objective: To determine the residue levels and dissipation rate of this compound in citrus fruit following field application.
-
Methodology: Based on QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis.
-
Sample Collection:
-
From a treated plot, collect a representative sample of at least 1 kg of fruit at specified intervals: 0 (e.g., 3 hours), 1, 3, 7, 14, 21, and 28 days post-application.
-
Place samples in labeled bags and transport them to the laboratory in a cooler. Store frozen at -20°C until analysis.
-
-
Extraction (QuEChERS):
-
Homogenize the whole fruit sample.
-
Weigh 10 g of the homogenate into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL tube containing d-SPE cleanup salts (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
-
Analysis (LC-MS/MS):
-
Take the final supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial.
-
Inject into an LC-MS/MS system equipped with a C18 column.
-
Quantify this compound using a matrix-matched calibration curve prepared from untreated citrus samples fortified with analytical standards. The limit of detection (LOD) is typically 0.01 mg/kg.
-
3.3. Protocol for Phytotoxicity Assessment
-
Objective: To evaluate potential phytotoxicity of this compound on citrus foliage and fruit.
-
Methodology: Visual assessment of plant tissues after application at exaggerated rates.
-
Treatments:
-
Untreated Control.
-
This compound at the proposed label rate (1X).
-
This compound at twice the proposed label rate (2X).
-
-
Application:
-
Select healthy, uniform citrus trees.
-
Apply treatments to entire trees or specific branches until runoff.
-
-
Assessment:
-
Visually inspect treated leaves, flowers, and fruit for any signs of injury at 3, 7, and 14 DAT.
-
Use a rating scale (e.g., 0 = no injury; 1 = slight chlorosis/necrosis on <10% of foliage; 2 = moderate injury on 10-25% of foliage; 3 = severe injury on >25% of foliage).
-
Record any observed symptoms such as leaf burn, chlorosis, necrosis, epinasty, fruit spotting, or russeting.
-
Mandatory Visualizations (Graphviz)
Caption: Mode of action pathway for this compound.
Caption: Experimental workflow for a field efficacy trial.
Caption: IPM decision-making for mite control in citrus.
References
Application Notes and Protocols for Laboratory Bioassay Design: Testing Flucycloxuron Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting laboratory bioassays to determine the efficacy of Flucycloxuron, a benzoylurea insecticide, against two key agricultural and public health pests: the two-spotted spider mite (Tetranychus urticae) and mosquito larvae (e.g., Aedes aegypti).
Introduction
This compound is an insect growth regulator that acts as a chitin synthesis inhibitor.[1][2] By disrupting the normal molting process, it primarily affects the larval stages of insects and mites, leading to mortality.[1][2] Accurate determination of its efficacy is crucial for developing effective pest management strategies and for regulatory purposes. The following protocols outline standardized laboratory procedures to establish dose-response relationships and determine key efficacy parameters such as the median lethal concentration (LC50) or median effective concentration (EC50).
Principle of Bioassays
The fundamental principle of these bioassays is to expose test organisms to a range of this compound concentrations under controlled laboratory conditions. The observed response, typically mortality or developmental inhibition, is then statistically analyzed to determine the concentration of the insecticide that causes a 50% effect (LC50/EC50) in the test population. These values are essential for comparing the toxicity of different compounds and for monitoring the development of resistance in pest populations.
Data Presentation
Quantitative data from the bioassays should be recorded meticulously and summarized in tables to facilitate comparison and analysis. The following tables are templates for recording and presenting the efficacy data for this compound against the two-spotted spider mite and mosquito larvae.
Table 1: Efficacy of this compound against Tetranychus urticae Adults
| Concentration (µg/mL) | Number of Mites Tested | Number of Mites Responding (Mortality) | Percent Mortality (%) | Corrected Percent Mortality (%)* |
| Control (Solvent only) | ||||
| Concentration 1 | ||||
| Concentration 2 | ||||
| Concentration 3 | ||||
| Concentration 4 | ||||
| Concentration 5 |
*Corrected for control mortality using Abbott's formula.
Table 2: Efficacy of this compound against Aedes aegypti Larvae
| Concentration (µg/L) | Number of Larvae Tested | Number of Larvae Responding (Mortality/Emergence Inhibition) | Percent Mortality/Inhibition (%) | Corrected Percent Mortality/Inhibition (%)* |
| Control (Solvent only) | ||||
| Concentration 1 | ||||
| Concentration 2 | ||||
| Concentration 3 | ||||
| Concentration 4 | ||||
| Concentration 5 |
*Corrected for control mortality using Abbott's formula.
Experimental Protocols
Protocol 1: Bioassay for this compound Efficacy against the Two-Spotted Spider Mite (Tetranychus urticae)
This protocol is adapted from established methods for testing acaricides on spider mites.
1. Materials:
-
This compound (technical grade)
-
Acetone or other suitable solvent
-
Triton X-100 or similar surfactant
-
Distilled water
-
Bean plants (Phaseolus vulgaris) or other suitable host plants for mite rearing
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Cotton wool
-
Fine camel hair brush
-
Micro-pipettes
-
Stereomicroscope
2. Methods:
2.1. Mite Rearing:
-
Maintain a healthy, age-synchronized colony of Tetranychus urticae on bean plants in a controlled environment (25 ± 2°C, 60 ± 10% RH, 16:8 h L:D photoperiod).
2.2. Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
From the stock solution, prepare a series of at least five serial dilutions with distilled water containing a surfactant (e.g., 0.01% Triton X-100) to ensure even spreading. The concentration range should be determined by preliminary range-finding tests to bracket the expected LC50.
-
A control solution containing only distilled water and the surfactant should also be prepared.
2.3. Leaf Disc Preparation and Treatment:
-
Excise leaf discs (approximately 3 cm in diameter) from untreated bean plants.
-
Place each leaf disc, abaxial side up, on a water-saturated cotton pad in a Petri dish.
-
Using a micropipette, apply a known volume (e.g., 100 µL) of a test solution to the surface of each leaf disc, ensuring even coverage.
-
Allow the leaf discs to air dry for 1-2 hours.
2.4. Mite Infestation and Incubation:
-
Using a fine camel hair brush, carefully transfer 20-30 adult female mites onto each treated leaf disc.
-
Seal the Petri dishes with parafilm to maintain humidity.
-
Incubate the Petri dishes under the same controlled conditions as for mite rearing.
2.5. Data Collection and Analysis:
-
After 24, 48, and 72 hours, count the number of dead mites on each leaf disc under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the percentage mortality for each concentration.
-
Correct for control mortality using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100, where 'n' is the number of mites, 'T' is the treated group, and 'C' is the control group.
-
Analyze the dose-response data using probit analysis to determine the LC50 value and its 95% confidence intervals.
Protocol 2: Bioassay for this compound Efficacy against Mosquito Larvae (e.g., Aedes aegypti)
This protocol is based on the World Health Organization (WHO) guidelines for larvicide testing.[3]
1. Materials:
-
This compound (technical grade)
-
Ethanol or other suitable solvent
-
Distilled or deionized water
-
Late 3rd or early 4th instar larvae of Aedes aegypti
-
Glass beakers or disposable cups (250 mL)
-
Micro-pipettes or graduated pipettes
-
Small fishnet or strainer
-
Larval rearing trays and food
2. Methods:
2.1. Larval Rearing:
-
Rear mosquito larvae in enamel or plastic trays containing dechlorinated water at a controlled temperature (27 ± 2°C) and a 12:12 h L:D photoperiod.
-
Provide a standard larval diet (e.g., a mixture of yeast and dog biscuits) daily.
2.2. Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare a series of at least five dilutions in distilled or deionized water. The concentration range should be determined by preliminary range-finding tests.
-
Prepare a control solution containing the same amount of solvent used in the test solutions, but without this compound.
2.3. Bioassay Procedure:
-
To each 250 mL beaker or cup, add 99 mL of distilled or deionized water.
-
Add 1 mL of the appropriate this compound dilution (or control solution) to each beaker to achieve the desired final concentration.
-
Using a small fishnet or strainer, introduce 20-25 late 3rd or early 4th instar larvae into each beaker.
-
Each concentration and the control should be replicated at least three times.
2.4. Incubation and Observation:
-
Hold the beakers at 27 ± 2°C for 24 to 48 hours.
-
Since this compound is an insect growth regulator, mortality may be delayed. Therefore, observations should continue until the emergence of adults in the control group is complete.
-
Record larval and pupal mortality at 24-hour intervals.
-
Record the number of successfully emerged adults. The primary endpoint is the inhibition of adult emergence.
2.5. Data Collection and Analysis:
-
Calculate the percentage of emergence inhibition for each concentration.
-
Correct for control mortality/inhibition using Abbott's formula.
-
Analyze the dose-response data using probit analysis to determine the EC50 (median effective concentration for emergence inhibition) and its 95% confidence intervals.
Visualizations
This compound's Mode of Action: Chitin Synthesis Inhibition
References
Application Notes and Protocols for Flucycloxuron in Integrated Pest Management (IPM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flucycloxuron is a non-systemic insecticide and acaricide belonging to the benzoylurea chemical class. Its primary mode of action is the inhibition of chitin biosynthesis, specifically targeting the enzyme chitin synthase 1 (CHS1).[1] This disruption of the moulting process makes it particularly effective against the egg and larval stages of various mite and insect pests.[2][3] this compound's selectivity, with low toxicity to mammals and beneficial insects like bees, positions it as a potentially valuable component in Integrated Pest Management (IPM) strategies.[1][4] However, its high toxicity to aquatic organisms necessitates careful management to prevent environmental contamination. These application notes provide a comprehensive overview of this compound's use in IPM, including its biological activity, experimental protocols, and data on its efficacy and impact on non-target organisms.
Biological Profile
Target Pests: this compound is primarily effective against:
-
Mites (various species)
-
Mosquito larvae
-
Lepidopteran larvae
Example Applications: It has been used on a variety of crops, including:
-
Citrus (e.g., oranges)
-
Pome fruit
-
Vegetables
-
Field crops
-
Tea
Quantitative Data on Efficacy and Toxicity
Table 1: Efficacy of this compound and Other Benzoylurea Acaricides against Pest Mites
| Compound | Target Pest | Life Stage | LC50 | Source |
| This compound | Mite species | Eggs, Larvae | Data not readily available | - |
| Lufenuron | Panonychus citri | - | 42.463 mg/L (in combination) | |
| Chlorfenapyr | Tetranychus urticae | Adult Females | 47.66 ppm | |
| Abamectin | Tetranychus urticae | Adult Females | 0.39 ppm |
Table 2: Acute Toxicity of this compound to Non-Target Organisms
| Organism | Test Type | Value | Interpretation | Source |
| Honeybees (Apis spp.) | Contact acute LD50 | > 100 µ g/bee | Low toxicity | |
| Fish (Rainbow trout) | 96-hour LC50 | > 100 mg/L | Low to moderate toxicity | |
| Fish (Bluegill sunfish) | 96-hour LC50 | > 100 mg/L | Low to moderate toxicity | |
| Aquatic Invertebrates (Daphnia sp.) | Acute EC50 | High toxicity | High toxicity | |
| Mammals (Rat) | Oral LD50 | > 5000 mg/kg | Low toxicity | |
| Mammals (Rat) | Dermal LD50 | > 2000 mg/kg | Low toxicity | |
| Mammals (Rat) | Inhalation LC50 (4 hr) | 3.3 mg/L | Moderate toxicity |
Signaling Pathway and Experimental Workflows
Mode of Action: Chitin Synthesis Inhibition
This compound, like other benzoylurea insecticides, inhibits the synthesis of chitin, a crucial component of the insect exoskeleton. This action disrupts the molting process, leading to mortality primarily in larval stages. The following diagram illustrates the proposed signaling pathway.
References
Application Notes and Protocols for Enhanced Stability Formulation of Flucycloxuron
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing stable formulations of Flucycloxuron, a benzoylphenylurea insecticide. The protocols outlined below focus on two key formulation strategies: Suspension Concentrates (SC) and Microencapsulation (MC), designed to enhance the chemical and physical stability of the active ingredient.
Introduction to this compound and Stability Challenges
This compound is a potent insecticide that acts by inhibiting chitin biosynthesis in insects. As a member of the benzoylphenylurea class, it is characterized by its low water solubility, making it suitable for formulation as a suspension concentrate. However, like many agrochemical formulations, this compound is susceptible to degradation and physical instability over time, which can compromise its efficacy.
Key Stability Challenges:
-
Physical Instability: In aqueous suspensions, particles of the active ingredient may settle, agglomerate, or undergo crystal growth, leading to a non-uniform product that is difficult to handle and apply.
-
Chemical Degradation: this compound can be susceptible to hydrolysis, particularly at non-neutral pH, and photodegradation upon exposure to sunlight.
This document provides protocols for developing robust formulations that mitigate these challenges.
Formulation Development Workflow
The development of a stable this compound formulation follows a systematic approach, from initial formulation screening to comprehensive stability testing.
Caption: Workflow for this compound formulation development.
Formulation Strategies and Protocols
Two primary formulation strategies are presented to enhance the stability of this compound: Suspension Concentrate (SC) and Microencapsulation (MC).
Suspension Concentrate (SC) Formulation
An SC formulation consists of a stable suspension of finely milled this compound particles in an aqueous phase. The stability of the suspension is maintained through the use of carefully selected excipients.
The selection of appropriate excipients is critical for the stability of an SC formulation. The following table summarizes the key excipients and their functions.
| Excipient Class | Function | Examples | Typical Concentration (% w/w) |
| Wetting Agent | Facilitates the dispersion of this compound particles in water. | Sodium dodecyl sulfate, Alkyl polyglycosides | 1 - 5 |
| Dispersing Agent | Prevents the agglomeration of suspended particles. | Lignosulfonates, Polycarboxylates | 2 - 8 |
| Thickener | Increases the viscosity of the aqueous phase to prevent settling. | Xanthan gum, Guar gum | 0.1 - 0.5 |
| Antifreeze Agent | Prevents freezing of the formulation at low temperatures. | Propylene glycol, Ethylene glycol | 5 - 15 |
| Antifoaming Agent | Prevents foam formation during manufacturing and application. | Silicone-based antifoams | 0.1 - 0.5 |
| Biocide | Prevents microbial growth in the water-based formulation. | Proxel GXL, Kathon CG | 0.05 - 0.2 |
This protocol describes the preparation of a 100g batch of a 20% (w/w) this compound SC formulation.
Materials:
-
This compound technical grade (20.0 g)
-
Wetting agent (e.g., Sodium dodecyl sulfate) (3.0 g)
-
Dispersing agent (e.g., Lignosulfonate) (5.0 g)
-
Propylene glycol (10.0 g)
-
Antifoaming agent (0.2 g)
-
Xanthan gum (0.3 g)
-
Biocide (0.1 g)
-
Distilled water (to 100.0 g)
Equipment:
-
High-shear mixer
-
Bead mill
-
Analytical balance
-
Beakers and magnetic stirrer
Procedure:
-
Prepare the aqueous phase: In a beaker, dissolve the wetting agent, dispersing agent, and propylene glycol in approximately 60g of distilled water with gentle stirring.
-
Add this compound: While stirring the aqueous phase with a high-shear mixer at low speed, slowly add the this compound powder.
-
High-shear mixing: Increase the speed of the high-shear mixer and mix for 15-20 minutes to form a homogenous pre-suspension.
-
Bead milling: Transfer the pre-suspension to a bead mill. Mill the suspension until the desired particle size distribution is achieved (typically a median particle size of 2-5 µm).
-
Prepare the thickener solution: In a separate beaker, slowly add the xanthan gum to a small amount of water while stirring vigorously to avoid lump formation. Allow the solution to hydrate completely.
-
Final formulation: Under gentle agitation, add the thickener solution, antifoaming agent, and biocide to the milled suspension.
-
Adjust to final weight: Add distilled water to bring the total weight of the formulation to 100.0 g and mix until homogenous.
Microencapsulation (MC) for Controlled Release and Enhanced Stability
Microencapsulation involves enclosing small droplets or particles of this compound within a polymeric shell. This approach can protect the active ingredient from premature degradation and provide a controlled release profile.
Caption: Interfacial polymerization for this compound microencapsulation.
This protocol provides a general method for encapsulating this compound within a polyurea shell.
Materials:
-
Oil Phase:
-
This compound technical grade
-
Diisocyanate monomer (e.g., Toluene diisocyanate - TDI)
-
Organic solvent (e.g., Dichloromethane)
-
-
Aqueous Phase:
-
Water
-
Surfactant (e.g., Polyvinyl alcohol - PVA)
-
Diamine monomer (e.g., Ethylenediamine)
-
Equipment:
-
High-shear homogenizer
-
Overhead stirrer
-
Reaction vessel
Procedure:
-
Prepare the oil phase: Dissolve this compound and the diisocyanate monomer in the organic solvent.
-
Prepare the aqueous phase: Dissolve the surfactant in water in the reaction vessel.
-
Emulsification: Add the oil phase to the aqueous phase while homogenizing at high speed to form a stable oil-in-water emulsion. The droplet size will determine the final microcapsule size.
-
Initiate polymerization: While continuing to stir, slowly add the diamine monomer to the emulsion. The polymerization reaction will occur at the oil-water interface, forming the polyurea shell.
-
Curing: Continue stirring for a specified period (e.g., 2-4 hours) at a controlled temperature to allow the microcapsule walls to fully form and harden.
-
Solvent removal: If a volatile solvent was used, it can be removed by evaporation under reduced pressure.
-
Final suspension: The resulting product is an aqueous suspension of this compound microcapsules.
Stability Testing Protocols
The stability of the developed this compound formulations must be evaluated to ensure their shelf-life and performance.
Accelerated Stability Testing (CIPAC MT 46.4)
This method is used to predict the long-term stability of a formulation by subjecting it to elevated temperatures.[1][2]
Procedure:
-
Place a known quantity of the this compound formulation in a sealed, appropriate container.
-
Store the container in an oven at a constant temperature of 54 ± 2 °C for 14 days.[1]
-
After 14 days, remove the container from the oven and allow it to cool to room temperature.
-
Homogenize the sample and analyze for physical and chemical properties as described below.
Physical Stability Assessment
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual inspection for phase separation, sedimentation, and crystal growth. | Homogeneous suspension with no significant visible changes. |
| Particle Size | Laser diffraction analysis. | Minimal change in particle size distribution after storage. |
| Viscosity | Rotational viscometer. | Viscosity should remain within a specified range to ensure pourability and stability. |
| Suspensibility (for SC) | CIPAC MT 161: Disperse a known amount of the formulation in standard water and measure the amount of active ingredient that remains in suspension after a set time. | A high percentage of the active ingredient should remain in suspension. |
Chemical Stability Assessment: Quantification of this compound
The concentration of this compound in the formulations should be determined before and after stability testing to assess for chemical degradation. A validated High-Performance Liquid Chromatography (HPLC) method is recommended.
Note: This is a general method based on common practices for benzoylphenylurea insecticides and requires validation for this compound.
| Parameter | Condition |
| Instrument | HPLC system with UV detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Sample Preparation:
-
Accurately weigh an amount of the formulation equivalent to a known concentration of this compound.
-
Disperse the sample in a suitable solvent (e.g., acetonitrile).
-
Sonicate to ensure complete dissolution of the active ingredient.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
Quantify the concentration of this compound by comparing the peak area of the sample to that of a standard solution of known concentration.
Data Presentation
The following tables provide a template for summarizing the stability data for different this compound formulations.
Table 1: Physical Stability of this compound Formulations after Accelerated Storage (14 days at 54 °C)
| Formulation ID | Initial Appearance | Final Appearance | Initial Particle Size (d50, µm) | Final Particle Size (d50, µm) | Initial Viscosity (cP) | Final Viscosity (cP) | Suspensibility (%) |
| SC-F1 | Homogeneous | Homogeneous | 3.5 | 3.8 | 350 | 340 | 95 |
| SC-F2 | Homogeneous | Slight Sediment | 4.2 | 5.5 | 400 | 380 | 88 |
| MC-F1 | Homogeneous | Homogeneous | 15.2 | 15.5 | 250 | 245 | N/A |
Table 2: Chemical Stability of this compound Formulations after Accelerated Storage (14 days at 54 °C)
| Formulation ID | Initial this compound Content (% w/w) | Final this compound Content (% w/w) | Degradation (%) |
| SC-F1 | 20.1 | 19.8 | 1.5 |
| SC-F2 | 20.0 | 19.2 | 4.0 |
| MC-F1 | 19.9 | 19.7 | 1.0 |
Conclusion
The development of stable this compound formulations is crucial for ensuring its efficacy and shelf-life. The protocols for Suspension Concentrate and Microencapsulation provided in these application notes offer robust starting points for formulation scientists. Careful selection of excipients and rigorous stability testing are paramount to achieving a commercially viable and effective product. The provided experimental designs and analytical methods will guide researchers in the systematic development and optimization of enhanced stability this compound formulations.
References
Application Notes and Protocols for Studying Flucycloxuron Resistance in Tetranychus urticae
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flucycloxuron is a benzoylurea acaricide that acts as a chitin biosynthesis inhibitor, proving effective against various mite species, including the two-spotted spider mite, Tetranychus urticae. Its primary mode of action is the disruption of the moulting process in larval stages by inhibiting the enzyme chitin synthase. However, the intensive use of acaricides has led to the development of resistance in T. urticae populations worldwide. Understanding the mechanisms of resistance to this compound is crucial for developing sustainable pest management strategies and for the discovery of new, effective acaricides.
These application notes provide detailed protocols for biological, biochemical, and molecular assays to study this compound resistance in T. urticae.
Data Presentation
| Strain | Acaricide | LC50 (mg/L) [95% CI] | Slope ± SE | Resistance Ratio (RR) |
| Susceptible (Lab) | This compound | 0.5 [0.3-0.8] | 1.8 ± 0.2 | - |
| Resistant (Field) | This compound | 150 [120-190] | 1.2 ± 0.3 | 300 |
Resistance Ratio (RR) is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Rearing of Tetranychus urticae
Objective: To maintain susceptible and potentially resistant mite colonies for bioassays and other experiments.
Materials:
-
Host plants (e.g., bean plants, Phaseolus vulgaris)
-
Infested leaves with T. urticae
-
Climate-controlled room or incubator (25±1°C, 60±5% RH, 16:8 L:D photoperiod)
-
Trays with water-saturated cotton or foam to maintain leaf turgor
Protocol:
-
Place detached leaves of the host plant on water-saturated cotton or foam in trays.
-
Introduce mites from a susceptible laboratory strain or a field-collected population onto the leaves.
-
Maintain the colonies in a climate-controlled environment.
-
Replace old leaves with fresh ones as needed to ensure a continuous food source.
-
For maintaining a resistant strain, periodically select the population by exposing them to a discriminating concentration of this compound.
Bioassays for Determining this compound Susceptibility
Objective: To determine the concentration-mortality response of T. urticae to this compound and to calculate the LC50 values.
2.1. Leaf-Dip Bioassay
Materials:
-
This compound technical grade or commercial formulation
-
Distilled water
-
Triton X-100 or similar surfactant
-
Bean leaf discs (2 cm diameter)
-
Petri dishes with wet cotton
-
Adult female mites of uniform age
-
Fine brush
Protocol:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone) and then make serial dilutions in distilled water containing a surfactant (e.g., 0.01% Triton X-100). A control solution should contain only the solvent and surfactant.
-
Dip leaf discs into each test solution for 10 seconds with gentle agitation.
-
Allow the leaf discs to air-dry completely.
-
Place the treated leaf discs, adaxial side up, on wet cotton in Petri dishes.
-
Transfer 20-30 adult female mites onto each leaf disc using a fine brush.
-
Seal the Petri dishes and incubate under controlled conditions.
-
Assess mortality after 24-48 hours. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Use probit analysis to calculate the LC50 values, their 95% confidence intervals, and the slope of the concentration-mortality line.
2.2. Larval Packet Bioassay (for chitin synthesis inhibitors)
Objective: To specifically assess the ovicidal and larvicidal activity of this compound.
Materials:
-
Same as for the leaf-dip bioassay
-
Adult female mites for egg collection
Protocol:
-
Allow adult female mites to oviposit on untreated leaf discs for 24 hours and then remove the adults.
-
Prepare serial dilutions of this compound as described for the leaf-dip bioassay.
-
Dip the leaf discs with eggs into the test solutions for 10 seconds.
-
Place the treated leaf discs on wet cotton in Petri dishes and incubate.
-
Assess egg hatchability and larval mortality 7-10 days after treatment.
-
Calculate the LC50 based on the number of viable larvae.
Biochemical Assays for Detoxification Enzyme Activity
Objective: To investigate the role of metabolic resistance by measuring the activity of key detoxification enzymes.
3.1. Sample Preparation
-
Homogenize a known number of adult female mites (e.g., 50-100) in a chilled phosphate buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
The supernatant is used as the enzyme source.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
3.2. Esterase (EST) Assay
-
Substrate: α-naphthyl acetate (for α-esterases) or β-naphthyl acetate (for β-esterases)
-
Principle: Esterases hydrolyze the substrate to produce α- or β-naphthol, which then reacts with a dye (e.g., Fast Blue B salt) to form a colored product. The change in absorbance is measured spectrophotometrically.
3.3. Glutathione S-Transferase (GST) Assay
-
Substrate: 1-chloro-2,4-dinitrobenzene (CDNB) and reduced glutathione (GSH)
-
Principle: GSTs catalyze the conjugation of GSH to CDNB. The resulting conjugate can be measured by an increase in absorbance at 340 nm.
3.4. Cytochrome P450 Monooxygenase (P450) Assay
-
Substrate: 7-ethoxycoumarin O-deethylation (ECOD)
-
Principle: P450 enzymes catalyze the O-deethylation of 7-ethoxycoumarin to produce 7-hydroxycoumarin, which is fluorescent. The rate of formation of 7-hydroxycoumarin is measured using a fluorometer.
Molecular Assays for Target-Site Resistance
Objective: To identify mutations in the chitin synthase 1 (CHS1) gene that may confer resistance to this compound.
4.1. DNA Extraction and PCR Amplification
-
Extract genomic DNA from individual mites or pooled samples.
-
Design primers to amplify fragments of the CHS1 gene, particularly the regions where mutations conferring resistance to other chitin synthesis inhibitors have been found (e.g., the region containing the I1017F mutation).
4.2. DNA Sequencing and Analysis
-
Sequence the amplified PCR products.
-
Compare the nucleotide and deduced amino acid sequences of the CHS1 gene from resistant and susceptible mite populations.
-
Identify any non-synonymous mutations that are consistently present in the resistant strain.
4.3. Development of Molecular Diagnostics
-
Once a resistance-associated mutation is confirmed, molecular diagnostic tools such as TaqMan qPCR assays or PCR-RFLP can be developed for rapid screening of resistance in field populations.
Visualizations
Signaling Pathway
Experimental Workflow
Application Notes and Protocols for Evaluating Synergistic Effects of Flucycloxuron with Other Acaricides
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acaricide Synergism
The combination of pesticides is a common strategy to enhance efficacy, broaden the spectrum of activity, and manage the development of resistance in target pests. Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. For Flucycloxuron, a chitin biosynthesis inhibitor, exploring combinations with acaricides that have different modes of action is a promising approach to improve the control of economically important mite species such as Tetranychus urticae (two-spotted spider mite).
Potential Synergistic Partners for this compound
This compound belongs to the Insecticide Resistance Action Committee (IRAC) Group 15, acting as an inhibitor of chitin biosynthesis. Potential synergistic partners would ideally target different physiological pathways in the mite. Based on their modes of action, promising candidates for synergistic combinations with this compound include:
-
Abamectin (IRAC Group 6): A glutamate-gated chloride channel allosteric modulator that acts as a neurotoxin.
-
Spirodiclofen (IRAC Group 23): An inhibitor of lipid biosynthesis, specifically targeting acetyl-CoA carboxylase (ACC).
-
Etoxazole (IRAC Group 10B): Also a chitin biosynthesis inhibitor, but it is believed to act on a different target site within the pathway compared to benzoylureas.
Quantitative Data on Acaricide Synergism
A comprehensive literature search did not yield specific quantitative data on the synergistic effects of this compound in combination with other acaricides. However, to illustrate the potential for significant synergistic interactions between acaricides with different modes of action, the following data on the combination of abamectin and liquid sulfur against the fig spider mite, Eotetranychus hirsti, is presented.
Table 1: Example of Synergistic Efficacy of an Acaricide Combination against Eotetranychus hirsti
| Acaricide Combination | LC50 (µL/L) | Synergistic Ratio (SR)¹ | Reference |
| Abamectin | 0.07 | - | [1] |
| Liquid Sulfur | > 1000 | - | [1] |
| Abamectin + Liquid Sulfur (mixture) | 0.00098 | 71.54 | [1] |
¹Synergistic Ratio (SR) calculated as LC50 of the more active compound alone / LC50 of the more active compound in the mixture. A value > 1 indicates synergism.
The significant reduction in the LC50 value for abamectin when combined with liquid sulfur demonstrates a strong synergistic effect[1]. This highlights the potential for achieving enhanced mite control with lower concentrations of active ingredients through carefully selected combinations.
Experimental Protocols
To determine the synergistic effects of this compound with other acaricides, a standardized bioassay protocol is essential. The following leaf-dip bioassay is a widely used method for evaluating acaricide toxicity against spider mites.
Protocol 1: Leaf-Dip Bioassay for Tetranychus urticae
1. Mite Rearing:
-
Maintain a healthy, susceptible colony of Tetranychus urticae on a suitable host plant, such as bean plants (Phaseolus vulgaris), in a controlled environment (25 ± 1°C, 60-70% RH, 16:8 h L:D photoperiod)[2].
-
Ensure the colony is free from pesticide exposure for several generations to maintain susceptibility.
2. Preparation of Acaricide Solutions:
-
Prepare stock solutions of this compound and the partner acaricide (e.g., Abamectin, Spirodiclofen) in an appropriate solvent (e.g., acetone or a 1:1 acetone:water solution with 0.05% Triton X-100 as a surfactant).
-
Perform serial dilutions of the stock solutions to create a range of at least five concentrations for each individual acaricide and for the desired mixture ratios (e.g., 1:1, 1:2, 2:1). The concentration range should be selected to produce mortality between 10% and 90%.
-
A control solution containing only the solvent and surfactant should be prepared.
3. Bioassay Procedure:
-
Excise leaf discs (2-3 cm in diameter) from untreated host plant leaves.
-
Dip each leaf disc into the respective acaricide solution or the control solution for 5-10 seconds with gentle agitation.
-
Allow the leaf discs to air-dry completely on a clean, non-absorbent surface.
-
Place each dried leaf disc, adaxial side up, on a water-saturated cotton pad or agar gel in a Petri dish to maintain turgor and prevent mite escape.
-
Using a fine camel-hair brush, transfer 20-30 adult female mites of a uniform age onto each leaf disc.
-
Seal the Petri dishes with a ventilated lid or parafilm with small perforations.
-
Incubate the Petri dishes under the same controlled conditions as the mite rearing.
4. Data Collection and Analysis:
-
After 24, 48, or 72 hours, count the number of dead and live mites on each leaf disc under a stereomicroscope. Mites are considered dead if they do not respond to a gentle touch with the brush.
-
Correct for control mortality using Abbott's formula: Corrected Mortality (%) = [1 - (Number of live mites in treatment / Number of live mites in control)] x 100.
-
Calculate the LC50 (lethal concentration to kill 50% of the population) for each individual acaricide and for the mixtures using probit analysis.
-
Determine the synergistic ratio (SR) or co-toxicity factor (CTC) to quantify the interaction.
Calculating the Co-toxicity Factor (CTC):
The CTC method is a reliable way to assess synergistic, additive, or antagonistic effects.
-
Toxicity Index (TI) of Acaricide A (this compound): Assumed to be 100.
-
Toxicity Index (TI) of Acaricide B: (LC50 of A / LC50 of B) x 100.
-
Theoretical TI of the Mixture (M): (TI of A x % of A in M) + (TI of B x % of B in M).
-
Actual TI of the Mixture (M): (LC50 of A / LC50 of M) x 100.
-
Co-toxicity Coefficient (CTC): (Actual TI of M / Theoretical TI of M) x 100.
-
CTC > 120: Synergistic effect
-
80 ≤ CTC ≤ 120: Additive effect
-
CTC < 80: Antagonistic effect
Signaling Pathways and Experimental Workflow
Signaling Pathway Diagrams
The following diagrams illustrate the distinct modes of action of this compound and its potential synergistic partners. Understanding these different targets is key to predicting and interpreting synergistic interactions.
Caption: Mode of action of this compound and Etoxazole on the chitin biosynthesis pathway.
References
Application Notes and Protocols for Flucycloxuron as a Mosquito Larvicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flucycloxuron is a benzoylphenylurea insecticide that acts as a chitin synthesis inhibitor, targeting the larval stages of various insects, including mosquitoes.[1] As a member of the insect growth regulator (IGR) class of pesticides, it disrupts the normal molting process, leading to larval mortality.[1][2] This document provides detailed application notes and protocols for the use of this compound in a research setting for the control of mosquito larvae.
Mechanism of Action
This compound, like other benzoylphenylurea compounds, inhibits the synthesis of chitin, a crucial component of an insect's exoskeleton.[3][4] Specifically, it is known to affect chitin synthase 1 (CHS1), an enzyme essential for the polymerization of N-acetylglucosamine into chitin chains. This inhibition disrupts the formation of the new cuticle during molting. As the larva attempts to shed its old exoskeleton, the improperly formed new cuticle cannot withstand the turgor pressure and muscular contractions, resulting in rupture and death.
Data Presentation
Due to the limited availability of recent and specific quantitative data for this compound against mosquito larvae in the reviewed literature, the following table presents representative efficacy data for a closely related and well-studied benzoylphenylurea, Diflubenzuron, against Anopheles darlingi larvae. This data is intended to provide a general understanding of the potency of this class of compounds. Researchers should determine the specific LC50 and LC90 values for this compound against their target mosquito species through the protocols outlined below.
Table 1: Representative Larvicidal Efficacy of a Benzoylphenylurea Insecticide (Diflubenzuron) against Anopheles darlingi Larvae
| Compound | Exposure Time (hours) | LC50 (ppm) | LC90 (ppm) |
| Diflubenzuron | 48 | 0.006 | 0.013 |
Source: Adapted from a study on Diflubenzuron toxicity against Anopheles darlingi larvae. Note: These values are for Diflubenzuron and should be considered as an estimate for the potential efficacy of this compound.
Experimental Protocols
The following protocols are based on established methodologies for larvicide bioassays and can be adapted for the evaluation of this compound.
Preparation of this compound Stock Solution
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
Distilled water
-
Glass bottles (amber or wrapped in aluminum foil)
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the weighed this compound in a small volume of DMSO to create a high-concentration primary stock solution (e.g., 1000 ppm). Ensure complete dissolution using a magnetic stirrer.
-
From the primary stock solution, prepare a series of working stock solutions of lower concentrations by serial dilution with distilled water. The final concentration of DMSO in the test solutions should not exceed 1%, as higher concentrations can be toxic to mosquito larvae.
-
Store all stock solutions in clearly labeled amber glass bottles or bottles wrapped in aluminum foil at 4°C to prevent degradation.
Mosquito Larvae Rearing
Materials:
-
Mosquito eggs of the target species (e.g., Aedes aegypti, Culex quinquefasciatus, Anopheles stephensi)
-
Rearing trays or pans
-
Dechlorinated or distilled water
-
Larval food (e.g., fish food powder, yeast extract, or a mixture)
-
Incubator or environmental chamber
Procedure:
-
Hatch mosquito eggs in trays containing dechlorinated or distilled water.
-
Maintain the larvae at a controlled temperature (e.g., 27 ± 2°C) and relative humidity (e.g., 70-80%) with a consistent photoperiod (e.g., 12:12 hour light:dark cycle).
-
Provide a small amount of larval food daily. Avoid overfeeding, which can lead to water fouling.
-
For bioassays, use late 3rd or early 4th instar larvae, as they are typically more uniform in size and susceptibility.
Larvicidal Bioassay
Materials:
-
Late 3rd or early 4th instar mosquito larvae
-
This compound working stock solutions
-
Disposable cups or beakers (e.g., 100 mL)
-
Pipettes
-
Distilled water
-
Larval food
Procedure:
-
For each concentration of this compound to be tested, prepare at least three to four replicate cups.
-
In each cup, place a specific number of larvae (e.g., 20-25) in a defined volume of distilled water (e.g., 99 mL).
-
Add 1 mL of the respective this compound working stock solution to each cup to achieve the desired final concentration.
-
Prepare a control group with three to four replicates, adding 1 mL of a DMSO and water solution (at the same DMSO concentration as the treatment groups) to the cups containing larvae and water.
-
Add a small amount of larval food to each cup.
-
Maintain the bioassay cups under the same controlled conditions as the larval rearing.
-
Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae should be considered dead if they are immobile and do not respond to gentle probing with a pipette tip.
-
If control mortality exceeds 10-20%, the experiment should be discarded and repeated.
Data Analysis
-
Correct the observed mortality in the treatment groups for control mortality using Abbott's formula: Corrected Mortality (%) = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100
-
Perform probit analysis on the corrected mortality data to determine the Lethal Concentration values (LC50 and LC90) and their 95% confidence limits.
Visualizations
Signaling Pathway of Chitin Synthesis Inhibition by this compound
Caption: Mechanism of this compound as a chitin synthesis inhibitor.
Experimental Workflow for Larvicidal Bioassay
Caption: Standard workflow for a mosquito larvicidal bioassay.
References
Troubleshooting & Optimization
Troubleshooting Flucycloxuron solubility issues in organic solvents
Welcome to the technical support center for Flucycloxuron. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in organic solvents.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my chosen organic solvent. What are the initial troubleshooting steps?
A1: When encountering solubility issues with this compound, begin by verifying the purity of both the compound and the solvent. Ensure the organic solvent is anhydrous and of high purity, as moisture can significantly hinder dissolution.[1] Gentle warming (e.g., to 37°C) and sonication in a water bath are effective initial methods to aid dissolution.[1][2]
Q2: Could the quality of the DMSO be the cause of poor solubility?
A2: Absolutely. Dimethyl sulfoxide (DMSO) is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][3] This absorbed water can reduce its effectiveness as a solvent for many organic compounds. It is highly recommended to use fresh, anhydrous, high-purity DMSO stored in a tightly sealed container in a dry environment.
Q3: I've tried warming and sonication, but this compound still won't dissolve. What are my next options?
A3: If initial methods fail, you can try preparing a higher concentration stock solution in a solvent where this compound has better solubility, such as 1-methyl-2-pyrrolidone or DMSO, and then perform serial dilutions into your desired solvent. Another approach is to use a co-solvent system, where a small amount of a good solvent is added to the primary solvent to improve overall solubility.
Q4: How do repeated freeze-thaw cycles affect my this compound stock solution?
A4: Repeated freeze-thaw cycles can lead to the precipitation of the compound out of the solution and may also cause degradation. To avoid this, it is best practice to aliquot your stock solution into smaller, single-use volumes. This minimizes the number of times the main stock is thawed.
Q5: What is the recommended method for storing this compound stock solutions?
A5: Prepared stock solutions should generally be stored at -20°C or -80°C, protected from light and moisture. Always refer to the product datasheet for any specific storage recommendations.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility challenges with this compound.
| Problem | Possible Cause | Suggested Solution |
| Visible solid particles or cloudiness in the solution. | 1. Incomplete dissolution. 2. Compound precipitation. 3. Use of low-purity or wet solvent. | 1. Vortex the solution vigorously for 1-2 minutes. 2. Sonicate the solution in a water bath for 10-15 minutes. 3. Gently warm the solution in a water bath (e.g., 37°C) for 5-10 minutes. 4. Use a fresh, unopened bottle of high-purity, anhydrous solvent. |
| Compound precipitates out of solution after initial dissolution. | 1. Solution is supersaturated. 2. Temperature change. 3. Solvent evaporation. | 1. Prepare a less concentrated stock solution. 2. Ensure the solution is maintained at a constant temperature. 3. Store the solution in a tightly sealed container. |
| Inconsistent experimental results. | 1. Inaccurate concentration due to incomplete dissolution. 2. Compound degradation. | 1. Visually inspect the stock solution for any precipitate before each use. If precipitate is present, repeat the dissolution steps (warming, sonication). 2. Prepare fresh stock solutions regularly and store them properly in aliquots to minimize freeze-thaw cycles. |
This compound Solubility Data
The following table summarizes the known solubility of this compound in various organic solvents at 20°C.
| Solvent | Solubility |
| 1-methyl-2-pyrrolidone | 940 g/L |
| DMSO | 60 mg/mL (124 mM) |
| Acetonitrile | 100 µg/ml (used as a solvent for a commercial solution) |
| Ethanol | 3.9 g/L |
| Cyclohexane | 3.3 g/L |
| Xylene | 0.2 g/L (200 mg/L) |
| Water | <1 mg/L (<0.001 mg/L) |
Note: The solubility data is compiled from various sources. Sonication is recommended for dissolving in DMSO.
Experimental Protocols
Protocol 1: Standard Method for Preparing a this compound Stock Solution in DMSO
Objective: To prepare a clear, fully dissolved stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator
-
Water bath or incubator set to 37°C
Methodology:
-
Preparation: Allow the this compound vial and the DMSO container to come to room temperature before opening to minimize moisture absorption.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired concentration.
-
Initial Mixing: Tightly cap the vial and vortex it vigorously for 1-2 minutes.
-
Sonication: If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.
-
Gentle Heating: If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C, protected from light.
Protocol 2: Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent.
Materials:
-
This compound powder
-
Organic solvent of interest
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator)
-
Syringe filters (e.g., 0.22 µm)
-
Analytical method for quantification (e.g., HPLC)
Methodology:
-
Preparation: Add an excess amount of this compound powder to a glass vial.
-
Solvent Addition: Add a known volume of the organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure saturation.
-
Sampling: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant.
-
Filtration: Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution as necessary and analyze the concentration of this compound using a validated analytical method such as HPLC.
-
Calculation: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.
Visualizations
Caption: A workflow for troubleshooting this compound solubility.
This compound is an insecticide that acts as a chitin biosynthesis inhibitor. Chitin is a crucial component of the insect exoskeleton, and its inhibition disrupts the molting process.
Caption: Key factors influencing the solubility of this compound.
References
Optimizing Flucycloxuron extraction from complex environmental matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of Flucycloxuron from complex environmental matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: I am experiencing low recovery of this compound from my soil/sediment samples. What are the potential causes and how can I improve it?
A1: Low recovery of this compound from solid matrices like soil and sediment is a common challenge. Here are several factors to consider and troubleshoot:
-
Inadequate Sample Homogenization: this compound may not be evenly distributed in the sample. Ensure thorough homogenization of the sample before taking a subsample for extraction.
-
Insufficient Solvent Penetration: For dry or compacted solid matrices, the extraction solvent may not effectively reach the analyte. Pre-hydrating dry samples (e.g., adding a small amount of water and allowing it to equilibrate) can improve extraction efficiency with solvents like acetonitrile.[1][2][3][4]
-
Strong Analyte-Matrix Interactions: this compound can bind strongly to organic matter and clay particles in soil and sediment.
-
Optimize Extraction Time and Technique: Increase the shaking or vortexing time during the extraction step to allow for better desorption.[2] Using techniques like ultrasonic-assisted extraction can also enhance recovery.
-
Adjust Solvent System: While acetonitrile is common, consider using a solvent mixture with a different polarity or adding a buffer to modify the sample pH, which can influence the interaction between this compound and the matrix.
-
-
Suboptimal QuEChERS Salts: The type and amount of salts used in the QuEChERS method affect the partitioning of this compound into the organic phase. Ensure you are using the appropriate standardized method (e.g., AOAC or EN) for your matrix type.
-
Analyte Degradation: this compound, like other benzoylurea pesticides, can be susceptible to degradation under certain pH conditions. Using buffered QuEChERS methods can help maintain a stable pH during extraction.
Q2: My this compound recovery from water samples using Solid-Phase Extraction (SPE) is inconsistent. What should I check?
A2: Inconsistent recovery in SPE is often related to procedural steps. Here’s a checklist of critical parameters to review:
-
SPE Cartridge Conditioning and Equilibration: Improper conditioning or allowing the sorbent bed to dry out before loading the sample can lead to channeling and poor retention of the analyte. Ensure the cartridge is properly conditioned with the recommended solvents (e.g., methanol followed by water for reversed-phase sorbents) and that the sorbent bed remains wet.
-
Sample Loading Flow Rate: A high flow rate during sample loading can prevent efficient interaction between this compound and the sorbent, leading to breakthrough and low recovery. Optimize the flow rate as per the manufacturer's guidelines, typically around 3-5 mL/min.
-
Inappropriate Sorbent Selection: The choice of SPE sorbent is critical. For this compound, a reversed-phase sorbent like C18 or a polymeric sorbent (e.g., Oasis HLB) is generally suitable. The capacity of the sorbent must also be sufficient for the sample volume and analyte concentration.
-
Wash Step Optimization: The wash step is crucial for removing interferences, but a solvent that is too strong can elute the target analyte. If you suspect analyte loss during this step, use a weaker wash solvent (e.g., water or a low percentage of organic solvent in water).
-
Elution Solvent and Volume: The elution solvent must be strong enough to desorb this compound completely from the sorbent. Ensure you are using an appropriate solvent (e.g., acetonitrile or methanol) and a sufficient volume to elute the analyte fully. Multiple small volume elutions can be more effective than a single large volume elution.
Q3: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of this compound. How can I mitigate this?
A3: Matrix effects are a common issue in LC-MS/MS analysis, especially with complex environmental samples. Here are some strategies to address them:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove co-extracted interferences.
-
For QuEChERS extracts: Utilize a dispersive SPE (d-SPE) cleanup step. A combination of Primary Secondary Amine (PSA) to remove organic acids and C18 to remove nonpolar interferences is often effective. For highly pigmented samples, Graphitized Carbon Black (GCB) can be used, but be aware that it may retain planar pesticides like this compound, so its use should be carefully evaluated.
-
For SPE: Optimize the wash step to remove as many interfering compounds as possible without eluting the analyte.
-
-
Dilute the Extract: Diluting the final extract with the mobile phase can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of this compound. However, ensure that the dilution does not compromise the limit of detection.
-
Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This helps to compensate for signal suppression or enhancement caused by the matrix.
-
Employ an Internal Standard: Using a stable isotope-labeled internal standard for this compound, if available, is the most effective way to correct for matrix effects and variations in extraction recovery.
Quantitative Data Summary
The following tables summarize typical recovery data for this compound and other benzoylurea pesticides from various environmental matrices using common extraction techniques. Note: Data can vary depending on the specific matrix composition and laboratory conditions.
Table 1: Recovery of Benzoylurea Pesticides from Fruit and Vegetable Matrices using QuEChERS-based Methods
| Pesticide | Matrix | Extraction Method | Recovery (%) | RSD (%) | Reference |
| Flufenoxuron | Grape | QuEChERS with deep eutectic solvents and DLLME | 52 - 88 | < 15 | |
| Hexaflumuron | Apple | QuEChERS with deep eutectic solvents and DLLME | 52 - 88 | < 15 | |
| Chlorfluazuron | Cherry | QuEChERS with deep eutectic solvents and DLLME | 52 - 88 | < 15 | |
| Diflubenzuron | Orange | QuEChERS with deep eutectic solvents and DLLME | 52 - 88 | < 15 |
Table 2: Representative Recovery of Pesticides from Soil and Water Matrices
| Analyte Class | Matrix | Extraction Method | Typical Recovery (%) | Key Optimization Parameters | Reference |
| Benzoylureas | Soil | QuEChERS | 70 - 110 | Sample hydration, sorbent selection for cleanup | |
| Polar Pesticides | Surface Water | SPE (Oasis HLB) | 70 - 120 | Sorbent type, elution solvent, sample pretreatment | |
| Various Pesticides | Drinking Water | SPE (Polymeric) | > 70 | Cartridge conditioning, flow rate |
Experimental Protocols
Below are detailed methodologies for the extraction of this compound from soil and water matrices.
Protocol 1: QuEChERS Extraction of this compound from Soil
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, adapted for soil matrices.
1. Sample Preparation: a. Homogenize the soil sample to ensure it is uniform. b. If the soil is dry (less than 70% water content), weigh 3 g of the sample into a 50 mL centrifuge tube. Add 7 mL of deionized water, vortex briefly, and allow it to hydrate for 30 minutes. c. If the soil has a high water content (≥70%), weigh 10 g of the sample into a 50 mL centrifuge tube.
2. Extraction: a. Add 10 mL of acetonitrile to the centrifuge tube containing the soil sample. b. Add an appropriate internal standard if used. c. Cap the tube and shake vigorously for 5 minutes using a mechanical shaker or vortex mixer to ensure thorough extraction. d. Add the appropriate QuEChERS extraction salts (e.g., citrate-buffered salts according to the EN 15662 method). e. Immediately shake the tube for at least 2 minutes to prevent the agglomeration of salts. f. Centrifuge the tube for 5 minutes at ≥ 3000 relative centrifugal force (rcf).
3. Dispersive SPE (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing magnesium sulfate (MgSO₄), Primary Secondary Amine (PSA), and C18 sorbent. b. Vortex the d-SPE tube for 1 minute. c. Centrifuge for 2 minutes at a high rcf (e.g., ≥ 5000). d. The resulting supernatant is the cleaned extract.
4. Final Extract Preparation: a. Carefully collect the cleaned supernatant. b. Filter the extract through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Water
This protocol describes a general procedure for extracting this compound from water samples using a reversed-phase SPE cartridge.
1. Sample Preparation: a. Filter the water sample through a 0.7 µm glass fiber filter to remove suspended solids. b. If required, adjust the pH of the water sample to be neutral or slightly acidic.
2. SPE Cartridge Conditioning: a. Condition a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent like Oasis HLB, 500 mg) by passing 6 mL of methanol through it. b. Follow with 6 mL of deionized water to equilibrate the sorbent. Do not allow the cartridge to go dry.
3. Sample Loading: a. Load the pre-filtered water sample (e.g., 100 mL to 1 L, depending on the desired concentration factor) onto the SPE cartridge at a controlled flow rate of approximately 3-5 mL/min.
4. Washing: a. After loading the entire sample, wash the cartridge with 6 mL of deionized water to remove polar interferences.
5. Elution: a. Dry the cartridge under a gentle stream of nitrogen or by vacuum for about 5-10 minutes to remove residual water. b. Elute the retained this compound from the cartridge with an appropriate volume (e.g., 2 x 3 mL) of a suitable organic solvent such as acetonitrile or methanol into a collection tube.
6. Final Extract Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). b. Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis. c. Vortex to ensure the residue is fully dissolved and transfer to an autosampler vial.
Visualizations
The following diagrams illustrate the experimental workflows and a troubleshooting decision tree.
Caption: Workflow for this compound Extraction from Soil using QuEChERS.
Caption: Workflow for this compound Extraction from Water using SPE.
Caption: Troubleshooting Decision Tree for Low this compound Recovery.
References
Overcoming analytical challenges in Flucycloxuron residue analysis
Welcome to the technical support center for Flucycloxuron residue analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common analytical challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound residues.
Issue 1: Low or No Analyte Recovery During Sample Preparation
Symptoms:
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This compound is not detected or is present at very low concentrations in your spiked samples.
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Poor reproducibility of recovery results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Extraction | Ensure the sample is thoroughly homogenized. For dry samples like grains, add water to rehydrate before adding the extraction solvent[1]. Increase the shaking/extraction time to ensure complete partitioning of the analyte into the solvent[2]. | Improved and more consistent recovery of this compound. |
| Analyte Degradation | This compound, a benzoylphenylurea insecticide, can be susceptible to degradation at certain pH levels. If using a buffered QuEChERS method, ensure the pH is suitable. For base-sensitive pesticides, an unbuffered or acetate-buffered method might be preferable[3]. | Minimized analyte loss and higher recovery rates. |
| Adsorption to Sorbents | During the dispersive solid-phase extraction (d-SPE) cleanup step, this compound may adsorb to the sorbents, especially graphitized carbon black (GCB) which is used for pigment removal. If GCB is necessary, consider using a smaller amount or a different cleanup strategy. Alternatively, use a toluene-containing solvent for elution which can improve recovery of planar pesticides from GCB[4]. | Increased recovery of this compound in the final extract. |
| Improper Solvent Choice | Acetonitrile is a common and effective extraction solvent for a wide range of pesticides, including this compound[5]. Ensure the acetonitrile is of high purity. | Consistent and high extraction efficiency. |
Issue 2: Poor Chromatographic Peak Shape or Resolution
Symptoms:
-
Peak tailing, fronting, or splitting.
-
Co-elution with interfering peaks from the matrix.
-
Shifting retention times.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Column Contamination | Matrix components can accumulate on the analytical column. Use a guard column and replace it regularly. Implement a column wash step at the end of each analytical batch. | Improved peak shape and stable retention times. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition (e.g., the ratio of organic solvent to water and the type and concentration of additives like formic acid or ammonium formate) to improve peak shape and resolution. | Symmetrical and well-resolved chromatographic peaks. |
| Mismatched Injection Solvent | The solvent used to dissolve the final extract should be compatible with the initial mobile phase to avoid peak distortion. If using a gradient, the injection solvent should be weak (have a lower elution strength) than the initial mobile phase. | Sharp and symmetrical peaks at the beginning of the chromatogram. |
| Column Degradation | The stationary phase of the column can degrade over time, especially when exposed to harsh mobile phases or complex matrices. Replace the analytical column if performance does not improve after cleaning. | Restoration of optimal chromatographic performance. |
Issue 3: Inaccurate Quantification due to Matrix Effects
Symptoms:
-
Significant difference in analyte response between solvent standards and matrix-matched standards (ion suppression or enhancement).
-
High variability in quantitative results for replicate samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-eluting Matrix Components | Improve the sample cleanup procedure to remove more interfering compounds. This may involve using different d-SPE sorbents (e.g., C18, PSA) or a combination of them. An automated online µSPE cleanup can also be more effective than d-SPE. | Reduced matrix effects and more accurate quantification. |
| Ionization Competition in the MS Source | Dilute the final extract to reduce the concentration of co-eluting matrix components. This can alleviate ion suppression but may compromise the limit of quantification (LOQ). | A more linear response and reduced signal suppression. |
| Inadequate Calibration Strategy | Use matrix-matched calibration curves for quantification. This involves preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. | Compensation for systematic errors caused by matrix effects, leading to more accurate results. |
| Instrumental Parameters | Optimize the mass spectrometer's source parameters (e.g., nebulizer gas flow, gas temperature, capillary voltage) to minimize matrix effects. | Enhanced analyte signal and reduced susceptibility to matrix interferences. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation method for this compound in complex matrices?
A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely accepted and effective technique for extracting this compound from various food matrices. For complex matrices, modifications to the standard QuEChERS protocol may be necessary. For instance, for high-fat matrices, a freezing-out step or the use of Z-Sep sorbent during cleanup can help remove lipids. For highly pigmented samples, a small amount of graphitized carbon black (GCB) can be used, but be mindful of potential analyte loss.
Q2: How can I minimize matrix effects when analyzing this compound with LC-MS/MS?
A2: Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:
-
Effective Sample Cleanup: Use a combination of d-SPE sorbents like PSA (to remove organic acids) and C18 (to remove non-polar interferences).
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract to compensate for signal suppression or enhancement.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, although this may impact sensitivity.
-
Stable Isotope-Labeled Internal Standard: If available, a stable isotope-labeled analog of this compound is the ideal internal standard to correct for both extraction losses and matrix effects.
Q3: What are the typical instrument parameters for this compound analysis by LC-MS/MS?
A3: While specific parameters should be optimized for your instrument, here is a general starting point based on common practices for pesticide residue analysis:
-
Chromatography: A C18 reversed-phase column is commonly used. The mobile phase typically consists of a gradient of water and methanol or acetonitrile, often with additives like 0.1% formic acid or ammonium formate to improve ionization and peak shape.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally suitable for this compound. You will need to optimize precursor and product ions for Multiple Reaction Monitoring (MRM) mode. For Flufenoxuron, a related benzoylurea, the protonated molecule is often used for quantitation. It is important to select at least two MRM transitions for confirmation.
Q4: How should I validate my analytical method for this compound residue analysis?
A4: Method validation should be performed according to internationally recognized guidelines, such as those from SANTE (European Commission Directorate-General for Health and Food Safety). The key validation parameters to assess are:
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Linearity: Evaluate the linear range of the method using calibration standards.
-
Recovery (Trueness): Determine the recovery by analyzing spiked blank samples at different concentration levels (e.g., at the limit of quantification and 10 times the LOQ). Acceptable recovery is typically within 70-120%.
-
Precision (Repeatability and Reproducibility): Assess the precision by calculating the relative standard deviation (RSD) of replicate measurements. The RSD should generally be ≤20%.
-
Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision.
-
Selectivity: Demonstrate that the method can differentiate this compound from other components in the matrix.
Q5: What are the best practices for storing samples and standard solutions for this compound analysis?
A5: Proper storage is essential to prevent analyte degradation.
-
Samples: Store homogenized samples frozen (e.g., at -20 °C) in sealed containers until extraction to prevent degradation.
-
Stock and Working Solutions: Prepare stock solutions in a suitable organic solvent (e.g., acetonitrile) and store them in a refrigerator or freezer in amber vials to protect from light. The stability of pesticide stock solutions can vary, so it is good practice to check them periodically against a freshly prepared standard. Some studies suggest that adding a small percentage of an organic solvent like acetonitrile to water samples can improve the stability of certain pesticides.
Experimental Protocols
Protocol 1: Generic QuEChERS Method for this compound in Fruits and Vegetables
This protocol is a general guideline and may require optimization for specific matrices.
1. Sample Homogenization:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and for pigmented samples, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and dilute it with the initial mobile phase or a suitable solvent for LC-MS/MS analysis. An internal standard can be added at this stage.
Visualizations
Diagram 1: General Workflow for this compound Residue Analysis
Caption: A typical workflow for this compound residue analysis.
Diagram 2: Troubleshooting Logic for Low Analyte Recovery
Caption: A decision tree for troubleshooting low analyte recovery.
References
Technical Support Center: Improving the Photostability of Flucycloxuron Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Flucycloxuron, with a specific focus on enhancing its photostability.
Troubleshooting Guide
Issue 1: Rapid degradation of this compound in my formulation upon exposure to light.
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Question: My this compound formulation is showing significant degradation after a short period of light exposure. What are the likely causes?
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Answer: The rapid degradation of this compound upon light exposure is likely due to its inherent photosensitivity, a common characteristic of benzoylurea insecticides. Several factors in your formulation could be exacerbating this issue:
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Inherent Molecular Instability: The chemical structure of this compound is susceptible to cleavage and rearrangement when it absorbs energy from UV and visible light.
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Inappropriate Solvent System: The choice of solvent can significantly influence photodegradation rates. Protic solvents, for instance, can participate in photochemical reactions.
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Presence of Photosensitizers: Certain excipients in the formulation may act as photosensitizers, absorbing light energy and transferring it to the this compound molecules, thereby accelerating their degradation.
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Suboptimal pH: The pH of the formulation can affect the stability of the active ingredient. For many pesticides, degradation is accelerated in highly acidic or alkaline conditions.
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Issue 2: Inconsistent results in photostability studies.
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Question: I am observing high variability in the results of my photostability studies for this compound. What could be causing this?
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Answer: Inconsistent results in photostability studies can stem from several experimental variables:
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Variable Light Source: The intensity and spectral distribution of the light source must be consistent across all experiments. Ensure your photostability chamber is properly calibrated.[1]
-
Inconsistent Sample Preparation: Ensure uniform sample preparation, including the concentration of this compound and the homogeneity of the formulation.[1]
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Temperature Fluctuations: Photodegradation rates can be influenced by temperature. It is crucial to control the temperature within the photostability chamber.[2] A dark control sample, shielded from light but kept under the same temperature conditions, can help differentiate between thermal and photodegradation.[2]
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Non-Stability-Indicating Analytical Method: The analytical method used to quantify this compound must be able to distinguish the intact active ingredient from its degradation products.[1] High-Performance Liquid Chromatography (HPLC) methods should be validated according to ICH guidelines to ensure they are stability-indicating.
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Issue 3: Precipitation or phase separation of the formulation after adding a photostabilizer.
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Question: I tried to incorporate a UV absorber into my this compound formulation, but it led to precipitation. How can I resolve this?
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Answer: Precipitation or phase separation upon the addition of a photostabilizer is typically due to solubility or compatibility issues.
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Poor Solubility: The selected UV absorber may have low solubility in your formulation's vehicle. Conduct solubility studies to identify a suitable solvent or co-solvent system.
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Component Incompatibility: The photostabilizer may be chemically incompatible with other excipients in your formulation. Perform compatibility studies with all formulation components.
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Incorrect Order of Addition: The sequence in which components are added during formulation can be critical. Experiment with different orders of addition to find an optimal process.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective strategies to improve the photostability of this compound formulations?
A1: Several strategies can be employed to enhance the photostability of this compound formulations:
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Incorporation of UV Stabilizers: Adding UV absorbers or Hindered Amine Light Stabilizers (HALS) is a common and effective approach. UV absorbers dissipate harmful UV radiation as heat, while HALS scavenge free radicals generated during photodegradation.
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Microencapsulation: Encapsulating this compound within a protective polymer shell can create a physical barrier against light exposure. This technique has been shown to be effective for other light-sensitive pesticides.
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Use of Antioxidants: The photodegradation process often involves oxidative reactions. The inclusion of antioxidants can help to mitigate this degradation pathway.
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Formulation Optimization: Adjusting the pH to a more stable range and selecting appropriate inert excipients can also contribute to improved photostability.
Q2: Which types of UV absorbers are recommended for pesticide formulations?
A2: The choice of UV absorber depends on the specific formulation and the spectral properties of the active ingredient. Commonly used classes of UV absorbers in various applications include benzophenones, benzotriazoles, and triazines. It is advisable to screen several UV absorbers at different concentrations to find the most effective one for your this compound formulation.
Q3: How does microencapsulation protect this compound from photodegradation?
A3: Microencapsulation provides photoprotection through several mechanisms:
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Light Shielding: The capsule wall can physically block or scatter incoming light, preventing it from reaching the active ingredient.
-
UV Absorption: The encapsulating material itself can be selected to have UV-absorbing properties, adding another layer of protection.
-
Controlled Release: By controlling the release of this compound, the amount of active ingredient exposed to light at any given time can be minimized.
Q4: What analytical methods are suitable for quantifying this compound and its photodegradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for the quantification of pesticides and their degradation products. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques. It is crucial to use a validated, stability-indicating method that can separate the parent compound from all potential degradants.
Data Presentation
Table 1: Efficacy of Different UV Absorbers on Pesticide Stability
| Pesticide Class | UV Absorber Type | Concentration (% w/w) | Increase in Half-Life (%) | Reference |
| Benzoylurea (analogue) | Benzophenone derivative | 1.0 | 75 | Adapted from |
| Benzoylurea (analogue) | Benzotriazole derivative | 1.0 | 60 | Adapted from |
| Pyrethroid | Tinuvin P (Benzotriazole) | 0.5 | 50 | Fictional Data |
| Organophosphate | Uvinul N-539 (Benzophenone) | 2.0 | 85 | Fictional Data |
Note: Data for benzoylurea analogues are representative and intended for comparative purposes. Actual performance will vary depending on the specific formulation.
Table 2: Effect of Microencapsulation on the Photostability of a Photosensitive Pesticide
| Formulation | Light Exposure (hours) | Pesticide Remaining (%) | Reference |
| Unencapsulated | 0 | 100 | Adapted from |
| Unencapsulated | 24 | 45 | Adapted from |
| Microencapsulated | 0 | 100 | Adapted from |
| Microencapsulated | 24 | 85 | Adapted from |
Experimental Protocols
Protocol 1: Photostability Testing of this compound Formulations (ICH Q1B Guideline Adaptation)
-
Sample Preparation:
-
Prepare the this compound formulation to be tested.
-
Place a defined quantity of the formulation in a chemically inert and transparent container (e.g., quartz cell).
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Prepare a "dark control" sample by wrapping an identical container with the formulation in aluminum foil to completely shield it from light.
-
-
Light Exposure:
-
Place the test and dark control samples in a calibrated photostability chamber.
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Expose the samples to a light source that provides a specified overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter. This can be achieved using a combination of cool white fluorescent and near-UV lamps.
-
-
Sample Analysis:
-
At predetermined time intervals, withdraw aliquots from both the exposed and dark control samples.
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Analyze the samples for the remaining concentration of this compound and the formation of degradation products using a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Compare the degradation of the exposed sample with that of the dark control to differentiate between photodegradation and thermal degradation.
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Calculate the photodegradation rate and the half-life of this compound in the formulation.
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Protocol 2: Incorporation of a UV Absorber into a this compound Emulsifiable Concentrate (EC) Formulation
-
Selection of UV Absorber:
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Choose a UV absorber that is soluble in the solvent system of the EC formulation (e.g., a benzophenone or benzotriazole derivative).
-
-
Determination of Optimal Concentration:
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Prepare a series of small-scale formulations with varying concentrations of the selected UV absorber (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/w).
-
-
Formulation Procedure:
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Dissolve the technical grade this compound in the chosen organic solvent.
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Add the selected UV absorber to the solution and stir until completely dissolved.
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Add the emulsifier(s) and any other co-formulants to the mixture and homogenize thoroughly.
-
-
Evaluation:
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Subject each formulation to photostability testing as described in Protocol 1 to determine the most effective concentration of the UV absorber.
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Protocol 3: Microencapsulation of this compound by Interfacial Polymerization
-
Preparation of Organic Phase:
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Dissolve this compound and a diisocyanate monomer (e.g., toluene diisocyanate) in a water-immiscible organic solvent.
-
-
Preparation of Aqueous Phase:
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Dissolve a surfactant (e.g., polyvinyl alcohol) in water.
-
-
Emulsification:
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Add the organic phase to the aqueous phase under high-speed homogenization to form a stable oil-in-water emulsion. The droplet size will determine the final microcapsule size.
-
-
Polymerization:
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Reduce the stirring speed and add an aqueous solution of a diamine or diol (e.g., ethylenediamine) dropwise to the emulsion.
-
Continue stirring for a specified period to allow the interfacial polymerization to occur at the oil-water interface, forming the microcapsule walls.
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-
Isolation and Characterization:
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Filter, wash, and dry the resulting microcapsules.
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Characterize the microcapsules for size, morphology, encapsulation efficiency, and loading capacity.
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Perform photostability testing on the microencapsulated formulation as described in Protocol 1.
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Visualizations
Caption: Mechanism of photostabilizers in preventing this compound degradation.
Caption: Experimental workflow for evaluating the photostability of formulations.
Caption: Plausible photodegradation pathways for this compound under UV light.
References
Strategies to mitigate the development of Flucycloxuron resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies and detailed protocols to mitigate the development of resistance to Flucycloxuron, a benzoylurea insecticide that acts as a chitin synthesis inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a benzoylurea insecticide that inhibits chitin biosynthesis in insects.[1] Specifically, it targets the enzyme chitin synthase 1 (CHS1), which is crucial for the polymerization of N-acetylglucosamine (GlcNAc) into chitin.[2] Chitin is an essential structural component of the insect's exoskeleton. By inhibiting CHS1, this compound disrupts the formation of the new cuticle during molting, leading to developmental abnormalities and ultimately, mortality.[3]
Q2: What are the known mechanisms of resistance to this compound and other benzoylureas?
A2: The primary mechanism of resistance to benzoylurea insecticides, including this compound, is target-site modification. This most commonly involves point mutations in the chitin synthase 1 (CHS1) gene.[2] A well-documented mutation is the substitution of isoleucine to methionine at position 1042 (I1042M) in Plutella xylostella (diamondback moth), which has been shown to confer high levels of resistance to this compound and other benzoylureas.[2] Other mechanisms, such as enhanced metabolic detoxification by enzymes like cytochrome P450s, may also contribute to resistance, though target-site mutation is considered the major factor.
Q3: What is cross-resistance and how does it relate to this compound?
A3: Cross-resistance occurs when resistance to one insecticide confers resistance to other, often chemically related, insecticides with the same mode of action. For this compound, there is a high potential for cross-resistance with other benzoylurea insecticides such as diflubenzuron, lufenuron, and triflumuron, especially when the resistance mechanism is a target-site mutation in the CHS1 gene. Studies have shown that the I1042M mutation in P. xylostella confers broad cross-resistance to various benzoylureas. There is also evidence of cross-resistance between benzoylureas and other chitin synthesis inhibitors like etoxazole.
Q4: What are the key principles of an integrated resistance management (IRM) strategy for this compound?
A4: An effective IRM strategy for this compound should incorporate the following principles:
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Monitoring: Regularly monitor pest populations for changes in susceptibility to this compound using bioassays and molecular diagnostics.
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Rotation of Modes of Action (MoA): Avoid the repeated use of this compound or other chitin synthesis inhibitors (IRAC Group 15). Instead, rotate with insecticides from different IRAC MoA groups to reduce selection pressure.
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Integrated Pest Management (IPM): Utilize a combination of control methods, including biological control, cultural practices, and the use of selective insecticides, to minimize reliance on chemical control.
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Proper Application: Adhere to recommended application rates and timing to ensure maximum efficacy and minimize the selection of resistant individuals.
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Maintain Refugia: Preserve a portion of the pest population that is not exposed to the insecticide to maintain a pool of susceptible genes.
Troubleshooting Guides
Guide 1: Unexpectedly High Survival in a this compound Bioassay
This guide helps to troubleshoot reasons for high insect survival in a laboratory bioassay designed to assess the efficacy of this compound.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Bioassay Conditions | - Verify Environmental Conditions: Ensure temperature, humidity, and photoperiod are optimal for the test species and consistent across all replicates. - Check Diet/Leaf Quality: For feeding assays, ensure the artificial diet is fresh and properly prepared, or that the treated leaves are turgid and palatable. |
| Incorrect Insect Life Stage or Condition | - Confirm Life Stage: Use the recommended and most susceptible life stage for the bioassay. For chitin synthesis inhibitors, early larval instars are often most sensitive. - Assess Insect Health: Ensure that the insects used are healthy and not stressed from handling or poor rearing conditions. |
| Improper Insecticide Preparation or Application | - Verify Concentration: Double-check all calculations for serial dilutions. Prepare fresh stock solutions if they have been stored for an extended period. - Ensure Homogeneous Application: For leaf-dip or spray assays, ensure complete and uniform coverage of the plant material. For diet incorporation assays, thoroughly mix the insecticide into the diet. |
| Development of Resistance | - Establish a Susceptible Baseline: Compare the results to a known susceptible population. A significant shift in LC50 values may indicate resistance. - Perform Molecular and Biochemical Assays: If resistance is suspected, proceed with the protocols outlined below to investigate target-site mutations (CHS1 sequencing) and changes in enzyme activity (chitinase assay). |
Logical Flow for Troubleshooting Bioassay Failure
Caption: Troubleshooting workflow for high survival in this compound bioassays.
Experimental Protocols
Protocol 1: Larval Feeding Bioassay for this compound Susceptibility
Objective: To determine the lethal concentration (LC50) of this compound for a specific insect pest population.
Materials:
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Technical grade this compound
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Appropriate solvent (e.g., acetone)
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Artificial diet or host plant leaves
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Petri dishes or multi-well plates
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Fine paintbrush for larval transfer
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Growth chamber with controlled temperature, humidity, and photoperiod
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent. From this stock, create a series of serial dilutions to achieve the desired test concentrations.
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Diet/Leaf Treatment:
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Artificial Diet: Incorporate the different concentrations of this compound into the molten artificial diet before it solidifies. Pour the treated diet into the bioassay containers.
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Leaf Dip: Dip host plant leaves into each insecticide dilution for a set time (e.g., 10-30 seconds) and allow them to air dry.
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Insect Infestation: Transfer a set number of early-instar larvae (e.g., 10-20) into each container with the treated diet or leaf. Include a control group treated only with the solvent.
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Incubation: Place the bioassay containers in a growth chamber under controlled conditions.
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Mortality Assessment: Assess larval mortality at 24, 48, and 72 hours post-infestation. For chitin synthesis inhibitors, mortality may be delayed and associated with molting failure.
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Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence intervals.
Protocol 2: Molecular Detection of CHS1 Gene Mutations
Objective: To identify point mutations in the chitin synthase 1 (CHS1) gene associated with this compound resistance.
Materials:
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Individual insects (resistant and susceptible populations)
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DNA extraction kit
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PCR primers flanking the target region of the CHS1 gene
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Taq polymerase and other PCR reagents
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Gel electrophoresis equipment
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Sanger sequencing service
Methodology:
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DNA Extraction: Extract genomic DNA from individual insects using a commercial kit, following the manufacturer's instructions.
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PCR Amplification:
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Design primers to amplify the region of the CHS1 gene where resistance mutations are known to occur (e.g., transmembrane domains).
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Perform PCR using the extracted DNA as a template. The PCR reaction should include an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
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-
Verification of PCR Product: Run a portion of the PCR product on an agarose gel to confirm the amplification of a fragment of the expected size.
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DNA Sequencing: Send the purified PCR products for Sanger sequencing.
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Sequence Analysis: Align the obtained sequences with a reference CHS1 sequence from a susceptible population. Identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.
Protocol 3: Biochemical Assay for Chitinase Activity
Objective: To measure and compare chitinase activity in resistant and susceptible insect populations. While not a direct measure of this compound's target, altered chitin metabolism can be an indicator of broader physiological changes.
Materials:
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Insect homogenates
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Colloidal chitin substrate
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3,5-Dinitrosalicylic acid (DNS) reagent
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Spectrophotometer
Methodology:
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Enzyme Extraction: Homogenize whole insects or specific tissues (e.g., integument) in an appropriate buffer on ice. Centrifuge the homogenate and collect the supernatant containing the crude enzyme extract.
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Enzyme Reaction:
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Mix a specific volume of the enzyme extract with a colloidal chitin solution.
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Incubate the mixture at an optimal temperature (e.g., 37-55°C) for a defined period (e.g., 1 hour).
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-
Stopping the Reaction: Add DNS reagent to stop the enzymatic reaction and heat the mixture in a boiling water bath for 5-10 minutes.
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Measurement: After cooling, measure the absorbance of the solution at 530 nm using a spectrophotometer. The absorbance is proportional to the amount of reducing sugars released by chitinase activity.
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Data Analysis: Calculate the chitinase activity, often expressed as µg of N-acetylglucosamine released per minute per mg of protein. Compare the activity between resistant and susceptible populations.
Visualizations
Chitin Biosynthesis Pathway and this compound's Mode of Action
Caption: Simplified pathway of chitin biosynthesis and the inhibitory action of this compound.
Resistance Monitoring Workflow
Caption: Workflow for monitoring this compound resistance in insect populations.
References
Technical Support Center: Refining Dose-Response Models for Flucycloxuron Toxicity Studies
This technical support center is designed for researchers, scientists, and drug development professionals working with Flucycloxuron. It provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during experimental design, execution, and data interpretation for dose-response modeling.
Quantitative Toxicity Data Summary
| Study Type | Species | Route of Administration | Value | Endpoint | Reference/Source |
| Acute Toxicity | Rat | Oral | LD50: >5000 mg/kg bw | Lethality | University of Hertfordshire[1] |
| Rat | Dermal | LD50: >2000 mg/kg bw | Lethality | Not specified in available sources | |
| Rat | Inhalation (4-hour) | LC50: >3.3 mg/L | Lethality | Not specified in available sources | |
| Reproductive Toxicity | Rat | Dietary | NOAEL/LOAEL: Data not publicly available | Reproductive performance | Toxicol Laboratories Ltd. (1990) |
| Carcinogenicity | Not specified | Not specified | Not Likely to be Carcinogenic to Humans | Carcinogenicity | US EPA[2] |
| Genotoxicity | In vitro/In vivo | Not applicable | Not Genotoxic | Genetic damage | University of Hertfordshire[1] |
| Ecotoxicity | Anas platyrhynchos (Mallard) | Not specified | LD50: >2000 mg/kg | Lethality | University of Hertfordshire[1] |
| Earthworm | Soil | LC50 (14-day): >1000 mg/kg soil | Lethality | University of Hertfordshire[1] | |
| Honeybee (Apis mellifera) | Contact | LD50: >100 µ g/bee | Lethality | University of Hertfordshire | |
| Daphnia magna (Water flea) | Water | High Acute Toxicity | Not specified | University of Hertfordshire | |
| Fish | Water | High Chronic Toxicity | Not specified | University of Hertfordshire |
Abbreviations: ADI: Acceptable Daily Intake; bw: body weight; LC50: Median Lethal Concentration; LD50: Median Lethal Dose; LOAEL: Lowest Observed Adverse Effect Level; NOAEL: No Observed Adverse Effect Level; RfD: Reference Dose.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and refinement of dose-response studies. The following protocols are based on internationally recognized guidelines (e.g., OECD Test Guidelines) and should be adapted for this compound-specific research.
Acute Oral Toxicity Study (Following OECD Guideline 423)
Objective: To determine the acute oral toxicity (LD50) of this compound.
Test System:
-
Species: Rat (e.g., Sprague-Dawley or Wistar), young adult, healthy animals.
-
Sex: Typically, one sex (usually females) is used. If there is evidence of sex-specific differences in toxicity, both sexes should be tested.
-
Animal Housing: Housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.
Methodology:
-
Dose Preparation: this compound is formulated in an appropriate vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). The concentration is adjusted to deliver the desired dose in a constant volume.
-
Dose Administration: A single oral dose is administered to the animals by gavage.
-
Dose Levels: A step-wise procedure is used, starting with a dose expected to be moderately toxic. Subsequent dosing is adjusted up or down based on the survival of the previously dosed animals.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: All animals (including those that die during the study and survivors at termination) are subjected to a gross necropsy.
Two-Generation Reproductive Toxicity Study (Following OECD Guideline 416)
Objective: To assess the effects of this compound on male and female reproductive performance and on the development of offspring over two generations.
Test System:
-
Species: Rat (e.g., Sprague-Dawley or Wistar).
-
Animal Housing: As described for the acute oral toxicity study.
Methodology:
-
Parental (F0) Generation: Young adult male and female rats are administered this compound daily, starting before mating and continuing through mating, gestation, and lactation.
-
Dose Levels: At least three dose levels and a control group are used. Doses are selected based on data from preliminary studies.
-
Mating: F0 animals are paired for mating.
-
Offspring (F1) Generation: The F1 offspring are exposed to this compound from conception through lactation. After weaning, a selection of F1 animals is raised to adulthood and mated to produce the F2 generation.
-
Endpoints:
-
Parental Animals: Clinical observations, body weight, food consumption, reproductive performance (mating, fertility, gestation length), and organ weights.
-
Offspring: Viability, sex ratio, body weight, developmental landmarks (e.g., anogenital distance, nipple retention), and any abnormalities.
-
-
Necropsy and Histopathology: Comprehensive pathological examinations are performed on F0 and F1 adults and selected offspring.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a benzoylphenylurea insecticide that acts as a chitin biosynthesis inhibitor. It interferes with the formation of chitin, a key component of the exoskeleton in insects and other arthropods, leading to molting failure and death.
Q2: Why is there limited publicly available data on the chronic toxicity of this compound?
A2: this compound is described as a "largely obsolete" insecticide in some sources. This may contribute to the limited availability of comprehensive, modern toxicity data in the public domain. Regulatory bodies in different regions may hold more extensive data, but this is not always publicly accessible.
Q3: What are the key considerations when selecting a dose range for a new this compound study?
A3: Dose range selection should be based on a thorough literature review of existing acute toxicity data (e.g., LD50 values). If data is scarce, preliminary range-finding studies with a small number of animals are recommended to identify a non-lethal high dose and a no-effect low dose.
Q4: How should I handle this compound in the laboratory?
A4: this compound is a crystalline powder. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood.
Troubleshooting Guide
Issue 1: High variability in dose-response data between experiments.
-
Possible Cause: Inconsistent dose formulation and administration.
-
Solution: Ensure that this compound is homogeneously suspended or dissolved in the vehicle before each administration. Use precise dosing techniques and calibrate equipment regularly.
-
-
Possible Cause: Biological variability in test animals.
-
Solution: Use animals from a reputable supplier with a consistent genetic background. Ensure animals are of a similar age and weight at the start of the study. Acclimatize animals to the laboratory conditions before the experiment begins.
-
-
Possible Cause: Environmental fluctuations in the animal facility.
-
Solution: Maintain and monitor consistent temperature, humidity, and light-dark cycles. Minimize noise and other stressors.
-
Issue 2: No observable effect at the highest tested dose.
-
Possible Cause: The selected dose range is too low.
-
Solution: Based on the results, conduct a new study with a higher maximum dose. If the solubility of this compound in the vehicle is a limiting factor, consider alternative vehicles or formulation strategies.
-
-
Possible Cause: Poor bioavailability of the administered compound.
-
Solution: Investigate the pharmacokinetic properties of this compound in the chosen test system to ensure adequate absorption and systemic exposure.
-
Issue 3: Unexpected mortality in control groups.
-
Possible Cause: Contamination of the vehicle, diet, or water.
-
Solution: Use high-purity vehicle and regularly test diet and water for contaminants.
-
-
Possible Cause: Underlying health issues in the test animals.
-
Solution: Ensure a thorough health check of all animals before they are included in the study.
-
-
Possible Cause: Stress induced by experimental procedures (e.g., gavage).
-
Solution: Ensure all personnel are properly trained in animal handling and dosing techniques to minimize stress.
-
Visualizations
Diagram 1: Experimental Workflow for a 90-Day Subchronic Oral Toxicity Study
Caption: Workflow for a 90-day subchronic oral toxicity study.
Diagram 2: Logical Framework for Dose-Response Model Selection
References
Addressing matrix effects in the LC-MS/MS analysis of Flucycloxuron
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Flucycloxuron.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[4] In the analysis of this compound, which is often measured in complex matrices like agricultural products or environmental samples, matrix effects are a significant challenge.[1]
Q2: How can I identify if matrix effects are impacting my this compound analysis?
A2: A common method to assess matrix effects is to compare the response of an analyte in a pure solvent standard to the response of the analyte spiked into a blank matrix extract that has undergone the complete sample preparation procedure. A significant difference in the signal intensity indicates the presence of matrix effects. Another technique is the post-column infusion method, where a constant flow of the analyte solution is introduced into the LC eluent after the analytical column and before the mass spectrometer. Any signal suppression or enhancement observed when a blank matrix sample is injected demonstrates the presence of matrix components that cause these effects at specific retention times.
Q3: What are the common sample preparation techniques to minimize matrix effects for this compound analysis?
A3: Effective sample preparation is crucial to remove interfering matrix components before LC-MS/MS analysis. Common techniques include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method for pesticide residue analysis in food and agricultural samples. It involves a salting-out extraction followed by dispersive solid-phase extraction (dSPE) for cleanup.
-
Solid-Phase Extraction (SPE): This technique provides a more targeted cleanup by using a solid sorbent to retain either the analyte or the interferences, allowing for their separation.
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases.
-
Sample Dilution: A straightforward approach where the sample extract is diluted to reduce the concentration of matrix components. However, this may compromise the limit of detection if the analyte concentration is low.
Q4: Can changing chromatographic conditions help in mitigating matrix effects?
A4: Yes, optimizing chromatographic conditions can help separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or by using a different stationary phase to improve chromatographic resolution.
Q5: What is the role of an internal standard in compensating for matrix effects?
A5: An internal standard (IS), particularly a stable isotope-labeled (SIL) version of the analyte, is highly effective in compensating for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor recovery of this compound | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and pH. Ensure thorough homogenization of the sample. For QuEChERS, ensure the correct salt and sorbent combination is used for your specific matrix. |
| Degradation of the analyte during sample preparation. | Minimize sample processing time and temperature. Investigate the stability of this compound under the employed extraction conditions. | |
| High signal suppression | Co-elution of matrix components that suppress ionization. | Improve sample cleanup using a more effective dSPE sorbent in QuEChERS or a more selective SPE cartridge. Optimize the chromatographic method to separate the analyte from interfering peaks. Dilute the sample extract, if sensitivity allows. |
| High signal enhancement | Co-elution of matrix components that enhance ionization. | Similar to addressing signal suppression, enhance the sample cleanup procedure or improve chromatographic separation. |
| Inconsistent results between samples | Variable matrix effects across different samples. | Employ a matrix-matched calibration curve for each sample type. The use of a stable isotope-labeled internal standard is highly recommended to compensate for this variability. |
| Low sensitivity | Significant ion suppression and/or insufficient sample concentration. | Enhance the sample cleanup to reduce suppression. If dilution was used, consider a less diluted sample or a more efficient sample concentration step post-extraction. Optimize MS/MS parameters for this compound. |
Quantitative Data Summary
The following table summarizes hypothetical but representative data for the recovery and matrix effects of this compound in a tomato matrix using different sample preparation methods.
| Sample Preparation Method | Mean Recovery (%) | RSD (%) | Matrix Effect (%) |
| QuEChERS (Original Unbuffered) | 85.2 | 8.5 | -25.8 |
| QuEChERS (AOAC Buffered) | 92.7 | 6.2 | -15.3 |
| QuEChERS with C18 dSPE | 95.1 | 5.1 | -8.7 |
| SPE (C18 cartridge) | 98.5 | 3.8 | -4.2 |
-
Recovery (%) is calculated as (Amount found in spiked sample / Spiked amount) x 100.
-
Matrix Effect (%) is calculated as ((Peak area in matrix / Peak area in solvent) - 1) x 100. A negative value indicates signal suppression, while a positive value indicates signal enhancement.
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in Tomato
This protocol is based on the widely used QuEChERS methodology for pesticide residue analysis.
-
Sample Homogenization: Homogenize 500 g of fresh tomato using a high-speed blender.
-
Extraction:
-
Weigh 15 g (± 0.1 g) of the homogenized tomato into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile.
-
Add the QuEChERS extraction salts (6 g MgSO₄, 1.5 g NaCl, 1.5 g Na₃Citrate·2H₂O, 0.75 g Na₂HCitrate·1.5H₂O).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer 6 mL of the upper acetonitrile layer to a 15 mL dSPE tube containing 900 mg MgSO₄, 300 mg PSA (Primary Secondary Amine), and 150 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take 1 mL of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: SPE Sample Preparation for this compound in Water
This protocol is suitable for cleaning up water samples for this compound analysis.
-
Sample Pre-treatment:
-
Filter the water sample (100 mL) through a 0.45 µm glass fiber filter.
-
Adjust the pH of the water sample to 6.5-7.5.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the 100 mL water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
-
Elution:
-
Elute the retained this compound with 2 x 4 mL of acetonitrile into a collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: General workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromtech.com.au [chromtech.com.au]
- 3. matrix-effects-in-quantitative-pesticide-analysis-using-liquid-chromatography-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Residual Activity of Flucycloxuron Under Field Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the residual activity of Flucycloxuron in field experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
This compound is a non-systemic insecticide and acaricide belonging to the benzoylurea chemical class.[1] Its primary mode of action is the inhibition of chitin biosynthesis, a crucial component of the insect exoskeleton.[1][2] This disruption of the molting process is particularly effective against larval stages of various mite species and other insect pests.[1][3]
Q2: What does "residual activity" refer to in the context of this compound?
Residual activity, or persistence, refers to the period during which this compound remains active in the soil or on plant surfaces at concentrations sufficient to control target pests. A longer residual activity reduces the need for frequent reapplication.
Q3: What are the key environmental factors that influence the residual activity of this compound in the field?
The persistence of this compound in soil is significantly influenced by a combination of factors:
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Soil Properties: Soil type, organic matter content, and clay content can affect the degradation rate of pesticides. Soils with higher organic matter and clay content may exhibit increased adsorption of the compound, which can sometimes lead to slower degradation.
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Soil pH: The pH of the soil can influence the chemical and microbial degradation of pesticides. For some related pesticide classes like sulfonylureas, persistence increases in higher pH soils due to decreased chemical and microbial breakdown.
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Temperature: Higher temperatures generally accelerate the chemical and microbial degradation of pesticides, leading to a shorter half-life.
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Moisture: Soil moisture content is crucial for microbial activity, which is a primary driver of pesticide degradation. Both excessively dry and waterlogged conditions can inhibit microbial processes and thus slow down degradation.
Q4: How can I enhance the residual activity of this compound in my experiments?
Several strategies can be employed to potentially extend the efficacy of this compound:
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Adjuvant Selection: The use of appropriate adjuvants can improve the performance of pesticides. Adjuvants such as oils can increase the penetration of the active ingredient, while stickers can improve its adherence to plant surfaces, protecting it from environmental degradation.
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Formulation Type: Controlled-release formulations are designed to slowly release the active ingredient over time, thereby extending its period of activity.
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Application Timing and Technique: Applying this compound during cooler parts of the day can reduce degradation by sunlight (photodegradation). Ensuring proper application technique for uniform coverage is also critical.
Section 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Rapid loss of this compound efficacy in the field. | High soil temperature, high soil moisture leading to rapid microbial degradation, or soil pH being unfavorable for persistence. | 1. Monitor Environmental Conditions: Record soil temperature and moisture levels at the experimental site. 2. Analyze Soil Properties: Determine the soil type, organic matter content, clay content, and pH. 3. Adjust Application Timing: If high temperatures are a concern, consider applying during cooler periods. 4. Consider Adjuvants: Experiment with the addition of extender or sticker adjuvants to the formulation. |
| Inconsistent results across different experimental plots. | Variation in soil properties (e.g., pH, organic matter) across the field. Non-uniform application of this compound. | 1. Comprehensive Soil Analysis: Take multiple soil samples from different areas of the experimental plot to assess variability. 2. Calibrate Application Equipment: Ensure that sprayers are properly calibrated to deliver a uniform dose across all plots. 3. Replicate and Randomize: Employ a robust experimental design with sufficient replication and randomization of treatments to account for field variability. |
| Difficulty in detecting this compound residues in soil samples. | Inefficient extraction method. Degradation of the sample during storage or transport. The concentration of this compound is below the limit of detection of the analytical method. | 1. Optimize Extraction Protocol: Utilize a validated extraction method such as the QuEChERS protocol. 2. Proper Sample Handling: Store and transport soil samples at low temperatures (e.g., -20°C) to prevent degradation. 3. Use a Sensitive Analytical Method: Employ highly sensitive analytical techniques like LC-MS/MS or GC-MS/MS for residue quantification. |
Section 3: Quantitative Data
While specific field data on the half-life of this compound is limited in publicly available literature, the following table provides data for other benzoylurea insecticides (diflubenzuron, flufenoxuron, and novaluron) in two different soil types. This can serve as a reference for understanding the potential persistence of this class of compounds.
Table 1: Half-life (DT50 in days) of Benzoylurea Insecticides in Different Soil Types
| Insecticide | Concentration (mg/kg) | Soil Type 1 (Pu) | Soil Type 2 (Wl) |
| Diflubenzuron | 1 | 3.0 | 45.9 |
| 10 | 52.1 | 433.2 | |
| 50 | 27.7 | 533.2 | |
| Flufenoxuron | 1 | 4.5 | 32.7 |
| 10 | 63.6 | 210.1 | |
| 50 | 83.5 | 346.6 | |
| Novaluron | 1 | 5.8 | 23.9 |
| 10 | 77.0 | 177.7 | |
| 50 | 103.4 | 288.8 |
Source: Adapted from a study on the vertical distribution and dissipation of benzoylurea insecticides. The dissipation was found to be mainly by microorganisms.
Section 4: Experimental Protocols
Protocol for Field Soil Sampling for Residue Analysis
This protocol outlines the steps for collecting representative soil samples from experimental plots to determine the residual concentration of this compound.
-
Define Sampling Strategy:
-
Establish a sampling pattern (e.g., 'W' or 'Z' pattern) to ensure representative coverage of the plot.
-
Determine the number of subsamples to be collected per composite sample (typically 10-20).
-
-
Sample Collection:
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Clear any surface debris (e.g., leaves, stones) from the sampling point.
-
Use a stainless-steel soil auger or probe to collect soil cores to a depth of 15-20 cm.
-
Place all subsamples from a single plot into a clean plastic bucket.
-
-
Sample Homogenization and Storage:
-
Thoroughly mix the subsamples in the bucket to create a single composite sample.
-
Transfer a representative portion (approximately 500g) of the composite sample into a labeled, clean sample bag or container.
-
Store samples in a cool, dark place, and transport them to the laboratory as soon as possible. For long-term storage, freeze samples at -20°C to prevent degradation.
-
Protocol for this compound Residue Analysis in Soil using QuEChERS and LC-MS/MS
This protocol describes a general procedure for the extraction and quantification of this compound residues from soil samples.
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large particles.
-
Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.
-
-
Extraction (QuEChERS Method):
-
Add 10 mL of acetonitrile to the soil sample.
-
Shake vigorously for 1 minute to ensure thorough mixing.
-
Add a QuEChERS salt packet (commonly containing magnesium sulfate, sodium chloride, and a buffering agent).
-
Shake vigorously again for 1 minute and then centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes to separate the phases.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18).
-
Vortex for 30 seconds and centrifuge again.
-
-
Analysis by LC-MS/MS:
-
Take the final supernatant and dilute it with an appropriate solvent.
-
Inject the sample into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for quantification of this compound.
-
Section 5: Visualizations
Caption: Factors influencing and strategies for enhancing this compound's residual activity.
Caption: A workflow for troubleshooting suboptimal residual activity of this compound.
References
Degradation kinetics of Flucycloxuron under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting experiments related to the degradation kinetics of Flucycloxuron under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions at different pH values?
A1: this compound, a benzoylphenylurea insecticide, is known to undergo hydrolysis in aqueous solutions. Its stability is highly dependent on the pH of the medium. Generally, this compound is more stable in neutral to slightly acidic conditions and degrades faster under alkaline conditions.[1][2][3][4] While specific data for a wide pH range for this compound is limited, its aqueous hydrolysis half-life (DT₅₀) at 20°C and pH 7 is reported to be 28 days.[5] For comparison, a structurally similar benzoylphenylurea, Flufenoxuron, exhibits hydrolysis half-lives of 112 days at pH 5, 104 days at pH 7, and 36.7 days at pH 9, demonstrating increased degradation at higher pH.
Q2: What are the likely degradation products of this compound?
A2: The primary degradation pathway for benzoylphenylurea insecticides like this compound is the hydrolysis of the urea linkage. This cleavage typically results in the formation of a substituted benzamide and a substituted aniline. For a similar compound, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea, the main degradation product is 2-chlorobenzamide. Therefore, for this compound, the expected degradation products would be N-(((3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide breaking down into 2,6-difluorobenzamide and 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline.
Q3: What kinetic model is most appropriate for describing the degradation of this compound?
A3: The degradation of pesticides in aqueous solutions, including hydrolysis, often follows first-order or pseudo-first-order kinetics. This means the rate of degradation is directly proportional to the concentration of the pesticide. It is recommended to test this model by plotting the natural logarithm of the this compound concentration versus time, which should yield a straight line if the first-order model is applicable.
Q4: Which analytical techniques are suitable for studying this compound degradation?
A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is the most common and effective technique for monitoring the degradation of this compound and quantifying its degradation products. A stability-indicating HPLC method should be developed and validated to ensure that the parent compound can be resolved from all its degradation products without interference.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Faster than expected degradation at neutral pH. | 1. Temperature Fluctuation: Higher temperatures accelerate hydrolysis. 2. Photodegradation: Exposure to light, especially UV, can cause degradation. 3. Microbial Contamination: Microorganisms in the buffer can contribute to degradation. | 1. Ensure precise temperature control of your incubation system. 2. Conduct experiments in the dark or using amber glassware to minimize light exposure. 3. Use sterile buffers and glassware to prevent microbial growth. |
| Inconsistent degradation rates between replicates. | 1. Inaccurate pH of Buffers: Small variations in pH, especially in the alkaline range, can significantly impact degradation rates. 2. Inconsistent Initial Concentration: Errors in preparing the initial this compound solution. 3. Analytical Method Variability: Inconsistent sample preparation or injection volume in HPLC. | 1. Calibrate the pH meter before preparing buffers. Verify the pH of each buffer solution. 2. Prepare a single stock solution and dilute it accurately for all replicates. 3. Ensure the analytical method is validated for precision and reproducibility. Use an internal standard if necessary. |
| Poor separation of this compound and degradation products in HPLC. | 1. Suboptimal Mobile Phase: The mobile phase composition may not be suitable for resolving the parent compound and its more polar degradation products. 2. Inappropriate Column: The column chemistry may not be ideal for the analytes. 3. Isocratic Elution: An isocratic method may not have enough resolving power. | 1. Optimize the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer, pH of the buffer). 2. Test different column chemistries (e.g., C18, C8, Phenyl-Hexyl). 3. Develop a gradient elution method to improve separation. |
| Mass balance is not achieved (sum of parent and products is less than 100%). | 1. Formation of Unidentified Degradation Products: There may be minor degradation products that are not being detected. 2. Adsorption to Container Walls: this compound or its degradation products may adsorb to the surface of the experimental vessels. 3. Volatilization: Although this compound has low volatility, some degradation products might be more volatile. | 1. Use a mass spectrometer detector (LC-MS) to search for other potential degradation products. 2. Use silanized glassware to minimize adsorption. Perform a rinse of the container with a strong solvent to check for adsorbed compounds. 3. Ensure experiments are conducted in sealed containers if volatilization is suspected. |
Quantitative Data
Table 1: Hydrolysis Half-life (DT₅₀) of this compound at 20°C
| pH | DT₅₀ (days) |
| 7 | 28 |
Table 2: Hydrolysis Half-life (DT₅₀) of Structurally Similar Benzoylphenylurea (Flufenoxuron) for Comparison
| pH | DT₅₀ (days) |
| 5 | 112 |
| 7 | 104 |
| 9 | 36.7 |
Experimental Protocols
Protocol: Determination of this compound Degradation Kinetics in Aqueous Solutions
-
Preparation of Buffer Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9) using appropriate buffer systems (e.g., acetate for pH 4, phosphate for pH 7, and borate for pH 9). Ensure all buffers are sterilized by filtration.
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile or methanol) due to its low aqueous solubility.
-
Initiation of Degradation Study:
-
In amber glass vials, add the appropriate buffer solution.
-
Spike each vial with a small volume of the this compound stock solution to achieve the desired initial concentration (ensure the final concentration of the organic solvent is minimal, typically <1%).
-
Cap the vials tightly.
-
Prepare triplicate samples for each pH and time point.
-
Prepare a control sample at t=0 by adding the spiking solution to the buffer and immediately quenching the reaction with a suitable solvent and analyzing.
-
-
Incubation: Incubate the vials at a constant temperature (e.g., 25°C) in a temperature-controlled chamber, protected from light.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28 days), remove three vials for each pH condition.
-
Sample Analysis:
-
Quench the reaction if necessary (e.g., by adding an equal volume of acetonitrile).
-
Analyze the samples by a validated stability-indicating HPLC-UV or HPLC-MS method to determine the concentration of this compound and its degradation products.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Plot the natural logarithm of the concentration of this compound versus time.
-
If the plot is linear, determine the first-order degradation rate constant (k) from the slope of the line (slope = -k).
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Calculate the half-life (t₁/₂) using the equation: t₁/₂ = ln(2) / k.
-
Diagrams
Caption: Experimental workflow for this compound degradation kinetics study.
Caption: Proposed hydrolysis pathway of this compound.
References
Optimizing storage conditions for Flucycloxuron analytical standards
This technical support center provides guidance on the optimal storage, handling, and analysis of Flucycloxuron analytical standards for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound analytical standards?
A1: Solid this compound analytical standards should be stored in tightly sealed containers, protected from light and moisture. For long-term storage, a temperature of -20°C is recommended to ensure stability for up to three years.
Q2: How should I store this compound analytical standards in solution?
A2: Solutions of this compound should be stored in amber vials with tight-fitting caps to prevent solvent evaporation and photodegradation. For optimal stability, it is recommended to store stock solutions at -80°C, which can preserve their integrity for up to one year. For working solutions that are used more frequently, storage at 4°C is acceptable for short periods (up to one week), though it is advisable to prepare fresh working solutions regularly.
Q3: What solvents are suitable for dissolving this compound analytical standards?
A3: this compound has low aqueous solubility.[1] Therefore, organic solvents are required for its dissolution. Acetonitrile and methanol are commonly used solvents for preparing stock and working solutions for chromatographic analysis.[2][3] Based on solubility data for the related compound Flufenoxuron, solvents such as acetone, dichloromethane, and dimethyl sulfoxide (DMSO) are also effective.[4] When preparing solutions, sonication may be used to aid dissolution.
Q4: Is this compound susceptible to degradation? What are the likely degradation pathways?
A4: Yes, this compound, like other benzoylphenylurea insecticides, can be susceptible to degradation. The primary degradation pathway is expected to be hydrolysis of the urea linkage, especially under basic pH conditions. This is a known degradation route for structurally similar compounds. While specific degradation products for this compound are not extensively documented in publicly available literature, hydrolysis would likely lead to the cleavage of the urea bond, forming a substituted aniline and a substituted benzamide derivative. Photodegradation can also occur upon exposure to light, so it is crucial to store standards and solutions in the dark or in amber glassware.
Q5: this compound exists as E/Z isomers. Is this a concern for my analysis?
A5: Yes, this compound is a chiral molecule that exists as a mixture of E- and Z-isomers, typically with the E-isomer being predominant (50-80%).[1] During chromatographic analysis, you may observe two separate peaks or a broadened peak corresponding to these isomers. The separation and relative response of these isomers can be influenced by the chromatographic conditions (e.g., column type, mobile phase composition, temperature). It is important to be aware of this and to ensure that your analytical method is validated to either separate and quantify both isomers individually or to quantify them together as a single peak in a consistent manner. In some cases, the E/Z isomers of pesticides have shown different responses in mass spectrometry, which could lead to inaccurate quantification if not properly addressed.
Data Presentation: Storage Condition Summary
| Standard Type | Storage Temperature | Recommended Duration | Container | Key Considerations |
| Solid | -20°C | Up to 3 years | Tightly sealed, light-resistant | Protect from moisture. |
| Stock Solution | -80°C | Up to 1 year | Amber vial with screw cap | Minimize freeze-thaw cycles by preparing aliquots. |
| Working Solution | 4°C | Up to 1 week | Amber vial with screw cap | Prepare fresh as needed for optimal accuracy. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)
Materials:
-
This compound analytical standard
-
Class A volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Acetonitrile (HPLC grade or higher)
-
Ultrasonic bath
Procedure:
-
Accurately weigh approximately 10 mg of the this compound analytical standard and record the exact weight.
-
Quantitatively transfer the weighed standard to a 10 mL volumetric flask.
-
Add a small volume of acetonitrile (approximately 5 mL) to the flask and gently swirl to dissolve the standard.
-
Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add acetonitrile to the flask until the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution to an amber vial, label it clearly with the compound name, concentration, solvent, preparation date, and store it at -80°C.
Mandatory Visualization
Caption: Workflow for the preparation and analysis of this compound standards.
Caption: Potential degradation pathways for this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Splitting or Broadening | 1. Presence of E/Z isomers. 2. Column degradation. 3. Sample solvent mismatch with mobile phase. | 1. Optimize chromatographic conditions (e.g., change mobile phase, temperature, or use a different column) to either separate or merge the isomer peaks. 2. Replace the analytical column. 3. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. |
| Shifting Retention Times | 1. Changes in mobile phase composition or pH. 2. Fluctuations in column temperature. 3. Column aging. | 1. Prepare fresh mobile phase daily and ensure accurate pH adjustment. 2. Use a column oven to maintain a stable temperature. 3. Equilibrate the column thoroughly before analysis and replace if performance degrades. |
| Poor Peak Shape (Tailing) | 1. Active sites on the column interacting with the analyte. 2. Column contamination. | 1. Use a column with end-capping or add a mobile phase modifier (e.g., a small amount of acid). 2. Flush the column with a strong solvent or replace it. |
| Low Signal Intensity / Poor Sensitivity | 1. Degradation of the analytical standard. 2. Matrix effects (ion suppression in LC-MS/MS). 3. Improper instrument settings. | 1. Prepare fresh working standards from a properly stored stock solution. 2. Use matrix-matched standards for calibration, dilute the sample extract, or use an internal standard. 3. Optimize detector and/or mass spectrometer parameters. |
| Ghost Peaks | 1. Contamination in the mobile phase, injection port, or column. 2. Carryover from a previous injection. | 1. Use high-purity solvents and flush the system. 2. Implement a thorough needle wash protocol in the autosampler and inject a blank solvent after high-concentration samples. |
References
Validation & Comparative
A Comparative Guide to the Validation of QuEChERS and Liquid-Liquid Extraction for Flucycloxuron Analysis in Fruits
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common analytical methodologies, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Liquid-Liquid Extraction (LLE), for the determination of Flucycloxuron residues in fruit matrices. The selection of an appropriate extraction method is critical for obtaining accurate and reliable data in pesticide residue analysis. This document presents a summary of expected validation parameters, detailed experimental protocols, and visual workflows to aid in methodological decisions.
Data Presentation: Performance Comparison
The following table summarizes the typical validation parameters for the analysis of this compound and related benzoylurea insecticides using QuEChERS and LLE methods. The data is compiled from various studies and represents expected performance benchmarks.
| Validation Parameter | QuEChERS Method | Liquid-Liquid Extraction (LLE) Method |
| **Linearity (R²) ** | ≥ 0.99 | ≥ 0.99 |
| Recovery (%) | 80 - 110%[1] | 70 - 95%[2] |
| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg | 0.01 - 0.05 mg/kg[2] |
| Limit of Quantification (LOQ) | 0.005 - 0.05 mg/kg[1] | 0.05 - 0.1 mg/kg[2] |
| Relative Standard Deviation (RSD %) | < 20% | < 20% |
Experimental Protocols
Detailed methodologies for both the QuEChERS and a generic LLE protocol for the analysis of benzoylurea pesticide residues in fruits are provided below.
QuEChERS Protocol (EN 15662)
This protocol is a widely adopted standard for pesticide residue analysis in food matrices.
1. Sample Preparation:
- Weigh 10 g of a homogenized fruit sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- For samples with low water content, add an appropriate amount of water to ensure a total of ~10 mL of water.
2. Extraction:
- Add the EN 15662 salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate.
- Shake vigorously for 1 minute.
- Centrifuge at ≥ 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA).
- Shake for 30 seconds.
- Centrifuge at high speed for 2 minutes.
4. Analysis:
- The supernatant is ready for analysis by LC-MS/MS or GC-MS.
Liquid-Liquid Extraction (LLE) Protocol
This protocol outlines a general LLE procedure for the extraction of pesticide residues from fruit samples.
1. Sample Preparation:
- Weigh 20 g of a homogenized fruit sample into a 250 mL beaker.
- Add 50 mL of acetone and homogenize for 2 minutes.
2. Extraction:
- Filter the homogenate through a Büchner funnel with suction.
- Transfer the filtrate to a 500 mL separatory funnel.
- Add 50 mL of dichloromethane and 10 mL of saturated NaCl solution.
- Shake the funnel for 2 minutes, releasing pressure periodically.
- Allow the layers to separate.
3. Phase Separation and Cleanup:
- Drain the lower organic layer through a funnel containing anhydrous sodium sulfate into a collection flask.
- Repeat the extraction of the aqueous layer with a fresh 20 mL portion of dichloromethane.
- Combine the organic extracts.
4. Concentration and Analysis:
- Evaporate the solvent to near dryness using a rotary evaporator.
- Reconstitute the residue in a suitable solvent for analysis by HPLC-UV or LC-MS/MS. A study on the extraction of benzoylurea insecticides from fruit samples used a mixture of ethyl acetate-n-hexane for extraction with final analysis by HPLC.
Mandatory Visualization
QuEChERS Workflow Diagram
Caption: QuEChERS experimental workflow for fruit analysis.
Method Selection Logic Diagram
Caption: Decision tree for analytical method selection.
References
Comparative Toxicity of Flucycloxuron and Diflubenzuron: A Guide for Researchers
A comprehensive analysis of two benzoylurea insecticides, this guide provides a detailed comparison of the toxicological profiles of Flucycloxuron and Diflubenzuron. It includes a summary of quantitative toxicity data, detailed experimental protocols for key toxicity assays, and visualizations of their mechanism of action and experimental workflows.
This compound and Diflubenzuron are both insecticides belonging to the benzoylurea class, which act as insect growth regulators. Their primary mode of action is the inhibition of chitin biosynthesis, a crucial component of the insect exoskeleton.[1][2] This disruption of the molting process is lethal to insect larvae.[1] While effective against target pests, understanding their comparative toxicity to non-target organisms is crucial for environmental risk assessment and the development of safer alternatives. This guide provides a side-by-side comparison of their toxicological data.
Quantitative Toxicity Data
The following table summarizes the acute toxicity data for this compound and Diflubenzuron across various species and exposure routes.
| Toxicity Endpoint | Species | This compound | Diflubenzuron |
| Mammalian Toxicity | |||
| Acute Oral LD50 | Rat | >5000 mg/kg | >4640 mg/kg[1][3] |
| Acute Dermal LD50 | Rabbit | >2000 mg/kg | >2000 mg/kg |
| Acute Inhalation LC50 (4h) | Rat | 3.3 mg/L | >2.49 mg/L |
| Avian Toxicity | |||
| Acute Oral LD50 | Bobwhite Quail | - | >2500 mg/kg |
| 8-day Dietary LC50 | Bobwhite Quail | - | >4640 ppm |
| 8-day Dietary LC50 | Mallard Duck | - | >4640 ppm |
| Aquatic Toxicity | |||
| 96-hour LC50 | Rainbow Trout | >100 mg/L | >150 mg/L |
| 96-hour LC50 | Bluegill Sunfish | >100 mg/L | 660 mg/L |
| 48-hour EC50 | Daphnia magna | - | 1.5 µg/L |
| Non-Target Insect Toxicity | |||
| Acute Contact LD50 | Honeybee (Apis mellifera) | - | >114.8 µ g/bee |
| Acute Oral LD50 | Honeybee (Apis mellifera) | - | >30 µ g/bee |
No-Observed-Adverse-Effect Level (NOAEL):
For Diflubenzuron, a NOAEL of 2 mg/kg bw/day has been established based on a one-year chronic toxicity study in dogs and a two-year study in rats, with the primary observed effect being increased methaemoglobin and sulfhaemoglobin levels.
Mechanism of Action: Chitin Synthesis Inhibition
Both this compound and Diflubenzuron exert their insecticidal effects by inhibiting the enzyme chitin synthase (CHS1), which is essential for the polymerization of N-acetylglucosamine into chitin. This disruption of chitin formation leads to a weakened and malformed exoskeleton, ultimately causing mortality during the molting process.
Experimental Protocols
The toxicity data presented in this guide are primarily derived from standardized studies following the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. Below are detailed methodologies for key acute toxicity experiments.
Acute Oral Toxicity (Adapted from OECD Guideline 423)
This test is designed to determine the acute oral toxicity of a substance.
Methodology:
-
Animal Selection and Housing: Healthy young adult rats (nulliparous and non-pregnant females are preferred) are used. Animals are housed in appropriate cages with controlled temperature (22 ± 3°C) and a 12-hour light/dark cycle.
-
Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). A single dose is administered to the animals by oral gavage.
-
Dose Levels: A stepwise procedure is used, starting with a dose expected to produce some mortality. Subsequent dose levels are adjusted based on the observed mortality.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
-
Data Analysis: The LD50 (the dose estimated to cause mortality in 50% of the test animals) is calculated using appropriate statistical methods.
Fish, Acute Toxicity Test (Adapted from OECD Guideline 203)
This test is performed to determine the acute lethal toxicity of a substance to fish.
Methodology:
-
Test Species: Commonly used species include Rainbow trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).
-
Test Conditions: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. Water temperature, pH, and dissolved oxygen are maintained within a narrow range.
-
Dose Levels: A range of at least five concentrations of the test substance is used, typically in a geometric series.
-
Observations: Mortality and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 (the concentration estimated to be lethal to 50% of the test fish) at 96 hours is calculated.
Honeybee, Acute Contact and Oral Toxicity Tests (Adapted from OECD Guidelines 214 and 213)
These tests are conducted to assess the acute toxicity of a substance to honeybees through contact and oral exposure.
Methodology for Acute Contact Toxicity (OECD 214):
-
Test Bees: Healthy, young adult worker honeybees are used.
-
Dose Preparation: The test substance is dissolved in a suitable solvent (e.g., acetone).
-
Dosing: A precise volume of the test solution is applied topically to the dorsal thorax of each bee.
-
Observations: Mortality and any behavioral abnormalities are recorded at 4, 24, 48, and if necessary, 72 and 96 hours after application.
-
Data Analysis: The contact LD50 is calculated in micrograms of the active substance per bee (µ g/bee ).
Methodology for Acute Oral Toxicity (OECD 213):
-
Test Bees: Healthy, young adult worker honeybees are used.
-
Dose Preparation: The test substance is dissolved or suspended in a sucrose solution.
-
Dosing: The bees are fed the dosed sucrose solution for a specified period.
-
Observations: Mortality and behavioral changes are observed and recorded at the same intervals as the contact test.
-
Data Analysis: The oral LD50 is calculated in micrograms of the active substance per bee (µ g/bee ).
References
Cross-Resistance in Chitin Synthesis Inhibitors: A Comparative Analysis of Flucycloxuron and Other IGRs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cross-resistance between Flucycloxuron and other Insect Growth Regulators (IGRs), with a focus on the benzoylurea class of insecticides. The data presented is primarily drawn from studies on a teflubenzuron-resistant strain of the fall armyworm, Spodoptera frugiperda, a significant agricultural pest. While direct comparative data for this compound within this specific resistant strain is not publicly available, this guide offers a framework for understanding potential cross-resistance patterns based on its shared mode of action with other benzoylureas.
Executive Summary
Insect Growth Regulators, particularly the chitin synthesis inhibitors (CSIs) belonging to the benzoylurea class (IRAC Group 15), are vital tools in integrated pest management (IPM) programs. Their specific mode of action, disrupting the formation of the insect exoskeleton, offers selectivity and reduced impact on non-target organisms. However, the emergence of resistance to one benzoylurea can confer cross-resistance to other members of the same chemical group, compromising their efficacy. This guide examines the cross-resistance profile of several key benzoylureas in a teflubenzuron-resistant strain of Spodoptera frugiperda. Understanding these patterns is crucial for developing sustainable resistance management strategies.
Data Presentation: Cross-Resistance in Spodoptera frugiperda
The following table summarizes the quantitative data on the cross-resistance of a teflubenzuron-selected resistant strain (Teflu-R) of Spodoptera frugiperda to other benzoylurea insecticides. The data is adapted from a study that provides a clear indication of cross-resistance patterns within this class of IGRs.
Table 1: Comparison of LC50 Values and Resistance Ratios of Various Benzoylureas against Susceptible and Teflubenzuron-Resistant Spodoptera frugiperda
| Insecticide | Chemical Class | Strain | LC50 (µg a.i./cm²) (95% CI) | Resistance Ratio (RR) |
| Teflubenzuron | Benzoylurea | Susceptible (Sus) | 0.003 (0.002 - 0.004) | - |
| Resistant (Teflu-R) | 4.095 (3.344 - 5.013) | 1365 | ||
| Novaluron | Benzoylurea | Susceptible (Sus) | 0.002 (0.001 - 0.002) | - |
| Resistant (Teflu-R) | 0.013 (0.010 - 0.017) | 6.5 | ||
| Lufenuron | Benzoylurea | Susceptible (Sus) | 0.002 (0.002 - 0.003) | - |
| Resistant (Teflu-R) | 0.011 (0.008 - 0.015) | 5.5 | ||
| Chlorfluazuron | Benzoylurea | Susceptible (Sus) | 0.001 (0.001 - 0.002) | - |
| Resistant (Teflu-R) | 0.001 (0.001 - 0.002) | 1.0 | ||
| This compound | Benzoylurea | Susceptible (Sus) | Data not available | - |
| Resistant (Teflu-R) | Data not available | - |
Data for Teflubenzuron, Novaluron, Lufenuron, and Chlorfluazuron are based on studies of a teflubenzuron-resistant strain of Spodoptera frugiperda. Data for this compound in a comparable resistant strain is not currently available in the cited literature.
Analysis of Cross-Resistance:
The data clearly demonstrates a high level of resistance to teflubenzuron in the selected S. frugiperda strain (RR = 1365). This resistance extends to other benzoylureas, with moderate levels of cross-resistance observed for novaluron (RR = 6.5) and lufenuron (RR = 5.5). Interestingly, no cross-resistance was detected for chlorfluazuron (RR = 1.0). This suggests that while there is a general trend of cross-resistance within the benzoylurea class, the intensity can vary significantly between specific compounds. The lack of data for this compound in this context prevents a direct comparison, but as a benzoylurea, it is plausible that it would exhibit some level of cross-resistance in a teflubenzuron-resistant population.
Experimental Protocols
The following is a detailed methodology for a diet-incorporation bioassay used to determine the lethal concentration (LC50) of benzoylurea insecticides against Spodoptera frugiperda larvae.
Objective: To determine the concentration of an insecticide that is lethal to 50% of a test population of S. frugiperda larvae.
Materials:
-
Technical grade insecticide (e.g., Teflubenzuron, this compound)
-
Acetone (analytical grade)
-
Artificial diet for S. frugiperda
-
24-well or 48-well microplates
-
Micropipettes
-
Second or third instar S. frugiperda larvae (uniform in size and age)
-
Incubator or environmental chamber (25 ± 1°C, 60-70% RH, 14:10 L:D photoperiod)
-
Vortex mixer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the technical grade insecticide in acetone (e.g., 1000 µg/mL).
-
Serial Dilutions: Prepare a series of at least five serial dilutions of the insecticide from the stock solution using acetone. A control solution of acetone alone should also be prepared.
-
Diet Preparation: Prepare the artificial diet according to the standard laboratory protocol. While the diet is still liquid and has cooled to approximately 50-60°C, proceed to the next step.
-
Incorporation of Insecticide: Add a precise volume of each insecticide dilution (and the acetone control) to a known volume of the liquid artificial diet to achieve the desired final concentrations. Mix thoroughly using a vortex mixer to ensure uniform distribution of the insecticide.
-
Dispensing Diet: Dispense an equal volume of the insecticide-incorporated diet (and control diet) into each well of the microplates. Allow the diet to solidify at room temperature.
-
Larval Infestation: Once the diet has solidified, carefully place one S. frugiperda larva into each well using a fine paintbrush.
-
Incubation: Seal the microplates with a breathable membrane to prevent larvae from escaping and place them in an incubator under controlled conditions.
-
Mortality Assessment: Assess larval mortality after 7 days. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Correct for control mortality using Abbott's formula. Analyze the mortality data using probit analysis to calculate the LC50 values and their 95% confidence intervals. The resistance ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been created using Graphviz (DOT language).
Caption: Simplified pathway of chitin biosynthesis in insects and the inhibitory action of benzoylureas.
Caption: General experimental workflow for a diet-incorporation bioassay to assess insecticide resistance.
Efficacy comparison of Flucycloxuron and Flufenoxuron against mites
A Comparative Guide for Researchers and Drug Development Professionals
In the ongoing battle against economically significant mite pests, two benzoylurea-based acaricides, Flucycloxuron and Flufenoxuron, have demonstrated notable efficacy. Both compounds function as chitin biosynthesis inhibitors, disrupting the molting process in mites and ultimately leading to mortality. This guide provides a comprehensive comparison of their performance against key mite species, supported by available experimental data, detailed methodologies for key experiments, and visual representations of their mechanism of action and experimental workflows.
At a Glance: Efficacy Data
While direct comparative studies presenting side-by-side LC50 values under identical conditions are limited in the readily available scientific literature, this guide synthesizes data from various sources to provide a comparative overview. The following table summarizes the reported efficacy of this compound and Flufenoxuron against susceptible strains of the two-spotted spider mite (Tetranychus urticae) and the European red mite (Panonychus ulmi).
| Acaricide | Mite Species | Life Stage | Efficacy Metric | Value (ppm) | Source |
| This compound | Tetranychus urticae | Larvae | LC50 | 0.08 | [CITE] |
| Panonychus ulmi | Larvae | LC50 | 0.1 - 0.2 | [CITE] | |
| Flufenoxuron | Tetranychus urticae | Adults | Mortality at 40 ppm | 83.33% | [CITE] |
| Tetranychus urticae | Immature Stages | - | Highly Effective | [CITE] | |
| Panonychus ulmi | Immature Stages | - | Effective | [CITE] |
Note: The data presented for Flufenoxuron is based on percentage mortality at a specific concentration, as direct LC50 values from a comparable study were not available. This highlights the need for further direct comparative research.
Mechanism of Action: Chitin Biosynthesis Inhibition
Both this compound and Flufenoxuron belong to the benzoylurea class of insecticides and act as Insect Growth Regulators (IGRs). Their primary mode of action is the inhibition of chitin biosynthesis, a crucial process for the formation of the arthropod exoskeleton. By disrupting this pathway, these acaricides interfere with the molting process, particularly in the larval and nymphal stages, leading to developmental abnormalities and eventual death.
Validating the Impact of Flucycloxuron on Beneficial Arthropods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the benzoylurea insecticide Flucycloxuron and its impact on beneficial arthropods. Due to the limited availability of public data on this compound, this document leverages available research on other closely related benzoylurea insecticides—Diflubenzuron, Lufenuron, and Triflumuron—to provide a broader understanding of the potential effects of this class of chemicals on non-target organisms. The information presented is intended to support further research and risk assessment in the development of selective pesticides.
Introduction to this compound and Benzoylurea Insecticides
This compound is a non-systemic insecticide belonging to the benzoylurea class. Like other insecticides in this group, its mode of action is the inhibition of chitin biosynthesis, a process vital for the formation of the insect exoskeleton.[1][2] This disruption of the molting process makes it an effective insect growth regulator (IGR), primarily targeting the larval stages of various pests.[1][3] While benzoylureas are noted for their low toxicity to mammals, their effects on non-target arthropods, including beneficial species that play a crucial role in integrated pest management (IPM), warrant careful evaluation.[4]
Comparative Toxicity to Beneficial Arthropods
Comprehensive, publicly available data on the specific toxicity of this compound to a wide range of beneficial arthropods is scarce. However, studies on other benzoylurea insecticides provide insights into the potential risks. The following tables summarize available data on the lethal and sublethal effects of Diflubenzuron, Lufenuron, and Triflumuron on key beneficial arthropod groups: predatory mites, parasitic wasps, and ground beetles.
Table 1: Lethal Effects (LC50/LR50) of Benzoylurea Insecticides on Predatory Mites
| Insecticide | Species | Exposure Duration | LC50 / LR50 | Reference |
| Diflubenzuron | Typhlodromus pyri | 48 hours | > 200 g/ha | (Implied, IOBC rating "harmless") |
| Lufenuron | Amblyseius swirskii | 7 days | 1.25 g a.i./hL | |
| Triflumuron | Amblyseius swirskii | 7 days | 0.75 g a.i./hL |
LC50 (Lethal Concentration 50): Concentration that kills 50% of the test population. LR50 (Lethal Rate 50): Application rate that kills 50% of the test population.
Table 2: Sublethal Effects of Benzoylurea Insecticides on Parasitic Wasps
| Insecticide | Species | Effect Measured | Observation | Reference |
| Diflubenzuron | Aphidius rhopalosiphi | Reproduction | Harmless (IOBC classification) | |
| Lufenuron | Trichogramma chilonis | Parasitism Rate | Reduced by 33.3% at 50 ppm | |
| Triflumuron | Trichogramma chilonis | Emergence Rate | Reduced by 28.9% at 50 ppm |
Table 3: Effects of Benzoylurea Insecticides on Ground Beetles
| Insecticide | Species | Effect Measured | Observation | Reference |
| Diflubenzuron | Poecilus cupreus | Mortality & Food Consumption | Harmless (IOBC classification) | |
| Triflumuron | Pterostichus melanarius | Larval development | No significant effect |
Mode of Action: Inhibition of Chitin Biosynthesis
Benzoylurea insecticides, including this compound, specifically target the enzyme chitin synthase (CHS1), which is essential for the polymerization of N-acetylglucosamine (GlcNAc) into chitin chains. By inhibiting this enzyme, the formation of a new cuticle is disrupted during molting, leading to the death of the insect larva.
Experimental Protocols
The assessment of pesticide side effects on beneficial arthropods is guided by standardized protocols, such as those developed by the International Organization for Biological Control (IOBC). These protocols provide a tiered approach, starting with worst-case laboratory studies.
Laboratory Toxicity Testing on Predatory Mites (e.g., Typhlodromus pyri)
-
Test Units: Glass plates or leaf discs are treated with the test substance.
-
Test Organisms: Adult female mites are introduced to the treated surfaces.
-
Exposure: Mites are exposed for a defined period (e.g., 48 hours).
-
Endpoints:
-
Lethal Effects: Mortality is assessed to calculate the LC50 or LR50.
-
Sublethal Effects: Surviving females are transferred to untreated surfaces to assess effects on fecundity (number of eggs laid).
-
-
Reference: IOBC/WPRS guidelines.
Laboratory Toxicity Testing on Parasitic Wasps (e.g., Aphidius rhopalosiphi)
-
Test Units: Glass plates are treated with the pesticide.
-
Test Organisms: Adult wasps (less than 48 hours old) are exposed.
-
Exposure: Wasps are confined in contact with the treated surface for 48 hours.
-
Endpoints:
-
Lethal Effects: Mortality is recorded to determine the LR50.
-
Sublethal Effects: Surviving females are provided with aphid-infested leaves, and the number of parasitized aphids (mummies) is counted to assess reproductive capacity.
-
-
Reference: IOBC/WPRS guidelines.
Laboratory Toxicity Testing on Ground Beetles (e.g., Poecilus cupreus)
-
Test Substrate: Quartz sand or natural soil is treated with the test substance.
-
Test Organisms: Adult beetles are placed on the treated substrate.
-
Exposure: Beetles are exposed for an extended period (e.g., 14 days).
-
Endpoints:
-
Lethal Effects: Mortality is assessed at regular intervals.
-
Sublethal Effects: Behavioral changes and food consumption are monitored.
-
-
Reference: IOBC/WPRS guidelines.
Conclusion and Future Directions
The available data on benzoylurea insecticides suggest a variable impact on beneficial arthropods, with some species showing resilience while others are more susceptible to lethal and sublethal effects. The lack of specific data for this compound highlights a critical knowledge gap. To ensure the development and implementation of truly selective and IPM-compatible pest control strategies, further research is imperative.
Future studies should prioritize:
-
Direct comparative studies of this compound against a range of beneficial arthropods using standardized IOBC protocols.
-
Investigation of sublethal effects , including impacts on behavior, development, and reproductive success, which can have significant long-term consequences for beneficial populations.
-
Field validation of laboratory findings to understand the real-world impact of this compound under various agricultural settings.
By addressing these research needs, a more complete and accurate risk profile for this compound can be established, enabling more informed decisions for sustainable agriculture.
References
Comparative Environmental Impact Assessment of Flucycloxuron and Alternative Insecticides
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the environmental impact of Flucycloxuron, a benzoylurea insecticide, with several alternative insecticides from different chemical classes. The assessment is based on quantitative data from peer-reviewed literature and regulatory databases, focusing on key environmental fate and ecotoxicity parameters. Detailed experimental protocols for the cited studies are provided, and signaling pathways are illustrated to enhance understanding of the toxicological mechanisms.
Introduction to this compound and its Alternatives
This compound is an insecticide that belongs to the benzoylurea chemical class.[1] Like other benzoylureas, it acts as an insect growth regulator by inhibiting chitin synthesis, a crucial component of the insect exoskeleton.[1][2] This mode of action disrupts the molting process in insect larvae, leading to their death.[2] While effective against target pests, the environmental fate and non-target effects of this compound and other insecticides are of significant concern.
This guide compares this compound with the following alternative insecticides, selected based on their different modes of action and widespread use:
-
Benzoylureas: Diflubenzuron, Lufenuron, Novaluron
-
Anthranilic Diamide: Chlorantraniliprole
-
Spinosyn: Spinosad
-
Neonicotinoids: Thiamethoxam, Imidacloprid
Comparative Assessment of Environmental Fate
The environmental fate of a pesticide determines its persistence, mobility, and potential for exposure to non-target organisms. Key parameters for comparison are the half-life in soil (Soil DT50) and water (Water DT50), and the soil organic carbon-water partitioning coefficient (Koc).
| Insecticide | Chemical Class | Soil DT50 (days) | Water DT50 (days) | Koc (mL/g) | Mobility Classification |
| This compound | Benzoylurea | Moderately persistent to persistent (may be persistent in soils depending on local conditions)[3] | Not expected to be persistent | High | Low |
| Diflubenzuron | Benzoylurea | 3 - 4 | Rapid under field conditions | 5000 | Low |
| Lufenuron | Benzoylurea | 10.3 - 16 (photolysis) | Slow at neutral pH | 7000 | Low |
| Novaluron | Benzoylurea | 7 - 32 (aerobic) | 10 - 51 (aerobic aquatic) | 6650 - 11813 | Low |
| Chlorantraniliprole | Anthranilic Diamide | 228 - 924 (aerobic) | 125 - 231 (aerobic aquatic) | 153 - 526 | Moderate |
| Spinosad | Spinosyn | 9 - 17 (field) | <1 - 2 (aqueous photolysis) | 701 - 1180 | Low to Moderate |
| Thiamethoxam | Neonicotinoid | 34 - 353 (lab); 7 - 109 (field) | 4.1 (photolysis) | 69 - 287 | High |
| Imidacloprid | Neonicotinoid | 40 - 124 | 33 - 44 (hydrolysis) | 132 - 310 | High |
Comparative Assessment of Ecotoxicity
Ecotoxicity data reveals the potential harm of a pesticide to non-target organisms. This comparison focuses on acute toxicity to fish, aquatic invertebrates (Daphnia magna), and bees.
| Insecticide | Fish (96h LC50, mg/L) | Aquatic Invertebrates (48h EC50, mg/L) | Bees (Acute Contact LD50, µ g/bee ) |
| This compound | >100 (Rainbow trout, Bluegill sunfish) | High Toxicity (Specific value not available) | Low Toxicity (Specific value not available) |
| Diflubenzuron | 180 - 660 | 0.0026 | > 30 |
| Lufenuron | > 0.07 | 0.00013 | > 200 |
| Novaluron | > 1 | 0.00049 | > 100 |
| Chlorantraniliprole | > 12.9 (Rainbow trout) | 0.0114 | > 4 (contact) |
| Spinosad | 30 (Rainbow trout) | 14 | 0.0029 (contact) |
| Thiamethoxam | >100 (Rainbow trout, Bluegill sunfish) | 0.027 | 0.024 (contact) |
| Imidacloprid | 211 (Rainbow trout) | 0.037 | 0.024 (contact) |
Signaling Pathways and Mode of Action in Non-Target Organisms
Understanding the signaling pathways affected by these insecticides is crucial for assessing their specific risks to non-target organisms.
Benzoylureas (this compound, Diflubenzuron, Lufenuron, Novaluron)
The primary mode of action for benzoylureas is the inhibition of chitin synthesis. Chitin is a vital component of the exoskeleton in arthropods, including insects and crustaceans. The disruption of chitin formation during molting is lethal to the larval stages of these organisms. While highly specific to arthropods, this mechanism also poses a significant risk to non-target crustaceans in aquatic environments. Recent research suggests a potential link between chitin synthesis inhibition and the disruption of ecdysone signaling, a key hormonal pathway regulating insect development and molting.
Anthranilic Diamides (Chlorantraniliprole)
Chlorantraniliprole selectively activates insect ryanodine receptors, leading to the uncontrolled release of calcium from internal stores within muscle cells. This causes muscle paralysis and ultimately death of the insect.
Spinosyns (Spinosad)
Spinosad has a unique mode of action that primarily targets the nicotinic acetylcholine receptors (nAChRs) in the insect nervous system, but at a different site than neonicotinoids. It also affects GABA-gated chloride channels. This dual action leads to rapid muscle contractions, paralysis, and death.
Neonicotinoids (Thiamethoxam, Imidacloprid)
Neonicotinoids are agonists of the insect nicotinic acetylcholine receptors (nAChRs). By binding to these receptors, they cause continuous nerve stimulation, leading to paralysis and death. Their high affinity for insect nAChRs compared to mammalian receptors contributes to their selective toxicity.
Experimental Protocols
The data presented in this guide are derived from studies conducted according to standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Environmental Fate Studies
-
Aerobic and Anaerobic Transformation in Soil (OECD 307): This test evaluates the rate of degradation and the transformation products of a chemical in soil under both aerobic and anaerobic conditions. The test substance is applied to soil samples, which are then incubated in the dark at a controlled temperature. At various intervals, soil samples are analyzed to determine the concentration of the parent compound and its transformation products.
Ecotoxicity Studies
-
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period. Fish are exposed to a range of concentrations of the test substance, and mortality is recorded at 24, 48, 72, and 96 hours.
-
Daphnia sp. Acute Immobilisation Test and Reproduction Test (OECD 202 & 211): The acute test (OECD 202) determines the concentration that immobilizes 50% of Daphnia (EC50) over 48 hours. The chronic reproduction test (OECD 211) assesses the effects on reproduction over 21 days, determining the No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC).
-
Honeybees, Acute Contact Toxicity Test (OECD 214): This laboratory test assesses the acute contact toxicity to adult honeybees. Bees are topically exposed to the test substance, and mortality is recorded over 48 to 96 hours to determine the dose that is lethal to 50% of the bees (LD50).
Conclusion
This comparative assessment highlights the trade-offs associated with different insecticide classes. Benzoylureas, including this compound, generally exhibit low mobility in soil and low toxicity to vertebrates and bees, but their high toxicity to aquatic invertebrates is a significant concern. In contrast, neonicotinoids show higher mobility and pose a greater risk to pollinators. The other alternatives, Chlorantraniliprole and Spinosad, present different environmental profiles.
The selection of an appropriate insecticide requires a careful consideration of the target pest, the application method, and the specific environmental characteristics of the use area to minimize unintended harm to non-target organisms and the broader ecosystem. This guide provides a foundation for informed decision-making by researchers, scientists, and drug development professionals.
References
- 1. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 2. Chitinase inhibition induces transcriptional dysregulation altering ecdysteroid-mediated control of Spodoptera frugiperda development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Ref: OMS 3041) [sitem.herts.ac.uk]
Comparative Analysis of Flucycloxuron and Novel Acaricides for the Management of Spider Mites
A comprehensive guide for researchers and pest management professionals on the efficacy, mode of action, and experimental evaluation of Flucycloxuron versus a new generation of miticidal compounds.
The persistent challenge of spider mite infestations in agriculture and horticulture necessitates a continuous evaluation of control agents. This guide provides a detailed comparison of the established acaricide this compound with a selection of novel acaricides that have emerged as viable alternatives. The focus is on providing quantitative performance data, detailed experimental methodologies, and an understanding of the underlying biochemical pathways targeted by these compounds.
Performance Comparison of Acaricides
The efficacy of acaricides is a critical factor in their selection for pest management programs. The following tables summarize the performance of this compound and several novel acaricides against the two-spotted spider mite (Tetranychus urticae), a common and destructive pest species. It is important to note that direct comparisons of LC50 and mortality rates can be influenced by variations in experimental protocols, mite populations, and environmental conditions.
Table 1: Comparative Efficacy (LC50) of Acaricides Against Tetranychus urticae
| Acaricide | Chemical Class | Mode of Action (IRAC Group) | Target Life Stage | LC50 (mg/L) | Citation(s) |
| This compound | Benzoylphenylurea | 15 (Chitin synthesis inhibitor) | Eggs, Larvae | Data not available in recent comparable studies | [1] |
| Cyenopyrafen | Pyrazole | 25 (Mitochondrial complex II inhibitor) | All stages | Not specified, but effective | [2] |
| Cyflumetofen | Benzonitrile | 25 (Mitochondrial complex II inhibitor) | All stages | 0.9 (Larvae), 4.8 (Adults) | [3][4] |
| Spiromesifen | Tetronic and Tetramic acid derivatives | 23 (Acetyl-CoA carboxylase inhibitor) | Eggs, Immatures, Adult females | 12.53 | [5] |
| Abamectin | Avermectin | 6 (Chloride channel activator) | Motile stages | 0.39 - 23.37 | |
| Fenpyroximate | Pyrazole | 21A (Mitochondrial complex I inhibitor) | All stages | 5.67 | |
| Bifenazate | Carbazate | UNM (Site of action unknown) | Motile stages | Not specified, but effective |
Table 2: Mortality Rates of Novel Acaricides Against Tetranychus urticae
| Acaricide | Concentration | Mortality (%) | Time After Treatment | Citation(s) |
| Cyenopyrafen | 0.80 ml/L | 87.04 | Not specified | |
| Fenpyroximate | 2.0 ml/L | 82.73 | Not specified | |
| Spiromesifen | 500 ppm | >90 | 14 days | |
| Abamectin | 1.0 ml/L | 93.85 - 98.71 | 1 and 14 days | |
| Flufenoxuron | Not specified | 66.26 (reduction over control) | Not specified |
Mode of Action and Signaling Pathways
Understanding the mode of action of acaricides is crucial for effective resistance management and for the development of new control strategies.
This compound: Inhibition of Chitin Synthesis
This compound belongs to the benzoylphenylurea class of insecticides and acts as a chitin synthesis inhibitor (IRAC Group 15). Chitin is a vital structural component of the arthropod exoskeleton. By inhibiting the production of chitin, this compound disrupts the molting process in larval and nymphal stages, leading to mortality. It also exhibits ovicidal activity by preventing the proper formation of the eggshell.
Novel Acaricides: Diverse Modes of Action
Novel acaricides target a range of physiological processes in spider mites, offering alternatives to older chemistries and aiding in resistance management.
-
Mitochondrial Complex II Inhibitors (e.g., Cyenopyrafen, Cyflumetofen): These acaricides (IRAC Group 25) disrupt cellular respiration by inhibiting the function of mitochondrial complex II (succinate dehydrogenase). This blockage of the electron transport chain leads to a rapid depletion of cellular energy (ATP), causing paralysis and death.
-
Acetyl-CoA Carboxylase Inhibitors (e.g., Spiromesifen): Spiromesifen (IRAC Group 23) inhibits the enzyme acetyl-CoA carboxylase (ACC), which is a key enzyme in lipid biosynthesis. This disruption of lipid metabolism interferes with the growth and development of mites, particularly affecting egg and immature stages, and reduces the fecundity of adult females.
Experimental Protocols
The following are generalized protocols for laboratory bioassays to determine the efficacy of acaricides against spider mites. Specific parameters may vary between studies.
Leaf-Dip Bioassay
This method is commonly used to assess the contact and/or ingestion toxicity of an acaricide.
Detailed Steps:
-
Preparation of Acaricide Solutions: A series of concentrations of the test acaricide are prepared in a suitable solvent (e.g., water with a surfactant). A control group using only the solvent is also included.
-
Leaf Disc Preparation: Leaf discs of a uniform size are punched from untreated host plants (e.g., bean or cucumber).
-
Treatment: Each leaf disc is immersed in one of the acaricide concentrations or the control solution for a standardized period (e.g., 5-10 seconds).
-
Drying: The treated leaf discs are allowed to air dry completely.
-
Mite Infestation: A known number of adult female spider mites (e.g., 20-30) are carefully transferred onto the upper surface of each leaf disc. The discs are then placed on a moist substrate (e.g., wet cotton or agar) in a petri dish to maintain turgor and prevent mite escape.
-
Incubation: The petri dishes are maintained under controlled environmental conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: The number of dead mites is recorded at specific time intervals (e.g., 24, 48, and 72 hours) after treatment. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 (lethal concentration to kill 50% of the population) and other relevant toxicological parameters.
Conclusion
This compound, as a chitin synthesis inhibitor, offers a distinct mode of action that is particularly effective against the immature stages of spider mites. However, the current body of publicly available, peer-reviewed literature lacks recent, direct comparative data to quantitatively benchmark its performance against the newer generation of acaricides.
Novel acaricides such as cyenopyrafen, cyflumetofen, and spiromesifen have demonstrated high efficacy against various life stages of Tetranychus urticae. Their diverse modes of action, targeting cellular respiration and lipid biosynthesis, make them valuable tools for resistance management programs.
For researchers and pest management professionals, the selection of an appropriate acaricide should consider not only the immediate efficacy but also the long-term sustainability of the control strategy. This includes rotating acaricides with different modes of action to delay the development of resistance. Further research directly comparing the efficacy of this compound with these novel compounds under standardized conditions would be highly beneficial for the development of optimized spider mite control programs.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. Frontiers | Effect of Neo-Boost Pesticide on Mortality and Development of Different Life Stages of Two-Spotted Spider Mite, Tetranychus urticae [frontiersin.org]
- 3. archive.conscientiabeam.com [archive.conscientiabeam.com]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
A Guide to Inter-laboratory Comparison of Flucycloxuron Resistance Monitoring
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and comparing inter-laboratory monitoring of resistance to Flucycloxuron, a benzoylphenylurea acaricide. This compound acts by inhibiting chitin biosynthesis, a crucial process in the molting of arthropods[1]. Resistance to this class of acaricides has been documented in various mite species, often linked to mutations in the chitin synthase gene[2][3][4]. Ensuring the reproducibility and comparability of resistance data across different laboratories is paramount for effective resistance management strategies. This guide outlines standardized experimental protocols, presents hypothetical comparative data, and illustrates key biological and experimental workflows.
Data Presentation: Comparative Resistance Ratios
The following tables summarize hypothetical results from three laboratories monitoring this compound resistance in the two-spotted spider mite, Tetranychus urticae. The data is presented as LC50 (lethal concentration to kill 50% of the population) values and Resistance Ratios (RR), calculated by dividing the LC50 of the field population by the LC50 of a susceptible reference strain.
Table 1: Larval Immersion Test (LIT) Data
| Laboratory | Mite Population | LC50 (µg/mL) | 95% Confidence Interval | Resistance Ratio (RR) |
| Lab A | Susceptible Strain | 0.05 | 0.03 - 0.07 | - |
| Field Strain 1 | 2.50 | 2.10 - 2.90 | 50 | |
| Field Strain 2 | 0.10 | 0.08 - 0.12 | 2 | |
| Lab B | Susceptible Strain | 0.06 | 0.04 - 0.08 | - |
| Field Strain 1 | 2.80 | 2.45 - 3.15 | 47 | |
| Field Strain 2 | 0.12 | 0.09 - 0.15 | 2 | |
| Lab C | Susceptible Strain | 0.04 | 0.02 - 0.06 | - |
| Field Strain 1 | 2.30 | 1.95 - 2.65 | 58 | |
| Field Strain 2 | 0.09 | 0.07 - 0.11 | 2 |
Table 2: Adult Vial Test (AVT) Data
| Laboratory | Mite Population | LC50 (µ g/vial ) | 95% Confidence Interval | Resistance Ratio (RR) |
| Lab A | Susceptible Strain | 0.10 | 0.08 - 0.12 | - |
| Field Strain 1 | 5.20 | 4.80 - 5.60 | 52 | |
| Field Strain 2 | 0.25 | 0.21 - 0.29 | 2.5 | |
| Lab B | Susceptible Strain | 0.12 | 0.09 - 0.15 | - |
| Field Strain 1 | 5.80 | 5.35 - 6.25 | 48 | |
| Field Strain 2 | 0.28 | 0.24 - 0.32 | 2.3 | |
| Lab C | Susceptible Strain | 0.09 | 0.07 - 0.11 | - |
| Field Strain 1 | 4.90 | 4.55 - 5.25 | 54 | |
| Field Strain 2 | 0.22 | 0.19 - 0.25 | 2.4 |
Experimental Protocols
To ensure consistency in inter-laboratory comparisons, the following detailed methodologies for key experiments should be strictly adhered to.
Larval Immersion Test (LIT) Protocol
This bioassay is adapted from standard protocols for tick larvae and can be modified for spider mites.
-
Preparation of Test Solutions:
-
Prepare a stock solution of technical grade this compound in a suitable solvent (e.g., acetone).
-
Perform serial dilutions to obtain a range of at least five concentrations.
-
The final dilutions should be made in distilled water containing a surfactant (e.g., 0.02% Triton X-100) to ensure proper mixing.
-
-
Test Arenas:
-
Use 1.5 mL microcentrifuge tubes or similar small vials as test arenas.
-
Add 1 mL of each test solution to the respective vials. A control group with only the surfactant solution should be included.
-
-
Mite Handling:
-
Collect mite larvae (protonymphs) of a synchronized age.
-
Approximately 20-30 larvae are placed onto a small piece of filter paper.
-
-
Immersion:
-
The filter paper with the larvae is fully immersed in the test solution in the vial for a standardized time (e.g., 10 seconds).
-
-
Incubation:
-
After immersion, the filter paper is removed and placed on a dry surface to remove excess liquid.
-
The larvae are then transferred to a fresh, untreated leaf disc placed on wet cotton in a petri dish.
-
Incubate at a controlled temperature (e.g., 25°C ± 1°C) and photoperiod (e.g., 16:8 L:D).
-
-
Data Collection:
-
Assess mortality after 24 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data from all concentrations are used to calculate the LC50 value using probit analysis.
-
Adult Vial Test (AVT) Protocol
This method assesses the toxicity of the acaricide through contact.
-
Preparation of Vials:
-
Use 20 mL glass scintillation vials.
-
Prepare a stock solution of this compound in acetone.
-
Add a specific volume of the acaricide solution to each vial.
-
The vials are then rolled on their side until the acetone has completely evaporated, leaving a uniform coating of the acaricide on the inner surface. Vials for the control group are coated with acetone only.
-
-
Mite Introduction:
-
Introduce 20-25 adult female mites into each vial.
-
The vials are sealed with a cap containing a small hole for ventilation, covered with fine mesh.
-
-
Incubation:
-
Vials are kept at a controlled temperature (e.g., 25°C ± 1°C) and photoperiod.
-
-
Mortality Assessment:
-
Mortality is recorded at 24 hours. Mites that cannot walk a distance of their own body length are considered dead.
-
The LC50 is determined through probit analysis of the mortality data across the different concentrations.
-
Molecular Diagnostics for Resistance Alleles
Target-site resistance is a common mechanism for benzoylureas. This involves identifying specific mutations in the chitin synthase 1 (CHS1) gene.
-
DNA Extraction:
-
Extract genomic DNA from individual mites or pooled samples using a commercially available kit.
-
-
PCR Amplification:
-
Amplify the region of the CHS1 gene known to harbor resistance-conferring mutations using specific primers.
-
-
Sequencing or Genotyping:
-
Sequence the PCR product to identify single nucleotide polymorphisms (SNPs) that lead to amino acid substitutions.
-
Alternatively, use techniques like pyrosequencing or high-resolution melt analysis for rapid genotyping of known mutations.
-
Mandatory Visualizations
Caption: Workflow for an inter-laboratory comparison of acaricide resistance.
Caption: Simplified signaling pathway of this compound action and resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis | Semantic Scholar [semanticscholar.org]
Unraveling the Transcriptomic Impact of Flucycloxuron on Insects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the transcriptomic effects of Flucycloxuron on insects. As a potent chitin synthesis inhibitor, this compound represents a significant tool in pest management. Understanding its impact on gene expression is crucial for optimizing its use, managing resistance, and developing novel insect control strategies. While direct comparative transcriptomic data for this compound is emerging, this guide synthesizes its known mode of action with available transcriptomic data from other insecticide classes to provide a valuable comparative framework.
Executive Summary
This compound, a benzoylurea insecticide, targets the insect's molting process by inhibiting chitin synthesis, a critical component of the exoskeleton.[1][2] This action leads to mortality, developmental defects, and reduced reproductive fitness.[1] Transcriptomic analyses of insects exposed to other chitin synthesis inhibitors and different classes of insecticides reveal complex changes in gene expression, primarily affecting detoxification pathways, cuticular protein synthesis, and stress responses. This guide will delve into these transcriptomic alterations, providing a comparative perspective on what can be anticipated from this compound exposure.
Comparative Transcriptomic Effects of Insecticides
The following table summarizes the known transcriptomic effects of various insecticide classes on insects. The expected effects of this compound are inferred from its mode of action as a chitin synthesis inhibitor and data from related compounds.
| Gene Family/Process | This compound & other Benzoylureas (Inferred/Observed) | Pyrethroids (e.g., Lambda-cyhalothrin) | Organophosphates (e.g., Malathion) | Neonicotinoids (e.g., Imidacloprid) |
| Chitin Synthesis & Cuticular Proteins | Primary Target. Significant down-regulation of chitin synthase and other genes involved in the chitin biosynthesis pathway is expected. Altered expression of cuticular protein genes, leading to a weakened exoskeleton, is a key indicator.[3] | Down-regulation of some cuticular protein genes has been reported.[4] | Down-regulation of cuticular-related protein genes has been observed. | Limited direct evidence, but alterations in cuticle-related genes are possible as a secondary response. |
| Cytochrome P450s (CYPs) | Up-regulation of certain CYPs may occur as a general stress or detoxification response, though likely not the primary resistance mechanism. | Strong and consistent up-regulation of multiple CYP genes (e.g., CYP6, CYP9 families) is a hallmark of exposure and metabolic resistance. | Significant overexpression of various CYP genes is commonly observed. | Up-regulation of specific CYP genes is a known response. |
| Glutathione S-Transferases (GSTs) | Potential for up-regulation as part of a generalized stress response. | Up-regulation of GSTs is frequently associated with detoxification and resistance. | Overexpression of GSTs can contribute to metabolic resistance. | Induction of GST expression has been noted in response to exposure. |
| Carboxylesterases (CEs) | Possible up-regulation in response to chemical stress. | Up-regulation of CEs is a common mechanism of detoxification and resistance. | Increased expression of CEs is linked to resistance. | Variable effects on CE gene expression have been reported. |
| ABC Transporters | Expression changes may occur, potentially involved in transporting the insecticide or its metabolites. | Up-regulation of ABC transporters can contribute to insecticide efflux and resistance. | Overexpression of ABC transporters is a documented resistance mechanism. | Changes in ABC transporter gene expression have been observed. |
| Stress Response Genes | Up-regulation of heat shock proteins and other stress-related genes is anticipated due to the physiological disruption caused by molting failure. | Induction of stress response genes is a common finding. | Exposure can lead to the up-regulation of genes involved in oxidative stress and other stress responses. | Up-regulation of stress-related genes is a typical response to chemical exposure. |
Experimental Protocols
A generalized experimental protocol for comparative transcriptomic analysis of insecticide exposure in insects, based on methodologies from multiple studies, is as follows:
-
Insect Rearing: A specific insect species and life stage (e.g., third-instar larvae) are reared under controlled laboratory conditions (e.g., 25±1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Insecticide Exposure: A susceptible laboratory strain is exposed to a discriminating dose (e.g., LC50) of this compound or other comparator insecticides. A control group is treated with a solvent-only solution.
-
Sample Collection: At predetermined time points post-exposure (e.g., 24, 48, 72 hours), surviving insects are collected, flash-frozen in liquid nitrogen, and stored at -80°C.
-
RNA Extraction: Total RNA is extracted from the collected samples using a suitable method, such as a TRIzol-based reagent, followed by DNase treatment to remove any contaminating genomic DNA. RNA quality and quantity are assessed using a spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation and Sequencing: mRNA is typically enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA libraries are synthesized. These libraries are then sequenced using a high-throughput sequencing platform like Illumina.
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.
-
Mapping: The clean reads are mapped to a reference genome or a de novo assembled transcriptome.
-
Differential Gene Expression (DGE) Analysis: Gene expression levels are quantified, and statistical analyses (e.g., using DESeq2 or edgeR) are performed to identify differentially expressed genes (DEGs) between the insecticide-treated and control groups.
-
Functional Annotation and Enrichment Analysis: DEGs are annotated using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological pathways and functions.
-
Visualizing the Impact: Pathways and Processes
To better understand the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Generalized workflow for transcriptomic analysis of insects exposed to insecticides.
Caption: The insect chitin biosynthesis pathway and the inhibitory action of this compound.
Caption: Generalized metabolic detoxification pathways in insects.
References
Safety Operating Guide
Essential Safety and Logistics for Handling Flucycloxuron
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Flucycloxuron, a benzoylphenylurea insecticide and acaricide. While this compound is now largely considered obsolete, proper safety protocols are essential when handling residual stocks or for research purposes.[1]
Hazard Summary and Personal Protective Equipment
This compound presents a low acute oral toxicity to mammals but is recognized as an irritant.[1] Its hazard classifications underscore the need for careful handling to avoid exposure, particularly to the eyes and to prevent environmental contamination.
Quantitative Hazard Data
| Hazard Classification | Code | Description |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Environmental Hazard | H413 | May cause long lasting harmful effects to aquatic life.[1] |
| WHO Classification | U | Unlikely to present an acute hazard in normal use.[1] |
Recommended Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following PPE is essential. This guidance is based on general best practices for handling chemical irritants and environmentally hazardous substances.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[2] | Prevents skin contact and irritation. Ensure gloves are unlined and of a suitable thickness. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against eye irritation from splashes or dust. |
| Body Protection | Laboratory coat or chemical-resistant apron. For larger quantities or potential for significant exposure, chemical-resistant coveralls (e.g., Tyvek®) are recommended. | Protects skin from accidental spills and contamination. |
| Respiratory Protection | Generally not required in a well-ventilated area. If dust or aerosols may be generated, a particulate respirator (e.g., N95) or a respirator with an appropriate chemical cartridge should be used. | Prevents inhalation of airborne particles. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the work area is well-ventilated.
-
Assemble all necessary materials and equipment before handling the compound.
-
Don all required personal protective equipment.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Avoid generating dust or aerosols.
-
Use a chemical fume hood if there is a risk of inhalation.
-
When weighing, use a balance with a draft shield.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean and decontaminate all equipment and surfaces used.
-
Remove and properly store or dispose of PPE.
-
Disposal Plan
The disposal of this compound and its containers must be managed as hazardous waste to prevent environmental harm.
-
Waste Chemical:
-
Collect all waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Do not mix with other waste streams unless compatible.
-
Dispose of the waste through a licensed chemical waste disposal company, following all local, regional, and national regulations.
-
-
Contaminated Materials:
-
Any materials contaminated with this compound (e.g., gloves, paper towels, weighing boats) should be considered hazardous waste and disposed of in the same manner as the chemical itself.
-
-
Empty Containers:
-
Empty containers may retain product residue and should be treated as hazardous waste.
-
Triple rinse the container with a suitable solvent, collecting the rinsate as hazardous waste.
-
Puncture the container to prevent reuse before disposal through an approved waste handling site.
-
Emergency Procedures
Immediate and appropriate action during an emergency can significantly reduce potential harm.
Spill Response
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Increase ventilation to the area, if safe to do so.
-
Contain: For small spills, use an absorbent material (e.g., sand, vermiculite) to contain the spill. Prevent it from entering drains or waterways.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable detergent and water. Collect the cleaning materials as hazardous waste.
-
Report: Report the spill to the appropriate safety officer or institutional authority. For large spills, contact local emergency services.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Workflow and Safety Diagrams
To provide a clear visual guide, the following diagrams illustrate the standard operating procedure for handling this compound and the logical flow for emergency response.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
